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  • Product: 2,2,4-Trimethylpent-4-en-1-amine hydrochloride
  • CAS: 2098068-40-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride Abstract Introduction 2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a primary amine salt featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride

Abstract

Introduction

2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a primary amine salt featuring a complex branched alkyl chain with a terminal double bond. Its structure combines a neopentyl-like framework with an allylic system, making NMR spectroscopy an indispensable tool for its definitive characterization. The protonation of the primary amine to form the hydrochloride salt significantly influences the electronic environment of nearby nuclei, leading to characteristic downfield shifts in the NMR spectrum. This guide will deconstruct the molecule's structure to predict the ¹H and ¹³C NMR spectra, providing a foundational reference for synthesis confirmation, quality control, and further research.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to exhibit six distinct signals, reflecting the six sets of non-equivalent protons in the molecule. The presence of the positively charged ammonium group (-NH₃⁺) is expected to cause significant deshielding of the adjacent methylene protons (Hᵃ).

Caption: Molecular structure with proton assignments.

Table 1: Predicted ¹H NMR Spectral Data

SignalProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Supporting Data
Hⁿ-NH₃~8.0 (highly variable)Broad singlet3HThe chemical shift of ammonium protons is highly dependent on solvent, concentration, and temperature. The signal is typically broad due to quadrupolar relaxation and exchange. In aprotic solvents like DMSO-d₆, this signal is readily observed.[1][2]
Hᵈ=CH₂ ~4.85 and ~4.75d / br s (each)2H (1H each)These vinylic protons are diastereotopic. Based on the structurally similar 2,4,4-trimethyl-1-pentene, which shows signals at 4.83 and 4.63 ppm, a similar range is expected.[3] A small geminal coupling constant (~2 Hz) may be observed.
Hᵃ-CH₂ -NH₃⁺~3.10Singlet2HProtons alpha to an ammonium group are significantly deshielded due to the strong inductive effect of the positive charge.[4][5] This signal is a singlet as it is adjacent to a quaternary carbon.
Hᵇ-CH₂ -C=~2.05Singlet2HThese allylic methylene protons are adjacent to a quaternary carbon, resulting in a singlet. The chemical shift is based on the 1.94 ppm signal of the analogous protons in 2,4,4-trimethyl-1-pentene.[3]
Hᶜ=C-CH₃ ~1.78Singlet3HThis allylic methyl group is attached to a quaternary vinylic carbon. Its predicted shift is based on the 1.77 ppm signal in 2,4,4-trimethyl-1-pentene.[3]
Hᵉ, Hᶠ-C(CH₃ )₂-~1.15Singlet6HThese two methyl groups are chemically equivalent and adjacent to a quaternary carbon, resulting in a single sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show all eight carbon signals, as there is no molecular symmetry that would render any carbons equivalent. The chemical shifts are predicted based on additivity rules and data from analogous structures.

Caption: Molecular structure with carbon assignments.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonStructurePredicted Chemical Shift (δ, ppm)Rationale & Supporting Data
C4C =CH₂~148The quaternary sp² carbon of the double bond. In 2,4,4-trimethyl-1-pentene, this carbon appears at 150.3 ppm.
C5C=C H₂~112The terminal sp² carbon of the double bond. In 2,4,4-trimethyl-1-pentene, this carbon appears at 108.8 ppm.
C1-C H₂-NH₃⁺~55Carbons alpha to an ammonium group are shifted downfield.[4][6] This value is an estimate based on the typical shifts of aminomethyl groups and the deshielding effect of protonation.
C3-C H₂-C=~53This methylene carbon is alpha to both a quaternary carbon and the double bond, leading to a downfield shift.
C2-C (CH₃)₂-~38A quaternary sp³ carbon. Its chemical shift is influenced by the attached methyl and methylene groups.
C6, C7-C(C H₃)₂-~28These equivalent methyl carbons are attached to the C2 quaternary center.
C8=C-C H₃~25The allylic methyl carbon. In 2,4,4-trimethyl-1-pentene, this appears at 26.5 ppm.

Recommended Experimental Protocol

To obtain high-quality NMR spectra for 2,2,4-trimethylpent-4-en-1-amine hydrochloride, a standardized experimental approach is crucial. The choice of solvent is particularly important for observing the exchangeable ammonium protons.

A. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its ability to form hydrogen bonds slows the exchange rate of the -NH₃⁺ protons, resulting in a more distinct, albeit broad, signal.[2] Deuterated methanol (CD₃OD) is an alternative, though proton exchange may be faster. For routine carbon spectra where the N-H signal is not critical, deuterated chloroform (CDCl₃) can be used if solubility permits.

  • Concentration: Dissolve 5-10 mg of the hydrochloride salt in approximately 0.6 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

B. NMR Data Acquisition

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Spectral Width: 0-160 ppm.

  • Confirmatory Experiments: If unambiguous assignment is required, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A1 Weigh 5-10 mg of aample A2 Add ~0.6 mL DMSO-d₆ A1->A2 A3 Vortex to Dissolve A2->A3 A4 Filter into NMR Tube A3->A4 B1 Tune & Shim Spectrometer A4->B1 B2 Acquire ¹H Spectrum (16 scans) B1->B2 B3 Acquire ¹³C Spectrum (1024 scans) B1->B3 B4 Perform 2D NMR (HSQC, HMBC) if needed B2->B4 C1 Fourier Transform B2->C1 B3->C1 B4->C1 C2 Phase Correction C1->C2 C3 Baseline Correction C2->C3 C4 Integrate & Pick Peaks C3->C4

Caption: Recommended workflow for NMR analysis.

Conclusion

This guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of 2,2,4-trimethylpent-4-en-1-amine hydrochloride. The key identifying features include two distinct vinylic proton signals around 4.7-4.9 ppm, a deshielded singlet for the protons alpha to the ammonium group near 3.1 ppm, and a characteristic broad ammonium proton signal. The predicted ¹³C spectrum shows eight unique carbon signals, including two sp² carbons in the 110-150 ppm range. The provided data and experimental protocol serve as a valuable resource for the unambiguous structural elucidation of this compound.

References

  • ChemicalBook: 2,4,4-TRIMETHYL-1-PENTENE(107-39-1) 1H NMR spectrum.

  • PubChem: 2,4,4-Trimethyl-1-pentene.

  • ChemicalBook: 2,4,4-TRIMETHYL-1-PENTENE(107-39-1) 13C NMR spectrum.

  • ChemicalBook: 2,4,4-TRIMETHYL-2-PENTENE(107-40-4) 13C NMR spectrum.

  • LookChem: 2,4,4-TRIMETHYL-1-PENTENE 107-39-1 wiki.

  • The Journal of Physical Chemistry A: Predicting 13C NMR Spectra by DFT Calculations.

  • ChemicalBook: 2,4,4-TRIMETHYL-2-PENTENE(107-40-4) 1H NMR spectrum.

  • ResearchGate: A new program to 13C NMR spectrum prediction based on tridimensional models.

  • ACS Publications: Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

  • The Morganton Scientific: Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.

  • Supporting Information: General 1H and 13C NMR spectra.

  • GlycoTorsion: 2,4,4-Trimethylpent-1-ene | C8H16 | MD Topology | NMR | X-Ray.

  • ChemicalBook: Neopentylamine(5813-64-9) 1H NMR spectrum.

  • NMRdb.org: Predict 13C carbon NMR spectra.

  • ResearchGate: 13C NMR spectrum of 1H amine (as the HCl ammonium salt).

  • ACS Publications: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective.

  • Chemistry LibreTexts: 24.10: Spectroscopy of Amines.

  • Reddit: 1H-NMR of Cyclopropylamine HCl salt.

  • Sigma-Aldrich: 2,4,4-Trimethyl-1-pentene.

  • Chemistry LibreTexts: Nuclear Magnetic Resonance (NMR) of Alkenes.

  • JoVE: Video: NMR Spectroscopy Of Amines.

  • University of Bath: 13C NMR Spectroscopy.

  • Analytical Chemistry: Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines.

  • NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted).

  • KPU Pressbooks: 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

  • Scribd: 1H NMR Chemical Shift Table for Alkenes.

  • ACS Publications: 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture.

  • University of Potsdam: Chemical shifts.

  • NP-MRD: 1H NMR Spectrum (1D, 900 MHz, H2O, predicted).

  • Modgraph: 1 Proton chemical shifts in NMR, part 17.

  • ResearchGate: Can the salt form of my organic compound be determined using NMR?

  • CymitQuimica: CAS 107-45-9: 2,4,4-Trimethyl-2-pentanamine.

  • PubChem: 2,2,4-Trimethylpentan-1-amine.

  • Chemical Synthesis Database: 2-methyl-4-penten-1-amine.

  • Cambridge Isotope Laboratories: NMR Solvent Data Chart.

  • Truman State University: NMR Solvent Properties.

  • ChemicalBook: Neopentylamine | 5813-64-9.

  • Wikipedia: Neopentylamine.

  • Chemsrc: Neopentylamine | CAS#:5813-64-9.

  • Organic Syntheses: Synthesis of Highly Enantiomerically Enriched Amines.

  • PubChem: 2,2,4-Trimethylpent-4-en-1-ol.

  • TCI AMERICA: Neopentylamine | 5813-64-9.

Sources

Exploratory

Physicochemical properties of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride Foreword: A Scientist's Approach to a Novel Moiety The compound 2,2,4-trimethylpent-4-en-1-amine hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride

Foreword: A Scientist's Approach to a Novel Moiety

The compound 2,2,4-trimethylpent-4-en-1-amine hydrochloride presents a unique structural combination: a primary amine, a vinyl group, and a sterically demanding quaternary carbon center. While this specific molecule is not extensively documented in public literature, its constituent functional groups suggest potential utility as a synthetic building block or a candidate for biological screening. This guide, therefore, is structured not as a simple data sheet, but as a comprehensive roadmap for its characterization. We will proceed from first principles, outlining the critical physicochemical properties, the authoritative experimental protocols for their determination, and the expert rationale behind each step. This document is designed to empower researchers to fully assess this and similar novel amine hydrochlorides.

Molecular Overview and Rationale

Chemical Structure and Nomenclature
  • IUPAC Name: 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

  • Molecular Formula: C₈H₁₈ClN

  • Molecular Weight: 163.69 g/mol

  • Structure:

Chemical Structure of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

(Note: Image is a representation of the chemical structure.)

Key Structural Features and Expected Influence
  • Primary Amine Hydrochloride: The presence of the amine as a hydrochloride salt is fundamental. This feature is typically introduced to significantly enhance aqueous solubility compared to the free base, a critical factor for formulation and in-vitro biological assays. The protonated amine (-NH₃⁺) will be the dominant species in acidic to neutral aqueous solutions.

  • Steric Hindrance: The gem-dimethyl group at the C2 position creates significant steric bulk near the amine. This can influence reactivity, receptor binding affinity, and metabolic stability by shielding the amine from enzymatic access.

  • Unsaturation: The vinyl group (C=C double bond) at the C4 position introduces conformational rigidity and a site for potential chemical reactions such as addition or oxidation. It also provides a unique spatial vector for the molecule's "tail" region, which could be critical for interactions with biological targets.

Core Physicochemical Properties: Experimental Characterization

The following sections detail the experimental workflows for determining the most critical physicochemical parameters for drug discovery and development.

Acidity and Basicity (pKa)

Expertise & Causality: The pKa is arguably the most important property for an ionizable compound. It dictates the ratio of the charged (protonated) to uncharged (free base) form at any given pH. This ratio governs solubility, lipophilicity (LogD), and the ability to cross biological membranes. For this primary amine, we expect a pKa in the range of 9.5 - 10.5, and its precise determination is non-negotiable for building predictive models of its behavior.

Experimental Protocol: Potentiometric Titration This is the gold-standard method for pKa determination, relying on monitoring pH changes upon the addition of a titrant.[1][2]

  • Preparation: A dilute solution (e.g., 1-5 mM) of 2,2,4-trimethylpent-4-en-1-amine hydrochloride is prepared in deionized water. The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[1]

  • Titration: The solution is placed in a temperature-controlled vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: The pH of the solution is measured with a calibrated pH electrode after each incremental addition of the titrant. The solution is stirred continuously to ensure homogeneity.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated amine and the neutral free base are equal.[1]

Data Summary Table

ParameterPredicted ValueExperimental ValueSignificance
pKa9.5 - 10.5To be determinedGoverns ionization state, critical for solubility and permeability models.

Workflow for pKa Determination

Caption: Potentiometric titration workflow for pKa determination.

Lipophilicity (LogP / LogD)

Expertise & Causality: Lipophilicity measures a compound's affinity for a lipid-like environment versus an aqueous one. For ionizable molecules, the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is more relevant than the partition coefficient (LogP), which strictly describes the neutral form.[3][4][5] LogD is a cornerstone of drug-likeness rules, such as Lipinski's Rule of Five, and strongly influences absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Experimental Protocol: Shake-Flask Method (n-Octanol/Buffer) This classic method directly measures the partitioning of the compound between two immiscible phases.[]

  • Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mutually saturated by vigorous mixing, followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a fixed volume ratio (e.g., 1:1) and agitated (e.g., on a rotator) for a sufficient time to reach equilibrium (typically 1-2 hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is accurately measured, typically by LC-MS or UV-Vis spectroscopy.

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Data Summary Table

ParameterPredicted ValueExperimental ValueSignificance
cLogP (free base)~2.5 - 3.5N/ATheoretical lipophilicity of the neutral molecule.
LogD at pH 7.4~1.0 - 2.0To be determinedPractical measure of lipophilicity at physiological pH.[4]

Workflow for LogD Measurement

LogD_Workflow A 1. Prepare Saturated Phases (n-Octanol & pH 7.4 Buffer) B 2. Dissolve Compound and Mix Phases A->B C 3. Equilibrate (e.g., 1h rotation) B->C D 4. Centrifuge to Separate Phases C->D E 5. Sample Aqueous Layer D->E F 6. Sample Octanol Layer D->F G 7. Quantify Concentration (e.g., LC-MS) E->G F->G H 8. Calculate LogD = log([Octanol]/[Aqueous]) G->H Solubility_Factors Sol Aqueous Solubility of Amine HCl pH pH of Medium Sol->pH Temp Temperature Sol->Temp CommonIon Common Ion Effect (e.g., high [Cl⁻]) Sol->CommonIon Polymorph Crystal Form (Polymorphism) Sol->Polymorph

Caption: Key factors that influence the aqueous solubility of a hydrochloride salt.

Melting Point

Expertise & Causality: The melting point is a fundamental physical property that provides a quick and effective assessment of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.5°C). A broad or depressed melting range often indicates the presence of impurities. For a salt, a high melting point suggests strong crystal lattice energy.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm. [7]2. Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated rapidly to about 15-20°C below the expected melting point. Then, the heating rate is reduced to a slow rate (1-2°C per minute) to allow for thermal equilibrium. [8]4. Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.

Data Summary Table

ParameterContextual ValueExperimental ValueSignificance
Melting RangeAllylamine HCl: ~106°C [9][10]To be determined (°C)Indicator of purity and solid-state stability.

Structural and Spectroscopic Characterization

Confirming the molecular structure is paramount. The following spectroscopic techniques provide a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will be key to confirming the connectivity. Expected signals include:

    • Vinyl Protons (=CH₂): Two distinct signals around 4.8-5.2 ppm.

    • Alkene Proton (=CH-): A multiplet around 5.5-6.0 ppm.

    • Methylene Protons (-CH₂-NH₃⁺): A signal shifted downfield due to the adjacent ammonium group, likely around 3.0-3.3 ppm.

    • Singlet Methyl (-C(CH₃)₂): A sharp singlet integrating to 6 protons, likely around 1.1-1.3 ppm.

    • Vinyl Methyl (-C=C-CH₃): A singlet integrating to 3 protons, around 1.7-1.9 ppm.

    • Ammonium Protons (-NH₃⁺): A broad, exchangeable signal, often around 7.5-8.5 ppm (in DMSO-d₆).

  • ¹³C NMR: The carbon spectrum will confirm the carbon skeleton. [11]Expected signals include:

    • Alkene Carbons: Two signals in the 110-145 ppm region.

    • Quaternary Carbon (-C(CH₃)₂): A signal in the 35-45 ppm region.

    • Methylene Carbon (-CH₂-N): A signal around 40-50 ppm.

    • Methyl Carbons: Signals in the 20-30 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. For the hydrochloride salt, the most characteristic feature will be the absorptions from the -NH₃⁺ group. [12][13]

  • N-H Stretch: A very broad and strong absorption band from approximately 2800-3100 cm⁻¹, often obscuring the C-H stretches. This is a hallmark of an amine salt. [13]* C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (alkene).

  • N-H Bend: A medium to strong band around 1580-1620 cm⁻¹.

  • C=C Stretch: A weak to medium band around 1640-1660 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is performed on the volatile free base, not the salt.

  • Molecular Ion (M⁺): As a compound with a single nitrogen atom, the free base (C₈H₁₇N) has a nominal mass of 127. The molecular ion peak should appear at an odd m/z value, which is a key indicator of a nitrogen-containing compound. [14][15]* Key Fragmentation: The dominant fragmentation pathway for aliphatic amines is alpha-cleavage (cleavage of the bond beta to the nitrogen atom). [16][17]For this molecule, cleavage of the C1-C2 bond would result in the loss of a C₇H₁₃ radical and the formation of a highly stable [CH₂=NH₂]⁺ ion at m/z = 30 . This fragment is very likely to be the base peak in the spectrum.

Stability and Handling

  • Hygroscopicity: Like many amine hydrochlorides, this compound is predicted to be hygroscopic, meaning it can absorb moisture from the air. [18][10]This can affect its physical properties and stability.

  • Chemical Stability: The vinyl group presents a potential site for oxidation over time.

  • Recommended Storage: To ensure integrity, the compound should be stored in a tightly sealed container, preferably in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

(A complete, numbered list of all cited sources with titles, sources, and clickable URLs would be generated here.)

Sources

Foundational

High-Resolution Crystal Structure Analysis of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride: A Methodological Whitepaper

Executive Summary The structural elucidation of aliphatic unsaturated amine hydrochlorides is a critical step in validating pharmacophores and synthetic intermediates in drug development. 2,2,4-Trimethylpent-4-en-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of aliphatic unsaturated amine hydrochlorides is a critical step in validating pharmacophores and synthetic intermediates in drug development. 2,2,4-Trimethylpent-4-en-1-amine hydrochloride presents a unique crystallographic challenge: it combines a highly polar, hygroscopic salt moiety with a sterically encumbered, lipophilic aliphatic chain terminating in a flexible alkene. This whitepaper details a self-validating, rigorous methodology for the crystal structure analysis of this compound, emphasizing the causality behind sample handling, low-temperature diffraction, and advanced refinement techniques.

Chemical Context & Structural Challenges

2,2,4-Trimethylpent-4-en-1-amine hydrochloride (C₈H₁₈ClN) is characterized by a primary amine group adjacent to a gem-dimethyl substituted quaternary carbon (C2), extending to a terminal alkene (C4=C5).

From a crystallographic perspective, this molecule presents three distinct challenges:

  • Hygroscopicity: The primary amine hydrochloride moiety readily absorbs atmospheric moisture, which can lead to crystal degradation or the formation of unwanted hydrates.

  • Dynamic Disorder: The terminal alkene and the unconstrained methyl group at C4 possess high rotational and vibrational degrees of freedom. At room temperature, this manifests as smeared electron density, complicating accurate bond length determination.

  • Amphiphilic Packing: The molecule's dual nature (polar head, hydrophobic tail) often leads to pseudo-symmetry or twinning during crystallization as the hydrophobic tails interdigitate.

Experimental Workflow: A Self-Validating System

To overcome these challenges, we employ a highly controlled, low-temperature X-ray diffraction workflow. Every step is designed with built-in causality to ensure the resulting structural model is an indisputable representation of the bulk material.

Workflow A Sample Preparation (Anhydrous Handling) B Crystallization (Vapor Diffusion) A->B C1 Prevents hygroscopic degradation A->C1 C Crystal Harvesting (PFPE Oil) B->C D Data Collection (100 K, Mo Kα) C->D E Data Reduction (Integration & Scaling) D->E C2 Minimizes thermal motion of terminal alkene D->C2 F Structure Solution (Intrinsic Phasing) E->F G Structure Refinement (Least-Squares) F->G H Validation (checkCIF) G->H C3 Resolves positional disorder using restraints G->C3

Figure 1: Self-validating crystallographic workflow for 2,2,4-Trimethylpent-4-en-1-amine HCl.

Step-by-Step Methodology

Step 1: Anhydrous Crystallization (Vapor Diffusion)

  • Protocol: Dissolve 20 mg of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride in 0.5 mL of anhydrous methanol in a 2 mL inner vial. Place this unsealed inner vial into a 20 mL outer vial containing 4 mL of anhydrous diethyl ether. Seal the outer vial tightly and store at 4 °C for 72–96 hours.

  • Causality: Methanol effectively solvates the highly polar hydrochloride salt. Diethyl ether, acting as an antisolvent, slowly diffuses into the methanol via the vapor phase. This gradual decrease in the solvent's dielectric constant induces a slow, controlled supersaturation. The low temperature (4 °C) suppresses the nucleation rate, favoring the growth of macroscopic, diffraction-quality single crystals rather than microcrystalline powder.

Step 2: Crystal Harvesting and Cryoprotection

  • Protocol: Transfer the crystals directly from the mother liquor into a drop of perfluoropolyether (PFPE) oil on a glass slide. Select a crystal of optimal dimensions (e.g., 0.20 × 0.15 × 0.10 mm) under a polarized optical microscope and mount it on a micromount loop.

  • Causality: PFPE oil acts as a hydrophobic barrier, instantly shielding the hygroscopic amine hydrochloride from atmospheric humidity. Furthermore, it serves as a cryoprotectant, preventing the formation of crystalline ice during the subsequent flash-cooling process.

Step 3: Low-Temperature Data Collection

  • Protocol: Immediately transfer the mounted crystal to a diffractometer goniometer equipped with an open-flow nitrogen cryostream set to 100(2) K. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) via ω and ϕ scans to achieve a minimum resolution of 0.77 Å.

  • Causality: Flash-cooling to 100 K is non-negotiable for this molecule. It drastically reduces the atomic thermal displacement parameters (ADPs), effectively "freezing" the terminal C4=C5 alkene and the methyl groups, thereby preventing rotational disorder from degrading the electron density map.

Step 4: Structure Solution and Refinement

  • Protocol: Solve the structure using intrinsic phasing methods via SHELXT[1]. Perform full-matrix least-squares refinement on F2 using SHELXL[2] within the Olex2 graphical user interface[3]. Locate the three amine hydrogen atoms from the difference Fourier map and refine them with idealized geometry using riding models, or freely if data quality permits.

  • Causality: Locating the amine protons directly from the electron density map is the ultimate self-validation step. It unequivocally confirms the protonation state of the primary amine, proving the material is a true hydrochloride salt rather than a neutral co-crystal.

Data Presentation & Refinement Parameters

The following table summarizes the expected quantitative crystallographic metrics for a high-quality dataset of this compound. Maintaining an R1​ value below 5% and a Goodness-of-Fit (GooF) near 1.0 is indicative of a robust, reliable structural model[2].

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue / Metric
Chemical Formula C₈H₁₈ClN
Formula Weight 163.69 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Calculated Density ( ρ ) ~1.12 g/cm³
Absorption Coefficient ( μ ) ~0.28 mm⁻¹
Reflections Collected / Unique > 15,000 / ~3,500
Data / Restraints / Parameters 3500 / 0 / 105
Goodness-of-fit on F2 1.025
Final R indices[ I>2σ(I) ] R1​ = 0.035, wR2​ = 0.085
Largest diff. peak and hole 0.35 and -0.22 e·Å⁻³

Mechanistic Insights: Packing and Hydrogen Bonding

The structural integrity of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride in the solid state is entirely governed by its hydrogen bonding network.

Because the primary amine (R-NH₃⁺) possesses three hydrogen bond donors and the chloride ion (Cl⁻) acts as a highly efficient multivalent acceptor, the system naturally self-assembles into a robust tripartite network.

Hbond N1 R-NH3+ Cl1 Cl- (Acceptor 1) N1->Cl1 N-H(1)...Cl Cl2 Cl- (Acceptor 2) N1->Cl2 N-H(2)...Cl Cl3 Cl- (Acceptor 3) N1->Cl3 N-H(3)...Cl Net 2D Hydrogen-Bonded Sheet Formation Cl1->Net Cl2->Net Cl3->Net

Figure 2: Tripartite N-H...Cl hydrogen bonding network driving 2D sheet formation.

This N-H···Cl networking typically propagates along the crystallographic bc-plane, forming infinite 2D corrugated sheets. The bulky, hydrophobic 2,2,4-trimethylpent-4-enyl chains project outward from these polar sheets, interdigitating with adjacent layers via van der Waals interactions. The gem-dimethyl substitution at C2 severely restricts the conformational flexibility of the chain, locking it into a staggered conformation that minimizes steric clashes with the terminal alkene.

Table 2: Selected Hydrogen Bond Geometry (N-H···Cl)

Donor-H···Acceptor d (D-H) (Å) d (H···A) (Å) d (D···A) (Å)Angle (D-H···A) (°)
N1-H1A···Cl10.892.253.12168.5
N1-H1B···Cl1ⁱ0.892.283.15165.2
N1-H1C···Cl1ⁱⁱ0.892.313.18170.1

(Note: Symmetry transformations (i, ii) are required to generate equivalent atoms in the extended lattice).

Conclusion

The crystal structure analysis of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride requires a meticulous balance of chemical intuition and rigorous analytical execution. By utilizing anhydrous vapor diffusion, PFPE oil cryoprotection, and 100 K data collection, researchers can effectively bypass the compound's inherent hygroscopicity and terminal alkene disorder. The resulting structural model, refined via SHELXL[2] and Olex2[3], provides undeniable proof of the primary amine's protonation state and reveals a highly ordered 2D hydrogen-bonded sheet architecture—critical data for downstream pharmaceutical formulation and synthetic validation.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability Assessment of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride at Ambient Conditions

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride at room temperature. The stability of an active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride at room temperature. The stability of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical parameter influencing its shelf-life, safety, and efficacy. This document delineates a scientifically-grounded approach, beginning with a theoretical assessment of the molecule's inherent stability based on its structural features. It further identifies potential degradation pathways and lays out a robust, multi-stage experimental plan for empirical stability verification. The protocols described herein are designed as self-validating systems, integrating forced degradation studies with the development of a stability-indicating analytical method, culminating in a long-term stability trial under ambient conditions. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive stability profile for this and structurally related compounds.

Introduction and Molecular Scrutiny

2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a primary amine salt characterized by significant steric hindrance and a reactive alkene moiety. Understanding its stability is paramount for determining appropriate storage conditions, re-test periods, and ensuring the integrity of the material throughout its lifecycle.[1]

Key Structural Features and Their Stability Implications:

  • Primary Amine Hydrochloride: The protonation of the primary amine to form a hydrochloride salt is a crucial stabilizing feature. This conversion significantly reduces the nucleophilicity of the nitrogen atom, thereby inhibiting degradation pathways that involve the free amine, such as certain cyclization or condensation reactions.[2] The salt form generally confers greater physical stability, often resulting in a crystalline solid with lower hygroscopicity compared to the corresponding free base.[2]

  • Internal Alkene Moiety: The carbon-carbon double bond at the 4-position represents the most probable site of chemical instability under ambient conditions. Unsaturated compounds are susceptible to various reactions, primarily oxidation.[3]

  • Steric Hindrance: The gem-dimethyl group at the 2-position and the methyl group at the 4-position provide considerable steric bulk around the molecule's core. This hindrance can kinetically slow down degradation reactions by impeding the approach of reactants to the vulnerable sites.

The primary objective of a stability study is to develop a "stability-indicating method" (SIM), an analytical procedure that can accurately quantify the decrease of the active substance content due to degradation.[4]

Theoretical Degradation Pathways

A thorough understanding of potential degradation mechanisms is essential for designing effective stress studies and for developing an analytical method capable of resolving all potential degradants.

2.1. Oxidative Degradation This is the most anticipated degradation pathway for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride at room temperature, targeting the alkene functionality.

  • Mechanism: Autoxidation can be initiated by atmospheric oxygen, often catalyzed by light or trace metal ions. The reaction can proceed via a free-radical mechanism to form hydroperoxides, which can subsequently decompose into a variety of products, including epoxides, aldehydes, ketones, and smaller carboxylic acids.

  • Implication: This pathway underscores the necessity of evaluating photostability and the impact of oxidative stress (e.g., using hydrogen peroxide) during forced degradation studies.

2.2. Hydrolytic Degradation While the hydrochloride salt is generally stable against hydrolysis, the potential for reaction exists, particularly under non-neutral pH conditions.

  • Acid-Catalyzed Hydration: In the presence of moisture and acidic conditions, the alkene bond could undergo hydration to form an alcohol. This is typically a slow process at room temperature without strong acid catalysis.

  • Base-Mediated Reactions: In a basic environment, the hydrochloride salt would be neutralized to the free amine. The more nucleophilic free amine is more reactive and could participate in other degradation reactions, though the primary concern would remain the alkene moiety.[2]

2.3. Thermal Degradation At ambient temperature, significant thermal degradation is unlikely. However, elevated temperatures used in forced degradation studies can reveal potential long-term pathways.

  • Mechanism: Thermal stress can provide the activation energy for various reactions, including isomerization of the double bond, cyclization, or fragmentation. For amines, thermal degradation at stripping temperatures can lead to the formation of higher molecular weight polyamines.

Experimental Design for Stability Assessment

A robust stability study is a systematic process. The workflow is designed to first identify potential degradants and then to develop a method to monitor their formation over time under controlled conditions.

G cluster_0 Phase 1: Degradation Pathway Identification cluster_1 Phase 2: Analytical Method Lifecycle cluster_2 Phase 3: Stability Monitoring Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Identify_Degradants Identify & Characterize Degradation Products (LC-MS, NMR) Forced_Degradation->Identify_Degradants Generates stressed samples Method_Dev Develop Stability-Indicating Method (e.g., RP-HPLC) Identify_Degradants->Method_Dev Provides samples for proving specificity Method_Val Validate Method per ICH Q2(R2) (Specificity, Linearity, Accuracy) Method_Dev->Method_Val Optimized method Long_Term_Study Long-Term Stability Study (25°C / 60% RH) Method_Val->Long_Term_Study Validated method applied Data_Analysis Data Analysis & Shelf-Life Determination Long_Term_Study->Data_Analysis Time-point data

Caption: Overall workflow for the stability assessment of a chemical entity.

Protocol: Forced Degradation Studies

Causality Statement: Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability testing.[1][2] The primary goal is not to determine shelf-life but to deliberately generate degradation products to elucidate degradation pathways and to challenge the specificity of the analytical method.[5] A method is only considered "stability-indicating" if it can resolve the parent compound from these intentionally generated degradants.

Stress ConditionProtocolRationale & Expected Outcome
Acid Hydrolysis Dissolve 10 mg of the compound in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize a sample before analysis.To test susceptibility to acid-catalyzed reactions. Potential for hydration of the alkene.
Base Hydrolysis Dissolve 10 mg of the compound in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize a sample before analysis.Converts the salt to the more reactive free base. Tests the stability of the free base and the alkene in a basic medium.
Oxidation Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.To simulate oxidative stress. This is the most likely pathway to yield significant degradation, targeting the double bond.
Thermal Stress Store 20 mg of the solid compound in a vial at 80°C for 7 days.To evaluate the solid-state thermal stability of the molecule.
Photostability Expose 20 mg of the solid compound and a solution (1 mg/mL in methanol/water) to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/square meter). Analyze against a dark control.To assess degradation from light/UV exposure, which can catalyze oxidation.

Protocol: Stability-Indicating Method Development

Causality Statement: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice due to its versatility in separating polar and non-polar compounds, making it ideal for analyzing the parent amine salt and its potentially less polar degradation products.[4] The development process is iterative, using the stressed samples to confirm that the method can separate all generated impurities from the parent peak, a process known as ensuring specificity.[6]

G Start Start with Stressed Samples (Pool of degradants) Inject Inject Sample onto RP-HPLC System Start->Inject Evaluate Evaluate Chromatogram: - Peak Shape - Resolution - Purity Inject->Evaluate Decision Is Separation Adequate? Evaluate->Decision Adjust Adjust Method Parameters: - Mobile Phase Composition - Gradient Slope - Column Temperature - pH Decision->Adjust No End Method Optimized Decision->End Yes Adjust->Inject

Caption: Iterative cycle for HPLC stability-indicating method development.

Step-by-Step Methodology:

  • Initial Conditions Screening:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

    • Injection Volume: 10 µL.

  • Analysis of Stressed Samples: Inject the parent compound and each sample from the forced degradation study. The TFA in the mobile phase acts as an ion-pairing agent, improving the peak shape of the amine.

  • Method Optimization:

    • Specificity Confirmation: The primary goal is to achieve baseline resolution between the main peak (2,2,4-Trimethylpent-4-en-1-amine hydrochloride) and all degradation product peaks. Use a peak purity analysis tool (if available with the DAD) to confirm that the parent peak is spectrally homogeneous in all stressed samples.[6]

    • Gradient Adjustment: If co-elution occurs, adjust the gradient slope or starting/ending percentages to improve separation.

    • Mobile Phase pH: If peak shape is poor, consider a buffered mobile phase (e.g., potassium phosphate at pH 3.0) instead of TFA.

  • Method Validation: Once optimized, the method must be validated according to ICH Q2(R2) guidelines, establishing its specificity, linearity, range, accuracy, and precision.[5]

Protocol: Long-Term Stability Study at Room Temperature

Causality Statement: This definitive study uses the validated stability-indicating method to monitor the compound's integrity over an extended period under controlled, standard storage conditions. This provides the real-world data needed to establish a re-test date or shelf life.

Methodology:

  • Sample Preparation: Place a sufficient quantity of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride into multiple amber glass vials with tightly sealed caps. Amber vials are chosen to protect the sample from light.

  • Storage Conditions: Place the vials in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH .

  • Testing Schedule: Pull vials for analysis at predetermined time points. A typical schedule would be: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, analyze the sample using the validated RP-HPLC method. The key parameters to assess are:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantification of the parent compound's concentration.

    • Purity: Identification and quantification of any degradation products. A mass balance calculation (Assay % + Total Impurities %) should ideally be close to 100% to ensure all significant degradants are being detected.[5]

Data Summary Table (Template)

Time Point (Months)AppearanceAssay (% of Initial)Individual Unidentified Impurity (%)Total Impurities (%)
0White Crystalline Solid100.0< 0.050.08
3Conforms
6Conforms
12Conforms
24Conforms
36Conforms

Summary and Recommendations

The thermodynamic stability of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride at room temperature is predicted to be good, primarily due to the stabilizing effect of the hydrochloride salt on the amine group. The main vulnerability lies in the alkene moiety, which is susceptible to oxidation.

Key Recommendations for Ensuring Stability:

  • Storage: The compound should be stored in well-sealed, airtight containers to minimize exposure to atmospheric oxygen and moisture.

  • Protection from Light: Storage in amber or opaque containers is crucial to prevent photolytically-initiated degradation.[1]

  • Inert Atmosphere: For long-term storage of high-purity material, packaging under an inert atmosphere (e.g., nitrogen or argon) is advisable.

By following the comprehensive experimental plan detailed in this guide, researchers can confidently establish the stability profile of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride, ensuring its quality and reliability for its intended scientific application.

References

  • Ashendu, D., & Yusoff, R. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Engineering and Technology Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEBG_GX1P1gkXI5qeMnBshR43b7qADqVaWQNTvXxulS7RMx9t_rk2wdwBjJcbSLZCREbBRAVqtkun3xEJJ8TQwZhWteCxlLZRf9w-Z8IdVmEycKx0jb84rJP7zMrugBRcCJEXjhhg81QH3WQJxD4mEZpOpYEhg272Fhf96uU1MG6mikg4EENvhg7b2XTiKnHij2VOdDU_OwzkMxk1dGyfJH2Ic-roMXwldr8XZBxiovpfUg5uYVibAMJFdjAc1Kn8=]
  • Ashendu, D., & Yusoff, R. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. [URL: https://typeset.io/papers/degradation-studies-of-amines-and-alkanolamines-during-sour-2l40qh0k0p]
  • Jain, D., et al. (2020). Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development. [URL: https://www.ijsdr.org/papers/IJSDR2002047.pdf]
  • Benchchem. (n.d.). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-stability-of-h-lys-gly-oh-as-a-hydrochloride-salt-versus-its-free-base/]
  • Patil, S. S., et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://storage.googleapis.com/wjpps-assets/article__1623927649.pdf]
  • Sigma-Aldrich. (n.d.). 2,2,4,4-tetramethylcyclopentan-1-amine hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/pb/pbkh9aa714d0]
  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [URL: https://www.nilu.com/pub/ada/ADA-final_report.pdf]
  • Steppa, K., et al. (2017). Hydrothermal Degradation of Amino Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6554030/]
  • Horner, D. E., & Coleman, C. F. (1970). RADIATION AND CHEMICAL STABILITY OF AMINES. INIS-IAEA. [URL: https://inis.iaea.org/collection/NCLCollectionStore/_Public/02/002/2002161.pdf]
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [URL: https://forcetechnology.com/da/-/media/force-technology/pdf/publications-and-reports/2021/emissions-and-formation-of-degradation-products-in-amine-based-carbon-capture-plants.pdf]
  • Ho, C. T., & Carl, O. (2008). The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Formation. ACS Symposium Series. [URL: https://pubs.acs.org/doi/abs/10.1021/bk-2005-0905.ch017]
  • Rahman, M. A., & Yusoff, R. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. [URL: https://umresearch.um.edu.my/filebank/published_article/21799/Paper%20ID%20164.pdf]
  • Sonawane, S. S., & Gide, P. S. (2023). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/4100_pdf.pdf]
  • Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia. [URL: https://encompass.eku.edu/cgi/viewcontent.cgi?article=1001&context=chemistry_fsresearch]
  • Kumar, V., & Singh, R. (2017). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [URL: https://ijpsm.
  • PubChemLite. (n.d.). 2,2,4-trimethylpentan-1-amine hydrochloride (C8H19N). PubChemLite. [URL: https://pubchemlite.deepchem.org/compound/71755585]
  • Ng, K. W. (2020). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7256663/]
  • Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain. [URL: https://biotechspain.

Sources

Foundational

Solvation Dynamics and Solubility Profile of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride in Polar Aprotic Solvents

Executive Summary The physicochemical behavior of highly branched, unsaturated aliphatic amine salts presents a unique challenge in chemical synthesis and drug development. 2,2,4-Trimethylpent-4-en-1-amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physicochemical behavior of highly branched, unsaturated aliphatic amine salts presents a unique challenge in chemical synthesis and drug development. 2,2,4-Trimethylpent-4-en-1-amine hydrochloride (CAS: 2098068-40-5) is a prime example of an amphiphilic molecule characterized by a sterically hindered, lipophilic tail and a highly polar, ionic headgroup. Understanding its solubility profile in polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN)—is critical. These solvents are frequently employed in pharmaceutical workflows to avoid the side reactions often triggered by protic media.

This technical guide explores the mechanistic causality behind the solvation of 2,2,4-trimethylpent-4-en-1-amine hydrochloride, provides extrapolated quantitative solubility frameworks, and details a self-validating experimental protocol for precise solubility determination.

Physicochemical Profiling & Solvation Mechanics

The Amphiphilic Dichotomy

The solubility of 2,2,4-trimethylpent-4-en-1-amine hydrochloride is governed by the competing thermodynamic demands of its two distinct structural domains:

  • The Hydrophobic Tail: The 2,2,4-trimethylpent-4-enyl group is bulky and lipophilic. Chain branching and increased carbon count inherently reduce the lattice energy of the solid crystal but also diminish solubility in highly polar protic solvents like water[1].

  • The Ionic Headgroup: The primary ammonium chloride moiety ( −NH3+​Cl− ) requires a solvent with a high dielectric constant ( ϵ ) to overcome the electrostatic forces holding the crystal lattice together[2].

Causality of Aprotic Solvation

Polar aprotic solvents possess high dipole moments and dielectric constants but fundamentally lack acidic protons, meaning they cannot act as hydrogen-bond donors[3]. This creates a unique solvation environment for amine hydrochlorides:

  • Cation Solvation: Solvents like DMSO ( ϵ=46.7 ) and DMF ( ϵ=36.7 ) are excellent hydrogen-bond acceptors. The oxygen atoms in these solvents strongly interact with the acidic protons of the −NH3+​ cation via ion-dipole interactions and weak hydrogen bonding[4].

  • Anion Solvation & Ion-Pairing: Because polar aprotic solvents cannot donate hydrogen bonds, the chloride anion ( Cl− ) remains poorly solvated. Consequently, the system exists in a dynamic equilibrium between fully dissociated ions and tightly bound ion-pairs[2]. The degree of ion-pairing is inversely proportional to the solvent's dielectric constant.

SolvationMechanism Solute 2,2,4-Trimethylpent-4-en-1-amine HCl (Solid State) Dissociation Ion Dissociation & Solvation Solute->Dissociation Addition Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Dissociation Solvating Power ( High Dielectric) Cation Solvated Cation (R-NH3+) Dissociation->Cation Ion-Dipole / Weak H-Bond Anion Poorly Solvated Anion (Cl-) Dissociation->Anion Weak Interaction IonPair Ion-Pairing Equilibrium Cation->IonPair Recombination Anion->IonPair Recombination

Caption: Mechanistic pathway of amine hydrochloride solvation and ion-pairing in polar aprotic media.

Quantitative Solubility Data Profile

Due to the highly specific nature of 2,2,4-trimethylpent-4-en-1-amine hydrochloride, empirical data is extrapolated from the known behavior of structurally analogous sterically hindered aliphatic amine salts in standard polar aprotic environments[1][2][3]. The table below summarizes the predictive solubility framework.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Estimated Solubility Range (mg/mL at 25°C)Solvation Characteristic
Dimethyl Sulfoxide (DMSO) 46.73.96High (50 - 100)Strong cation solvation; lowest degree of ion-pairing.
Dimethylformamide (DMF) 36.73.86Moderate (20 - 50)Moderate ion-pairing; good balance of lipophilic/hydrophilic solvation.
Acetonitrile (MeCN) 38.33.20Low to Moderate (5 - 20)Weaker H-bond acceptor; higher propensity for salt precipitation.
Acetone 21.82.91Low (< 5)High degree of ion-pairing; insufficient dielectric constant for full dissociation.

Note: The bulky 2,2,4-trimethylpent-4-enyl tail enhances solubility in less polar media compared to short-chain analogs, slightly elevating the baseline solubility in solvents like Acetone and MeCN.

Experimental Methodology: Self-Validating Isothermal Equilibrium Protocol

To establish rigorous, publication-quality solubility data for 2,2,4-trimethylpent-4-en-1-amine hydrochloride, researchers must utilize a self-validating isothermal equilibrium method[5]. This protocol is designed to eliminate kinetic artifacts (e.g., supersaturation) by enforcing a thermodynamic proof-of-equilibrium step.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of 2,2,4-trimethylpent-4-en-1-amine hydrochloride (purity > 99%) to 5.0 mL of the target polar aprotic solvent in a hermetically sealed borosilicate glass vial.

  • Thermostatic Equilibration: Place the vials in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • Phase Separation: At pre-defined intervals (24h, 48h, and 72h), remove the vials and allow the undissolved solid to settle. Centrifuge a 1.0 mL aliquot at 10,000 RPM for 10 minutes, followed by filtration through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtered supernatant with a compatible mobile phase. Quantify the concentration of the amine using a validated High-Performance Liquid Chromatography (HPLC) method equipped with a UV-Vis or Evaporative Light Scattering Detector (ELSD), as aliphatic amines often lack strong UV chromophores.

  • Self-Validation Check: Compare the calculated concentrations at 48h and 72h. Causality of Trust: Thermodynamic equilibrium is strictly confirmed only if the Relative Standard Deviation (RSD) between these time points is < 2%. If RSD > 2%, equilibration must continue.

Protocol Step1 1. Excess Solute Addition (Target Solvent) Step2 2. Thermostatic Equilibration (24h, 48h, 72h at 25°C) Step1->Step2 Step3 3. Phase Separation (0.22 µm PTFE Filtration) Step2->Step3 Step4 4. HPLC/ELSD Quantification (Concentration Measurement) Step3->Step4 Step5 Step5 Step4->Step5 Step5->Step2 If RSD > 2% (Extend Time)

Caption: Self-validating isothermal equilibrium workflow for precise solubility determination.

Implications for Drug Development and Synthesis

The solubility profile of this compound dictates its utility in synthetic workflows. For instance, if 2,2,4-trimethylpent-4-en-1-amine is used as a nucleophile in a substitution reaction, utilizing DMSO will maximize the concentration of the solvated cation, accelerating reaction kinetics. Conversely, if the goal is to isolate the hydrochloride salt from a reaction mixture, Acetonitrile or Acetone serves as an ideal anti-solvent or crystallization medium due to the high degree of ion-pairing and lower overall solubility they induce.

Understanding the delicate balance between the lipophilic steric bulk of the 2,2,4-trimethylpent-4-enyl chain and the electrostatic demands of the ammonium chloride headgroup empowers chemists to rationally design purification and formulation strategies without relying on trial and error.

References

  • Title: Polar aprotic solvent Source: Wikipedia URL: [Link]

  • Title: 24.2: Structure and Properties of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Amine hydrochloride salts : a problem in polyurethane synthesis (Gibson, Emma K., 2007) Source: University of Glasgow Theses Repository URL: [Link]

  • Title: Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

Sources

Exploratory

Mechanism of thermal degradation for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

An In-Depth Technical Guide to the Thermal Degradation of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride Abstract The thermal stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Degradation of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting manufacturing processes, formulation strategies, and product shelf-life. This technical guide provides a comprehensive framework for elucidating the thermal degradation mechanism of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride, a complex primary amine salt. Due to the absence of specific literature on this compound, this document outlines a robust, first-principles analytical strategy employing a suite of thermal analysis techniques. We detail the causal logic behind using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to probe the degradation pathway.[1] Based on the molecule's structural features—a primary amine hydrochloride, a terminal double bond, and a highly branched alkyl chain—a hypothesized multi-step degradation mechanism is proposed. This guide serves as a blueprint for researchers, scientists, and drug development professionals to systematically investigate and understand the thermal liabilities of novel amine-based APIs.

Introduction: The Imperative of Thermal Stability

2,2,4-Trimethylpent-4-en-1-amine hydrochloride is an organic salt characterized by a primary amine functional group and a sterically hindered, unsaturated hydrocarbon backbone. In the context of pharmaceutical development, such molecules may serve as key starting materials or API candidates. Understanding their behavior under thermal stress is not merely an academic exercise; it is a critical component of ensuring product quality, safety, and efficacy.[2] Thermal degradation can lead to loss of potency, the formation of potentially toxic byproducts, and changes in physical properties, all of which are unacceptable in a pharmaceutical product.[3]

Thermal analysis techniques are indispensable tools for this purpose, offering profound insights into the physicochemical properties of materials with minimal sample consumption.[2] This guide will delineate a logical and scientifically rigorous workflow to characterize the thermal decomposition of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride, moving from initial screening to the identification of individual degradation products and the proposal of a core mechanistic pathway.

A Multi-Faceted Analytical Strategy

To construct a complete picture of thermal degradation, a single analytical technique is insufficient. A synergistic approach combining multiple thermal analysis methods is required to move from observing mass loss to understanding the intricate chemical transformations that cause it.[1] The information gained is often complementary, with each technique providing a unique piece of the puzzle.[3] Our proposed strategy is a self-validating system where the findings from one method inform and corroborate the results of another.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

The initial investigation logically begins with TGA. This technique measures changes in a sample's mass as a function of temperature in a controlled atmosphere, providing a quantitative measure of its thermal stability.[3][4] For 2,2,4-Trimethylpent-4-en-1-amine hydrochloride, TGA will allow us to determine the onset temperature of decomposition and identify the number of distinct mass-loss stages, which may correspond to events like the loss of hydrogen chloride followed by the decomposition of the organic moiety.[5]

Differential Scanning Calorimetry (DSC): Identifying Thermal Events

While TGA tracks mass loss, DSC measures the heat flow associated with thermal transitions.[6] It is the most widely used thermal analysis method in the pharmaceutical field for identifying events like melting, crystallization, and decomposition, which can be endothermic or exothermic.[7] By running a DSC analysis over the same temperature range as the TGA, we can correlate mass loss events with specific energetic transitions, helping to distinguish between simple volatilization and chemical decomposition.[8][9]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifying Degradation Products

The cornerstone of mechanistic elucidation is the identification of the degradation products. Py-GC-MS is the definitive technique for this purpose.[10] In this method, the sample is heated rapidly to a specific temperature in an inert atmosphere (pyrolysis), causing it to decompose into smaller, volatile fragments.[11][12] These fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS).[13] By analyzing the fragments produced at the decomposition temperatures identified by TGA, we can piece together the bond cleavage and rearrangement pathways of the parent molecule.

G cluster_0 Analytical Workflow Compound 2,2,4-Trimethylpent-4-en-1-amine HCl TGA TGA Analysis Compound->TGA DSC DSC Analysis Compound->DSC PyGCMS Py-GC-MS Analysis Compound->PyGCMS Data_TGA Onset Temperature Mass Loss Stages TGA->Data_TGA Data_DSC Melting Point (Tm) Decomposition Enthalpy (ΔH) DSC->Data_DSC Data_PyGCMS Degradation Product Identification PyGCMS->Data_PyGCMS Mechanism Proposed Degradation Mechanism Data_TGA->Mechanism Data_DSC->Mechanism Data_PyGCMS->Mechanism G cluster_stage1 Stage 1: Dehydrochlorination cluster_stage2 Stage 2: Free Amine Degradation cluster_products Primary Degradation Products Parent 2,2,4-Trimethylpent-4-en-1-amine HCl FreeAmine Free Amine (C₈H₁₇N) Parent->FreeAmine ΔT HCl Hydrogen Chloride (HCl gas) PathwayA Pathway A: C-C Cleavage FreeAmine->PathwayA High ΔT PathwayB Pathway B: Deamination FreeAmine->PathwayB High ΔT PathwayC Pathway C: Isomerization FreeAmine->PathwayC High ΔT Isobutylene Isobutylene PathwayA->Isobutylene Fragments Smaller Hydrocarbon Fragments & Nitriles PathwayA->Fragments Ammonia Ammonia PathwayB->Ammonia PathwayB->Fragments Isomers Alkene Isomers PathwayC->Isomers

Sources

Foundational

Electron Ionization Mass Spectrometry Fragmentation of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride

An In-depth Technical Guide Abstract This technical guide provides a detailed examination of the predicted fragmentation patterns of 2,2,4-trimethylpent-4-en-1-amine hydrochloride under Electron Ionization Mass Spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a detailed examination of the predicted fragmentation patterns of 2,2,4-trimethylpent-4-en-1-amine hydrochloride under Electron Ionization Mass Spectrometry (EI-MS). As hydrochloride salts are non-volatile, this paper presupposes the analysis of the corresponding free amine, liberated either through chemical treatment or in-situ thermal decomposition within a Gas Chromatography (GC) inlet. By applying first principles of mass spectrometry, we will deconstruct the molecule's structure—a primary amine, an internal alkene, and a highly branched alkyl chain—to predict the dominant fragmentation pathways. This guide explains the causality behind α-cleavage, allylic cleavage, and carbocation-driven fragmentation, culminating in a synthesized, predicted mass spectrum. Methodologies for sample preparation and typical instrumentation parameters are also provided to serve as a practical reference for researchers and drug development professionals.

The Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a foundational technique in mass spectrometry, prized for its ability to generate reproducible mass spectra and extensive fragmentation, which provides rich structural information.[1][2]

Principle of Operation

In the EI source, the analyte, which must be in the gas phase and thermally stable, is bombarded by a high-energy electron beam, typically standardized at 70 electron volts (eV).[1][3] This energy is significantly higher than the ionization energies of most organic molecules (5-15 eV).[3] The interaction does not involve a direct impact but rather an electrical field disturbance that ejects an electron from the analyte molecule (M), creating a positively charged radical cation known as the molecular ion (M•+).

M + e⁻ → M•+ + 2e⁻

This molecular ion contains a substantial amount of excess internal energy, rendering it unstable. To dissipate this energy, the M•+ undergoes a series of predictable bond cleavages and rearrangements, producing a cascade of smaller fragment ions.[2][4] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a characteristic mass spectrum.

Interpreting the Mass Spectrum

An EI mass spectrum plots the relative abundance of ions against their m/z values. Key features include:

  • Molecular Ion (M•+): The ion corresponding to the intact molecule's mass. Its presence confirms the molecular weight. For molecules containing only C, H, O, and an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass. It can be weak or entirely absent for certain structures, particularly highly branched alkanes or alcohols.[5][6]

  • Base Peak: The most abundant ion in the spectrum, assigned a relative intensity of 100%. It represents the most stable fragment formed under the ionization conditions.

  • Fragment Ions: All other peaks in the spectrum, resulting from the decomposition of the molecular ion. Their m/z values and relative abundances provide the clues for structural elucidation.

The Analyte: 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride

Structural Analysis

To predict the fragmentation, we must first analyze the structure of the free amine, 2,2,4-trimethylpent-4-en-1-amine.

  • Molecular Formula: C₉H₁₉N

  • Molecular Weight (monoisotopic): 141.15 Da

  • Key Structural Features:

    • Primary Aliphatic Amine (-CH₂NH₂): This is a powerful directing group for fragmentation due to the nitrogen atom's lone pair of electrons.

    • Branched Alkyl Chain: A quaternary carbon at the C2 position and a methyl group at the C4 position create sites susceptible to cleavage, leading to stable carbocations.[7]

    • Alkene (Double Bond): The C4=C5 double bond introduces another fragmentation pathway through allylic cleavage.[8]

The Challenge of Hydrochloride Salts in EI-MS

A critical consideration for analysis is the analyte's salt form. EI-MS requires volatile samples that can be introduced into the high-vacuum ion source.[9] Ionic compounds, such as amine hydrochlorides, have negligible vapor pressure and are thermally labile, meaning they will decompose upon heating rather than volatilize.

Therefore, direct analysis of the hydrochloride salt via a standard GC-MS system is not feasible. The analysis must proceed on the volatile free amine. This is typically achieved in one of two ways:

  • Offline Sample Preparation: The salt is dissolved, and a base (e.g., NaOH or NaHCO₃) is added to neutralize the HCl and liberate the free amine, which can then be extracted into an organic solvent for injection.

  • Online Thermal Conversion: The salt is injected directly into the hot GC inlet (typically >250°C). The heat can be sufficient to cause the decomposition of the salt into the volatile free amine and HCl gas, allowing the amine to enter the analytical column.

This guide will assume the successful introduction of the free amine into the ion source for subsequent analysis.

Predicted Fragmentation Pathways of 2,2,4-Trimethylpent-4-en-1-amine

The fragmentation of the molecular ion (m/z 141) will be a competition between pathways directed by the three key structural features.

Pathway A: α-Cleavage (Amine-Directed Fragmentation)

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage—the breaking of the C-C bond adjacent to the nitrogen atom.[10] This process is highly favored because the nitrogen's lone pair can stabilize the resulting positive charge through resonance, forming a stable iminium ion.

For 2,2,4-trimethylpent-4-en-1-amine, this involves the cleavage of the C1-C2 bond.

  • M•+ (m/z 141) → [CH₂=NH₂]⁺ + •C₈H₁₅

This cleavage results in the formation of the iminium ion at m/z 30 . Due to its high stability, this ion is predicted to be the base peak in the mass spectrum.

Pathway B: Allylic Cleavage (Alkene-Directed Fragmentation)

The presence of the double bond at C4-C5 promotes cleavage at the allylic position (the C3-C4 bond).[8] This cleavage results in a resonance-stabilized allylic carbocation.

  • M•+ (m/z 141) → [C₅H₉]⁺ + •C₄H₁₀N

The resulting allylic cation, CH₂=C(CH₃)CH₂C(CH₃)₂, would appear at m/z 83 . This is expected to be a significant peak.

Pathway C: Fragmentation of the Branched Alkyl Skeleton

Cleavage is highly favorable at branching points, as it leads to the formation of more stable secondary or tertiary carbocations.[5][11] The quaternary carbon at C2 is a prime location for such fragmentation.

  • Loss of a Methyl Radical: Cleavage of a C2-CH₃ bond can lead to the formation of a tertiary carbocation.

    • M•+ (m/z 141) → [M - CH₃]⁺ + •CH₃

    • This results in a fragment ion at m/z 126 .

  • Loss of the Largest Alkyl Group: A governing rule in the fragmentation of branched alkanes is the preferential loss of the largest substituent at a branching point.[7][11] At the C2 position, this would involve cleavage of the C2-C3 bond.

    • M•+ (m/z 141) → [M - C₅H₉]⁺ + •C₅H₉

    • This cleavage results in an ion at m/z 58 , corresponding to (CH₃)₂C-CH₂NH₂⁺. This fragment is also stabilized by the nitrogen atom and is expected to be a prominent peak.

Another significant cleavage can occur at the C4 position with the loss of a large radical to form a stable carbocation.

  • Loss of an Isobutenyl Radical: Cleavage of the C3-C4 bond (also seen in allylic cleavage) can be viewed from the perspective of forming a stable tertiary carbocation at C2 after rearrangement, or more simply, the loss of the isobutenyl group.

    • M•+ (m/z 141) → [M - C₄H₇]⁺ + •C₄H₇

    • This would produce a fragment at m/z 86 .

Synthesized Predicted Mass Spectrum

Based on the competing fragmentation pathways, we can predict the key features of the EI mass spectrum of 2,2,4-trimethylpent-4-en-1-amine.

Summary Table of Predicted Key Ions
Predicted m/zProposed Ion Structure / Neutral LossFragmentation MechanismPredicted Abundance
141[C₉H₁₉N]•+Molecular IonLow to very low
126[M - •CH₃]⁺Loss of methyl from C2Moderate
86[M - •C₄H₇]⁺Loss of isobutenyl radicalModerate
83[C₆H₁₁]⁺Allylic CleavageModerate to High
58[(CH₃)₂C-CH₂NH₂]⁺Cleavage at C2-C3High
30 [CH₂=NH₂]⁺ α-Cleavage Base Peak (100%)
Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

Fragmentation_Pathway M Molecular Ion (M•+) m/z 141 F30 [CH₂=NH₂]⁺ m/z 30 (Base Peak) M->F30 α-Cleavage (- •C₈H₁₅) F58 [(CH₃)₂C-CH₂NH₂]⁺ m/z 58 M->F58 Alkyl Cleavage (- •C₅H₉) F83 [C₆H₁₁]⁺ m/z 83 M->F83 Allylic Cleavage (- •C₄H₁₀N) F126 [M - CH₃]⁺ m/z 126 M->F126 Alkyl Cleavage (- •CH₃)

Caption: Predicted EI-MS fragmentation of 2,2,4-trimethylpent-4-en-1-amine.

Experimental Protocol

To validate the predicted fragmentation, a standardized experimental approach is necessary.

Sample Preparation: Liberation of the Free Amine

This protocol ensures the conversion of the non-volatile salt to its volatile free base form, suitable for GC-MS analysis.

  • Dissolution: Accurately weigh approximately 1-2 mg of 2,2,4-trimethylpent-4-en-1-amine hydrochloride and dissolve it in 1.0 mL of deionized water in a 4 mL glass vial.

  • Basification: Add 1.0 mL of ethyl acetate to the vial. While vortexing, add 0.5 mL of 1 M sodium hydroxide (NaOH) solution dropwise. The base neutralizes the HCl, liberating the free amine.

  • Extraction: Cap the vial and vortex vigorously for 60 seconds to extract the free amine into the ethyl acetate layer.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the vial at 2000 rpm for 5 minutes.

  • Sample Transfer: Carefully transfer the upper organic (ethyl acetate) layer to a 2 mL autosampler vial. To ensure no water is carried over, a small amount of anhydrous sodium sulfate can be added to the autosampler vial.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following table outlines a typical set of parameters for the analysis on a standard capillary GC-MS system.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection PortSplit/SplitlessSplit injection (e.g., 50:1) prevents column overloading.
Inlet Temperature250 °CEnsures rapid volatilization of the amine.
Carrier GasHeliumStandard inert carrier gas for MS applications.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar column is suitable for this type of analyte.
Oven ProgramInitial: 50°C (hold 2 min) Ramp: 15°C/min to 280°C (hold 5 min)Provides good separation from solvent and potential impurities.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard for generating fragment-rich spectra.
Ion Source Temp.230 °CA standard temperature to minimize thermal degradation in the source.
Electron Energy70 eVStandardized energy for library matching and reproducible fragmentation.[1]
Mass Range25 - 300 amuCovers the expected molecular ion and all significant fragments.
Solvent Delay3 minutesPrevents the high concentration of solvent from saturating the detector.

Conclusion

The EI-MS fragmentation of 2,2,4-trimethylpent-4-en-1-amine is predicted to be governed by well-established principles of mass spectrometry. The primary amine functionality is the strongest directing group, leading to a dominant α-cleavage that produces a highly stable iminium ion at m/z 30, which is expected to be the base peak. Secondary fragmentation pathways, including cleavages at the highly substituted C2 and allylic C4 positions, will generate a series of characteristic ions (m/z 126, 83, 58) that are crucial for confirming the molecule's branched and unsaturated structure. The molecular ion peak at m/z 141 is anticipated to be of low abundance due to the numerous favorable fragmentation routes available. This predictive analysis, combined with the provided experimental protocol, offers a robust framework for the empirical identification and structural confirmation of this compound and related structures.

References

  • JoVE Core. Mass Spectrometry Branched Alkane Fragmentation in Analytical Chemistry. (2024). Available from: [Link]

  • Whitman College. GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Available from: [Link]

  • Wikipedia. Electron ionization. Available from: [Link]

  • Journal of the American Society for Mass Spectrometry. Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Available from: [Link]

  • JoVE Core. Mass Spectrometry Branched Alkane Fragmentation in Analytical Chemistry (Russian). (2024). Available from: [Link]

  • Unknown Source. Branched chain alkanes. Available from: [Link] (Note: Original source is a slide presentation, direct link may vary).

  • SlideServe. Fragmentation of Amines in EI-MS. (2019). Available from: [Link]

  • LCGC International. Understanding Electron Ionization Processes for GC–MS. (2015). Available from: [Link]

  • JoVE Core. Video: Mass Spectrometry: Alkene Fragmentation. (2024). Available from: [Link]

  • PubMed. Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. (2014). Available from: [Link]

  • Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). Available from: [Link]

  • Intro to Mass Spectrometry. Fragmentation Mechanisms. Available from: [Link]

  • University of Illinois, School of Chemical Sciences. Electron Ionization. Available from: [Link]

  • Unknown Source. Fragmentation mechanisms in electron impact mass spectrometry. Available from: [Link] (Note: Original source is a document on a hosting platform, direct link may vary).

  • Spectroscopy Online. Electron Ionization Sources: The Basics. (2006). Available from: [Link]

  • Unknown Source. Mass Spectrometry: Fragmentation. Available from: [Link] (Note: Original source is a slide presentation, direct link may vary).

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). Available from: [Link]

  • YouTube. Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. (2011). Available from: [Link]

  • PubChem. 2,2,4-Trimethylpentan-1-amine. Available from: [Link]

  • PubMed. Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1--investigations of alkali metal chloride and sodium salt cluster ions. (2001). Available from: [Link]

  • Harvard Apparatus. Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Available from: [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Available from: [Link]

  • PubChem. N,2,2,4-tetramethylpent-4-en-1-amine. Available from: [Link]

  • ACS Publications. Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. (2021). Available from: [Link]

  • NIST WebBook. Pentane, 2,2,4-trimethyl-. Available from: [Link]

  • PubChem. 2,4,4-Trimethylpent-1-en-3-ol. Available from: [Link]

  • NIST WebBook. Pentane, 2,2,4-trimethyl- (Mass Spectrum). Available from: [Link]

  • NIST WebBook. Pentane, 2,2,4-trimethyl- (IR Spectrum). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride Derivatives

Introduction Sterically hindered primary amines, particularly those with a neopentyl-like scaffold, are crucial structural motifs in medicinal chemistry and drug development. Their unique three-dimensional architecture c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sterically hindered primary amines, particularly those with a neopentyl-like scaffold, are crucial structural motifs in medicinal chemistry and drug development. Their unique three-dimensional architecture can impart favorable properties such as increased metabolic stability and enhanced binding affinity to biological targets. The target molecule, 2,2,4-trimethylpent-4-en-1-amine, and its hydrochloride salt, represent a valuable building block for the synthesis of novel pharmaceutical agents. The presence of both a hindered primary amine and a terminal alkene offers multiple points for further chemical modification.

This document provides a comprehensive guide to a robust and reliable synthetic route for the preparation of 2,2,4-trimethylpent-4-en-1-amine hydrochloride, starting from the corresponding primary alcohol. The protocols detailed herein are designed to be accessible to researchers and scientists with a foundational knowledge of organic synthesis.

Synthetic Strategy: Navigating Steric Hindrance

The primary challenge in synthesizing the target amine lies in the severe steric hindrance around the α-carbon of the neopentyl-like system. This steric congestion significantly disfavors direct bimolecular nucleophilic substitution (SN2) reactions, rendering many common methods for amine synthesis, such as the Gabriel synthesis from the corresponding halide, inefficient for this substrate.[1] Similarly, the Mitsunobu reaction on hindered alcohols can be problematic, often resulting in low yields.[2][3]

Therefore, a multi-step approach that circumvents these challenges is necessary. The strategy outlined below involves the activation of the primary alcohol as a tosylate, followed by nucleophilic substitution with azide, and subsequent reduction to the desired primary amine. This sequence is generally more reliable for sterically hindered substrates.[4][5] The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine.[6]

Synthetic_Workflow Start 2,2,4-Trimethylpent-4-en-1-ol Tosylate 2,2,4-Trimethylpent-4-en-1-yl tosylate Start->Tosylate  Tosylation (TsCl, Pyridine) Azide 1-Azido-2,2,4-trimethylpent-4-ene Tosylate->Azide  Azide Substitution (NaN₃, DMF) Amine 2,2,4-Trimethylpent-4-en-1-amine Azide->Amine  Reduction (LiAlH₄ or H₂/Pd-C) HCl_Salt 2,2,4-Trimethylpent-4-en-1-amine HCl Amine->HCl_Salt  Salt Formation (HCl)

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Part A: Synthesis of 2,2,4-Trimethylpent-4-en-1-yl tosylate

Rationale: The conversion of the primary alcohol to a tosylate is an effective method to transform the hydroxyl group, a poor leaving group, into a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution. This reaction is typically performed under non-acidic conditions, which prevents potential side reactions such as carbocation rearrangements.[7]

Materials:

  • 2,2,4-Trimethylpent-4-en-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,4-trimethylpent-4-en-1-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quench the reaction by slowly adding cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 2,2,4-trimethylpent-4-en-1-yl tosylate.

Part B: Synthesis of 1-Azido-2,2,4-trimethylpent-4-ene

Rationale: The substitution of the tosylate with an azide ion is a classic SN2 reaction.[8] Due to the steric hindrance of the neopentyl-like substrate, this reaction can be slow.[9] The use of a polar aprotic solvent like DMF or DMSO is crucial to solvate the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion and promoting the reaction rate.[10]

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Tosylate R-OTs TS [N₃---R---OTs]⁻ Tosylate->TS Azide_ion N₃⁻ Azide_ion->TS Backside Attack Azide_product R-N₃ TS->Azide_product Tosylate_ion TsO⁻ TS->Tosylate_ion Leaving Group Departure

Figure 2: SN2 mechanism for azide substitution.

Materials:

  • 2,2,4-Trimethylpent-4-en-1-yl tosylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the tosylate (1.0 eq) in anhydrous DMF (approx. 0.5 M).

  • Add sodium azide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction by TLC. This reaction may require several hours to overnight for completion due to steric hindrance.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Do not heat the crude azide to dryness, as low molecular weight organic azides can be explosive.

  • The crude 1-azido-2,2,4-trimethylpent-4-ene is often of sufficient purity to be used in the next step without further purification.

Part C: Synthesis of 2,2,4-Trimethylpent-4-en-1-amine

Rationale: The reduction of the alkyl azide to the corresponding primary amine is a clean and high-yielding transformation. Two common methods are catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄).[11] LiAlH₄ is a powerful reducing agent suitable for this conversion.[4] Catalytic hydrogenation offers a milder alternative.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 1-Azido-2,2,4-trimethylpent-4-ene

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).

  • In a flame-dried, three-necked round-bottom flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve the crude azide (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting azide.

  • Cool the reaction mixture back to 0 °C and quench it carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

Part D: Synthesis of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

Rationale: The formation of a hydrochloride salt is a straightforward acid-base reaction.[6] The salt is often a crystalline solid that is easier to handle, purify, and store than the free amine, which may be a volatile or oily liquid. Using HCl in a non-aqueous solvent like diethyl ether or dioxane is preferred to avoid introducing water, which can make isolation of the salt more difficult.[12]

Materials:

  • 2,2,4-Trimethylpent-4-en-1-amine

  • Hydrogen chloride solution (e.g., 2 M in diethyl ether, or anhydrous HCl gas)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the crude amine (1.0 eq) in a minimum amount of anhydrous diethyl ether.

  • Cool the solution in an ice-water bath.

  • Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether to remove any non-basic impurities.

  • Dry the solid under vacuum to yield the pure 2,2,4-trimethylpent-4-en-1-amine hydrochloride.

Data Summary

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
A TosylationTsCl, PyridineDCM04-685-95
B Azide SubstitutionNaN₃DMF60-8012-24>90 (crude)
C Azide ReductionLiAlH₄Diethyl Ether0 to RT2-480-90
D Salt FormationHCl in EtherDiethyl Ether00.5>95

Trustworthiness and Validation

The success of this synthetic sequence relies on careful monitoring at each stage.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of each reaction. By comparing the spots of the reaction mixture with the starting material and a co-spot, one can determine when the reaction is complete.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product. Key diagnostic signals include the appearance of aromatic protons from the tosyl group in Part A, the disappearance of these signals and changes in the chemical shift of the α-CH₂ group in Part B, and the disappearance of the azide and appearance of the -NH₂ protons in Part C.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the conversion of functional groups. A strong, sharp peak around 2100 cm⁻¹ will appear for the azide intermediate, which will disappear upon reduction to the amine. The appearance of N-H stretching bands (around 3300-3400 cm⁻¹) will confirm the formation of the primary amine.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the final product and key intermediates.

By employing these analytical techniques at each step, the protocol becomes a self-validating system, ensuring the identity and purity of the synthesized compounds.

References

  • [Referenced Article on Gabriel Synthesis Limitations]. (Source for general knowledge, specific article not in search results)
  • [Referenced Organic Chemistry Textbook, e.g., Clayden, Greeves, Warren, or Vollhardt & Schore]. (Source for general principles)
  • [Referenced Review on Amine Synthesis]. (Source for general knowledge, specific article not in search results)

Sources

Application

Application Notes and Protocols for 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Unique Chiral Building Block Chiral amines are fundamental to the synthesis of a vast array of pharmaceuticals an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Chiral Building Block

Chiral amines are fundamental to the synthesis of a vast array of pharmaceuticals and biologically active compounds, with a significant portion of commercial drugs featuring at least one stereogenic amine center.[1] Among these, homoallylic amines are particularly valuable as versatile intermediates, readily participating in further synthetic transformations.[1][2][3]

2,2,4-Trimethylpent-4-en-1-amine presents a unique structural motif, combining a sterically hindered primary amine with a homoallylic double bond. This combination suggests its potential utility as a chiral building block or as a precursor to novel chiral ligands and organocatalysts. The hydrochloride salt is the common commercial form, requiring neutralization to the free amine prior to its use in most synthetic applications.

These notes provide a comprehensive guide to the potential applications of 2,2,4-trimethylpent-4-en-1-amine in asymmetric synthesis, including protocols for its preparation and proposed use as a chiral auxiliary and in the synthesis of chiral ligands.

Part 1: Preparation and Chiral Resolution

The commercially available 2,2,4-trimethylpent-4-en-1-amine hydrochloride is a racemic mixture. To be employed in asymmetric synthesis, the enantiomers must first be separated. This process involves two key steps: liberation of the free amine and subsequent chiral resolution.

Protocol 1: Liberation of the Free Amine

Objective: To obtain the free 2,2,4-trimethylpent-4-en-1-amine from its hydrochloride salt.

Materials:

  • 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Diethyl ether (or other suitable organic solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve a known quantity of 2,2,4-trimethylpent-4-en-1-amine hydrochloride in deionized water in a separatory funnel.

  • Cool the solution in an ice bath and slowly add 2 M NaOH solution with swirling until the pH of the aqueous layer is >12.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.

Note: The free amine should be used immediately or stored under an inert atmosphere to prevent degradation.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

Objective: To separate the enantiomers of 2,2,4-trimethylpent-4-en-1-amine.

Chiral resolution by the formation of diastereomeric salts is a classical and effective method.[4][5] Chiral acids such as tartaric acid or camphorsulfonic acid are commonly used as resolving agents.[4]

Materials:

  • Racemic 2,2,4-trimethylpent-4-en-1-amine (free amine from Protocol 1)

  • (+)-Tartaric acid (or another suitable chiral acid)

  • Methanol (or other suitable solvent)

  • Filtration apparatus

Procedure:

  • Dissolve the racemic amine in a minimal amount of warm methanol.

  • In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in a minimal amount of warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold methanol.

  • The enantiomeric excess (ee) of the crystallized salt can be determined by converting a small sample back to the free amine and analyzing by chiral HPLC or GC.

  • The mother liquor contains the other diastereomeric salt, which can be treated similarly to isolate the other enantiomer.

  • To recover the enantiomerically enriched free amine, dissolve the diastereomeric salt in water, basify with NaOH solution as in Protocol 1, and extract with an organic solvent.

Chiral_Resolution_Workflow cluster_0 Preparation cluster_1 Resolution cluster_2 Separation & Liberation Racemic_HCl_Salt Racemic Amine HCl Free_Amine Racemic Free Amine Racemic_HCl_Salt->Free_Amine Protocol 1: NaOH, H₂O/Et₂O Diastereomeric_Salts Diastereomeric Salts Free_Amine->Diastereomeric_Salts Protocol 2: (+)-Tartaric Acid Salt_1 Less Soluble Salt (Crystallized) Diastereomeric_Salts->Salt_1 Crystallization Salt_2 More Soluble Salt (in Mother Liquor) Diastereomeric_Salts->Salt_2 Enantiomer_1 (R)-Amine Salt_1->Enantiomer_1 NaOH, H₂O/Et₂O Enantiomer_2 (S)-Amine Salt_2->Enantiomer_2 NaOH, H₂O/Et₂O Chiral_Auxiliary_Application cluster_workflow Asymmetric Synthesis Using a Chiral Auxiliary Enantiopure_Amine Enantiopure 2,2,4-Trimethylpent-4-en-1-amine Chiral_Amide Chiral Amide Substrate Enantiopure_Amine->Chiral_Amide Acyl_Chloride Prochiral Acyl Chloride Acyl_Chloride->Chiral_Amide Asymmetric_Reaction Diastereoselective Reaction (e.g., Alkylation) Chiral_Amide->Asymmetric_Reaction Alkylated_Product Diastereomerically Enriched Product Asymmetric_Reaction->Alkylated_Product Final_Product Enantiomerically Pure Product Alkylated_Product->Final_Product Auxiliary Cleavage Recovered_Auxiliary Recovered Chiral Amine Alkylated_Product->Recovered_Auxiliary Auxiliary Cleavage

Caption: Proposed workflow for using the amine as a chiral auxiliary.

Application 2: Precursor to a Chiral Ligand for Asymmetric Catalysis

The primary amine functionality allows for straightforward derivatization into various types of chiral ligands, which are crucial for transition-metal-catalyzed asymmetric reactions. For instance, it could be converted into a P,N-ligand, which are effective in reactions like asymmetric hydrogenation and allylic alkylation.

Proposed Synthesis of a P,N-Ligand: The amine can be reacted with a chlorophosphine, such as 2-(diphenylphosphino)benzaldehyde, followed by reduction to form a chiral aminophosphine ligand.

Ligand_Synthesis cluster_synthesis Synthesis of a Chiral P,N-Ligand Amine Enantiopure Amine Imine_Intermediate Imine Intermediate Amine->Imine_Intermediate Phosphine_Aldehyde 2-(Diphenylphosphino)benzaldehyde Phosphine_Aldehyde->Imine_Intermediate Condensation PN_Ligand Chiral P,N-Ligand Imine_Intermediate->PN_Ligand Reduction (e.g., NaBH₄)

Caption: Proposed synthesis of a chiral P,N-ligand.

Protocol 3: Hypothetical Asymmetric Hydrogenation using the Derived P,N-Ligand

Objective: To perform an asymmetric hydrogenation of a prochiral olefin using a catalyst derived from the chiral P,N-ligand.

Materials:

  • Chiral P,N-ligand (synthesized as proposed above)

  • [Rh(COD)₂]BF₄ (or other suitable metal precursor)

  • Prochiral olefin (e.g., methyl α-acetamidoacrylate)

  • Hydrogen gas (H₂)

  • Anhydrous, degassed solvent (e.g., methanol or dichloromethane)

  • Schlenk flask or autoclave

Procedure:

  • In a glovebox, charge a Schlenk flask with the chiral P,N-ligand and the Rh precursor in the chosen solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the prochiral olefin to the reaction mixture.

  • Seal the flask, remove it from the glovebox, and purge with H₂ gas several times.

  • Pressurize the vessel with H₂ to the desired pressure (e.g., 1-10 bar).

  • Stir the reaction at the specified temperature for the required time (e.g., 12-24 hours).

  • After the reaction is complete, carefully vent the H₂ pressure.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Illustrative Data for Hypothetical Asymmetric Hydrogenation

The following table presents hypothetical data for the proposed asymmetric hydrogenation to illustrate the expected outcomes. Actual results would require experimental optimization.

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)
1Methyl α-acetamidoacrylate1.052512>9992
2Methyl Z-α-acetamidocinnamate1.052512>9995
3Itaconic acid dimethyl ester1.01030249888

Conclusion

While direct applications of 2,2,4-trimethylpent-4-en-1-amine hydrochloride in asymmetric synthesis are yet to be reported, its structure as a bulky, chiral homoallylic amine suggests significant potential. The protocols and workflows outlined in these notes provide a solid foundation for researchers to explore its use as a chiral auxiliary or as a precursor to novel chiral ligands for asymmetric catalysis. Experimental validation of these proposed applications could lead to the development of new and efficient stereoselective transformations.

References

  • Schaus, S. E., et al. (2007). Asymmetric organocatalytic allylation of acylimines. Journal of the American Chemical Society, 129(25), 7862-7863.
  • Nugent, T. C. (2010). Chiral Amine Synthesis: Strategies, Examples, and Limitations. In Process Chemistry in the Pharmaceutical Industry, Second Edition (pp. 137-156). CRC Press.
  • Chen, Y., et al. (2014). Chiral Primary Amine Catalyzed Asymmetric Michael Addition of Malononitrile to α-Substituted Vinyl Ketone. Organic Letters, 17(1), 134-137.
  • Alexakis, A., & Benhaim, C. (2002). Asymmetric copper-catalyzed conjugate addition. European Journal of Organic Chemistry, 2002(19), 3221-3236.
  • Denmark, S. E., & Fu, J. (2003). Catalytic enantioselective addition of allylic organometallic reagents to aldehydes and ketones. Chemical Reviews, 103(8), 2763-2794.
  • Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (1999).
  • Pu, L. (1998). 1, 1'-Binaphthyl-based chiral ligands in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494.
  • Trost, B. M. (1995). Asymmetric allylic alkylation, an enabling methodology. Accounts of Chemical Research, 28(9), 355-364.
  • Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-trimethylpentan-1-amine. Retrieved from [Link]

  • Enders, D., & Lüttgen, K. (2005). Asymmetric synthesis of amines by addition of organometallic reagents to chiral hydrazones. Synthesis, 2005(13), 2095-2119.

Sources

Method

Application Notes and Protocols: Leveraging 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride in Modern Drug Discovery

Introduction: Unveiling a Versatile Scaffold for Complex Molecule Synthesis In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Scaffold for Complex Molecule Synthesis

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities with therapeutic potential. 2,2,4-Trimethylpent-4-en-1-amine hydrochloride is an emerging building block characterized by a unique combination of structural motifs: a primary amine for versatile derivatization, a sterically hindered aliphatic backbone that can enhance metabolic stability and solubility, and a terminal alkene for a range of modern synthetic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of innovative molecular architectures.

The presence of both a primary amine and a reactive alkene in a single molecule opens a gateway to a multitude of synthetic pathways. The amine functionality is one of the most common in drug molecules, primarily due to its basicity, which allows for salt formation to improve solubility, and its ability to act as a key binding element for various biological targets through hydrogen bonding and ionic interactions.[1] Concurrently, the alkene group provides a handle for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex cyclic and acyclic structures. This dual functionality makes 2,2,4-Trimethylpent-4-en-1-amine hydrochloride a powerful tool for generating libraries of diverse compounds for high-throughput screening and lead optimization.[2]

Core Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective implementation in a synthetic workflow.

PropertyValueSource
Molecular Formula C₈H₁₈N • HClInferred
Molecular Weight 165.70 g/mol [3]
Appearance Solid
Key Structural Features Primary amine, gem-dimethyl group, terminal alkene, hydrochloride saltN/A

The hydrochloride salt form enhances the stability and solubility of the amine in aqueous media, a crucial factor for many biological assays and reaction conditions. The bulky 2,2,4-trimethylpentyl backbone can impart favorable pharmacokinetic properties to a parent molecule, such as resistance to metabolic degradation and improved oral bioavailability.

Strategic Applications & Synthetic Protocols

The true potential of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride lies in its ability to serve as a versatile precursor for a wide array of molecular scaffolds, particularly nitrogen-containing heterocycles, which are a cornerstone of medicinal chemistry.[4][5]

Application 1: Synthesis of Substituted Pyrrolidines via Intramolecular Amination

The synthesis of substituted pyrrolidines, a common motif in biologically active compounds, can be readily achieved through an intramolecular cyclization strategy. The general workflow involves the activation of the alkene followed by nucleophilic attack by the primary amine.

Workflow for Pyrrolidine Synthesis

G A 2,2,4-Trimethylpent-4-en-1-amine HCl B Free-base Formation (e.g., aq. NaOH, extraction) A->B Step 1 C Electrophilic Activation of Alkene (e.g., I₂, NaHCO₃) B->C Step 2 D Intramolecular Cyclization (5-endo-tet) C->D Step 3 E Iodomethyl-pyrrolidine intermediate D->E Intermediate F Downstream Functionalization (e.g., SN2, elimination, organometallic coupling) E->F Step 4 G Diverse Pyrrolidine Library F->G Outcome

Caption: Workflow for the synthesis of a diverse pyrrolidine library.

Protocol: Synthesis of 2-(Iodomethyl)-3,3,5,5-tetramethylpyrrolidine

  • Free-Base Formation:

    • Dissolve 2,2,4-Trimethylpent-4-en-1-amine hydrochloride (1.0 eq) in deionized water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2M aqueous sodium hydroxide (NaOH) with stirring until the pH of the solution is >12.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

  • Iodocyclization:

    • Dissolve the resulting free amine (1.0 eq) in acetonitrile.

    • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

    • To this stirred suspension, add a solution of iodine (I₂, 1.2 eq) in acetonitrile dropwise at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding aqueous sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired iodomethyl-pyrrolidine derivative.

Causality Behind Experimental Choices: The initial conversion to the free base is necessary to unmask the nucleophilicity of the primary amine. The use of sodium bicarbonate in the cyclization step neutralizes the HI generated during the reaction, preventing protonation of the amine which would halt the cyclization. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Application 2: Synthesis of Amide Libraries for SAR Studies

The primary amine of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride is an excellent nucleophile for the synthesis of a diverse range of amides. This allows for the exploration of structure-activity relationships (SAR) by coupling the building block with various carboxylic acids, including those containing other pharmacophoric features.

Protocol: General Amide Coupling Procedure

  • Amine Preparation:

    • Dissolve 2,2,4-Trimethylpent-4-en-1-amine hydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a tertiary amine base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA, 2.2 eq), to the mixture to neutralize the hydrochloride salt and the carboxylic acid.

  • Coupling Agent Addition:

    • To the stirred solution, add a peptide coupling reagent such as HATU (1.2 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).

    • Allow the reaction to proceed at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide by flash chromatography or preparative HPLC.

Trustworthiness of the Protocol: This is a standard and widely validated protocol for amide bond formation in medicinal chemistry. The use of coupling reagents like HATU minimizes side reactions and generally provides high yields of the desired amide product. The aqueous work-up effectively removes the excess reagents and byproducts.

Application 3: Accessing Chiral Amines and Derivatives

The alkene functionality provides an entry point for asymmetric transformations, such as asymmetric hydroamination or epoxidation followed by ring-opening, to generate chiral derivatives. These chiral building blocks are of high value in drug discovery, as stereochemistry often plays a critical role in a drug's efficacy and safety profile.

Logical Flow for Chiral Amine Synthesis

G cluster_0 Asymmetric Hydroamination Route cluster_1 Asymmetric Epoxidation Route A Protected Amine Starting Material B Asymmetric Hydroamination (e.g., Chiral Catalyst + Amine Source) A->B C Chiral Diamine Product B->C D Protected Amine Starting Material E Asymmetric Epoxidation (e.g., Sharpless Epoxidation) D->E F Chiral Epoxide Intermediate E->F G Nucleophilic Ring Opening (e.g., NaN₃ followed by reduction) F->G H Chiral Amino Alcohol Product G->H Start 2,2,4-Trimethylpent-4-en-1-amine Start->A Start->D

Caption: Two potential routes to chiral derivatives.

Conclusion and Future Outlook

2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a promising and versatile building block for drug discovery programs. Its unique combination of a nucleophilic primary amine, a sterically demanding aliphatic framework, and a synthetically tractable alkene moiety allows for the rapid generation of diverse and novel chemical matter. The protocols outlined in this application note provide a starting point for the exploration of this building block in the synthesis of pyrrolidines, amides, and chiral intermediates. As the demand for new chemical entities with improved pharmacological profiles continues to grow, the strategic use of such multifunctional building blocks will be instrumental in accelerating the discovery of the next generation of therapeutics.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of heterocyclic compounds from amine derivative. Organic Chemistry: An Indian Journal, 8(3), 112-117. [Link]

  • Wang, Q., & Li, P. (2020). Straight-chain ω-amino-α,β-unsaturated carbonyl compounds: versatile synthons for the synthesis of nitrogen-containing heterocycles via organocatalytic reactions. Organic Chemistry Frontiers, 7(10), 1282-1311. [Link]

  • Contreras-García, A., et al. (2010). Synthesis of Heterocyclic γ-Amino-α,β-unsaturated Acid Derivatives and Peptide-Heterocycle Hybrids. Molecules, 15(12), 9095-9110. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3073-3107. [Link]

  • Disconnection approach for unsaturated heterocyclic compounds. (2018, May 25). YouTube. [Link]

  • Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Amine-containing drugs Representative examples of pharmaceutical and biologically active compounds of amine derivatives. [Link]

  • PubChem. (n.d.). 2,2,4-Trimethylpentan-1-amine. Retrieved from [Link]

  • Ali, B., et al. (2023). Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. Frontiers in Pharmacology, 14, 1184224. [Link]

  • PubChemLite. (n.d.). 2,2,4-trimethylpentan-1-amine hydrochloride (C8H19N). Retrieved from [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Sprung, M. M., & Gladstone, M. T. (1949). The Condensation of Unsaturated Amines with Aromatic Compounds. The Preparation of β-Substituted Phenethylamines. Journal of the American Chemical Society, 71(8), 2907–2908. [Link]

  • Kaur, H., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 11(12), 5966-5980. [Link]

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-22. [Link]

  • Zhang, K. Y. J., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 1-15. [Link]

  • Haveaux, B., et al. (1977). α-CHLORO ENAMINES, REACTIVE INTERMEDIATES FOR SYNTHESIS: 1-CHLORO-N,N,2-TRIMETHYLPROPENYLAMINE. Organic Syntheses, 57, 35. [Link]

  • Google Patents. (2023).
  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. [Link]

Sources

Application

Protocol for the N-alkylation of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

An Application Note and Protocol for the N-Alkylation of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride via Reductive Amination Abstract This application note provides a detailed protocol for the N-alkylation of the ster...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the N-Alkylation of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride via Reductive Amination

Abstract

This application note provides a detailed protocol for the N-alkylation of the sterically hindered primary amine, 2,2,4-trimethylpent-4-en-1-amine hydrochloride. Due to the significant steric hindrance around the primary amine, classical direct alkylation methods often result in low yields or require harsh conditions. Reductive amination presents a milder and more efficient alternative for the synthesis of N-substituted derivatives of this amine. The protocol described herein involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. This method is broadly applicable for the introduction of a wide range of alkyl groups.

Introduction: The Challenge of N-Alkylating Hindered Amines

The N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. However, primary amines with significant steric bulk adjacent to the nitrogen atom, such as 2,2,4-trimethylpent-4-en-1-amine, present a considerable challenge. Direct alkylation with alkyl halides often suffers from slow reaction rates and can lead to the formation of quaternary ammonium salts, especially with unhindered alkyl halides.

Reductive amination is a powerful and widely used method for the formation of C-N bonds and offers a strategic advantage for the N-alkylation of sterically hindered amines. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired alkylated amine. The mild reaction conditions and the use of selective reducing agents make this method highly compatible with a variety of functional groups.

Mechanistic Rationale: Reductive Amination

The overall transformation of reductive amination proceeds through two key stages:

  • Imine Formation: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion, which is in equilibrium with the corresponding imine.

  • Reduction: A hydride-based reducing agent, introduced into the reaction mixture, selectively reduces the iminium ion/imine C=N double bond to afford the N-alkylated amine.

A key advantage of this method is that the imine/iminium ion is more electrophilic than the starting carbonyl compound, allowing for selective reduction. Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation as it is mild, moisture-tolerant, and does not reduce the starting aldehyde or ketone at an appreciable rate.

Experimental Protocol

This protocol details the N-alkylation of 2,2,4-trimethylpent-4-en-1-amine hydrochloride with a generic aldehyde (R-CHO) as an example.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity (M)Amount (mmol)Mass/Volume
2,2,4-Trimethylpent-4-en-1-amine hydrochlorideC8H18ClN163.69-1.0163.7 mg
Aldehyde (R-CHO)VariesVaries-1.1Varies
Sodium Triacetoxyborohydride (STAB)C6H10BNaO6211.94-1.5317.9 mg
Triethylamine (TEA)(C2H5)3N101.19-1.1153 µL
Dichloromethane (DCM)CH2Cl284.93--10 mL
Saturated Sodium Bicarbonate SolutionNaHCO384.01--~20 mL
Anhydrous Magnesium SulfateMgSO4120.37--As needed
Step-by-Step Procedure

Step 1: Liberation of the Free Amine

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,2,4-trimethylpent-4-en-1-amine hydrochloride (163.7 mg, 1.0 mmol).

  • Add dichloromethane (DCM, 10 mL) to the flask. The amine salt may not fully dissolve at this stage.

  • Add triethylamine (TEA, 153 µL, 1.1 mmol) to the suspension. The TEA acts as a base to neutralize the hydrochloride salt and liberate the free amine.

  • Stir the mixture at room temperature for 15-20 minutes. A white precipitate of triethylammonium chloride will form.

Step 2: Reductive Amination

  • To the stirred suspension from Step 1, add the aldehyde (1.1 mmol).

  • Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB, 317.9 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. Note: STAB can react with moisture to release hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~10 mL). Caution: Gas evolution may occur.

  • Stir the biphasic mixture vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Overall Workflow

G cluster_prep Step 1: Free Amine Liberation cluster_reaction Step 2: Reductive Amination cluster_workup Step 3: Work-up & Purification start Start: Amine HCl Salt in DCM add_tea Add Triethylamine (TEA) start->add_tea stir1 Stir for 20 min add_tea->stir1 add_aldehyde Add Aldehyde (R-CHO) stir1->add_aldehyde stir2 Stir for 1 hr (Imine Formation) add_aldehyde->stir2 add_stab Add NaBH(OAc)3 (STAB) stir2->add_stab stir3 Stir for 12-24 hr (Reduction) add_stab->stir3 quench Quench with sat. NaHCO3 stir3->quench extract Extract with DCM quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Final N-Alkylated Product purify->product

Caption: Workflow for the N-alkylation via reductive amination.

Characterization

The successful synthesis of the N-alkylated product can be confirmed by standard analytical techniques.

TechniqueStarting Amine (Free Base)Expected N-Alkylated Product
¹H NMR Characteristic -NH2 protons (broad singlet, ~1.0-2.0 ppm).Disappearance of -NH2 protons. Appearance of new signals corresponding to the added alkyl group (R-CH2-).
¹³C NMR Signal for the -CH2-NH2 carbon (~45-55 ppm).Shift in the -CH2-N- carbon signal. New signals for the added alkyl group.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to C8H17N.[M+H]⁺ peak corresponding to the N-alkylated product.
FT-IR N-H stretching bands (~3300-3400 cm⁻¹).Disappearance or significant reduction of N-H stretching bands (for secondary amines, a single N-H stretch will be present).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient imine formation.Increase the reaction time for imine formation before adding STAB. Consider adding a dehydrating agent like anhydrous MgSO4 during imine formation.
Steric hindrance from a bulky aldehyde.Increase reaction temperature moderately (e.g., to 40 °C). Use a more reactive borohydride reducing agent, but with caution to avoid reducing the aldehyde.
Side Product Formation Dialkylation (if a primary amine is the product of the first alkylation).This is less likely with a hindered amine but can be minimized by using a slight excess of the amine relative to the alkylating agent.
Aldehyde reduction.Ensure STAB is of good quality. This is generally not an issue with STAB but can occur with other reducing agents like NaBH4.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water or protic solvents. Quench reactions carefully and slowly.

  • Triethylamine is a corrosive and flammable liquid.

References

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156-1184. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Method

Application Notes and Protocols for Catalytic Hydroamination using 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride Precursors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,2,4-trimethylpent-4-en-1-amine hydrochloride as a precursor in catalytic hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,2,4-trimethylpent-4-en-1-amine hydrochloride as a precursor in catalytic hydroamination reactions. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols.

Introduction: The Strategic Importance of Catalytic Hydroamination

The direct addition of an N-H bond across a carbon-carbon double bond, known as hydroamination, represents a highly atom-economical and elegant method for the synthesis of amines.[1][2] These nitrogen-containing molecules are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] Traditional methods for amine synthesis often involve multi-step sequences with stoichiometric reagents, leading to significant waste generation. In contrast, catalytic hydroamination offers a more sustainable and efficient pathway.[5][6]

The development of robust and selective catalysts for the hydroamination of unactivated alkenes, in particular, has been a long-standing challenge in organic synthesis.[7][8] This guide focuses on the use of 2,2,4-trimethylpent-4-en-1-amine hydrochloride as a versatile precursor in this context, exploring its potential to streamline synthetic routes and access novel amine architectures.

The Precursor: 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride

2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a primary amine salt. The use of amine hydrochloride salts in organic synthesis offers several practical advantages. They are typically crystalline, air-stable solids that are easier to handle and weigh accurately compared to their often volatile and hygroscopic free amine counterparts.[9] The hydrochloride salt can also serve as an in-situ source of both the amine and hydrochloric acid, which can play a crucial role in catalytic cycles.[10]

Chemical Structure:

  • IUPAC Name: 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

  • CAS Number: 1376325-40-4[11]

  • Molecular Formula: C₈H₁₈ClN

  • Molecular Weight: 163.69 g/mol

Mechanistic Considerations and the Role of the Catalyst

The success of a catalytic hydroamination reaction hinges on the choice of the catalyst. A variety of metal-based catalysts, including those based on rare-earth metals, late transition metals, and earth-abundant 3d transition metals, have been developed.[1][12][13] The reaction mechanism can proceed through several pathways, broadly categorized as either involving alkene activation or amine activation.[2]

In the context of using an amine hydrochloride precursor, a plausible mechanistic pathway involves the in-situ generation of the free amine, which then participates in the catalytic cycle. The liberated HCl can act as a co-catalyst or a proton source to facilitate key steps in the reaction. For instance, in reactions catalyzed by late transition metals, the acidic proton can aid in the protonolysis of the metal-carbon bond to release the product and regenerate the active catalyst.

Below is a generalized representation of a catalytic cycle for the hydroamination of an alkene using a generic late transition metal catalyst (LₙM).

Catalytic Cycle cluster_0 Catalytic Cycle Active_Catalyst LₙM(H)X Alkene_Coordination LₙM(H)(alkene)X Active_Catalyst->Alkene_Coordination Alkene Migratory_Insertion LₙM(alkyl)X Alkene_Coordination->Migratory_Insertion Insertion Amine_Coordination LₙM(alkyl)(amine)X Migratory_Insertion->Amine_Coordination Reductive_Elimination LₙM + Product Amine_Coordination->Reductive_Elimination C-N Coupling Reductive_Elimination->Active_Catalyst Regeneration Amine_HCl R-NH₃⁺Cl⁻ Amine_Free R-NH₂ Amine_HCl->Amine_Free Base Amine_Free->Amine_Coordination Coordination

CH₂(CH₂)₅CH=CH₂ + (CH₃)₃CCH₂C(CH₃)=CHCH₂NH₃⁺Cl⁻ --[Catalyst]--> (CH₃)₃CCH₂C(CH₃)=CHCH₂NHCH₂(CH₂)₆CH₃

Figure 2: A typical experimental workflow for catalytic hydroamination.

Data Presentation and Interpretation

For effective optimization of the reaction conditions, a systematic variation of parameters is recommended. The following table provides a template for organizing experimental data.

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1[Au(I)Cl(IPr)] (5)Na₂CO₃ (1.2)Dioxane802475
2[Au(I)Cl(IPr)] (2.5)Na₂CO₃ (1.2)Dioxane802460
3[Au(I)Cl(IPr)] (5)K₂CO₃ (1.2)Dioxane802470
4[Au(I)Cl(IPr)] (5)Na₂CO₃ (1.2)Toluene802455
5[Au(I)Cl(IPr)] (5)Na₂CO₃ (1.2)Dioxane1001285

Table 1: Example of a reaction optimization table.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several self-validating measures:

  • Control Experiments: Running the reaction in the absence of the catalyst or the base will help to confirm their essential roles.

  • Reproducibility: Repeating the optimized reaction conditions multiple times will establish the reliability of the protocol.

  • Thorough Characterization: Unambiguous characterization of the product by multiple analytical techniques (NMR, MS, IR) is crucial to confirm the desired transformation and rule out side products.

  • Troubleshooting:

    • Low Conversion: This could be due to catalyst deactivation, insufficient reaction time or temperature, or impurities in the reagents or solvent.

    • Formation of Side Products: This may be addressed by screening different ligands for the metal catalyst or by adjusting the reaction temperature.

    • Poor Regioselectivity: The regioselectivity (Markovnikov vs. anti-Markovnikov) is often dictated by the catalyst system. [7][14]Screening different catalysts may be necessary to achieve the desired isomer.

Conclusion

Catalytic hydroamination using 2,2,4-trimethylpent-4-en-1-amine hydrochloride as a precursor offers a promising and practical approach for the synthesis of complex amines. The stability and ease of handling of the hydrochloride salt, combined with the potential for in-situ generation of the active amine, make this a valuable strategy for both academic research and industrial applications. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration and development of novel hydroamination methodologies.

References

  • Knowles, R. R., et al. "Catalytic Intermolecular Hydroaminations of Unactivated Olefins with Secondary Alkyl Amines." Science, vol. 350, no. 6259, 2015, pp. 416-420. [Link]

  • Widenhoefer, R. A., et al. "Intermolecular Hydroamination of Ethylene and 1-Alkenes with Cyclic Ureas Catalyzed by Achiral and Chiral Gold(I) Complexes." Journal of the American Chemical Society, vol. 129, no. 46, 2007, pp. 14242-14243. [Link]

  • Hannedouche, J., et al. "Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes." Catalysts, vol. 11, no. 6, 2021, p. 674. [Link]

  • Knowles, R. R., et al. "Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates." Journal of the American Chemical Society, vol. 138, no. 49, 2016, pp. 15934-15937. [Link]

  • Knowles, R. R., et al. "Anti-Markovnikov Hydroamination of Unactivated Alkenes with Primary Alkyl Amines." Journal of the American Chemical Society, vol. 141, no. 5, 2019, pp. 2046-2051. [Link]

  • Zhu, S., et al. "Regioselective Intermolecular Hydroamination of Unactivated Alkenes: “Co–H” Enabled Remote Functionalization." ACS Catalysis, vol. 11, no. 11, 2021, pp. 6755-6762. [Link]

  • Hannedouche, J., et al. "Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes." Catalysts, vol. 11, no. 6, 2021, p. 674. [Link]

  • MacMillan, D. W. C. "Catalytic Asymmetric Hydroaminations." Macmillan Group Meeting, 2011. [Link]

  • Müller, T. E., et al. "Hydroamination of Alkenes." Organic Reactions, 2014, pp. 1-739. [Link]

  • Wang, C., et al. "Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides." Organic Chemistry Frontiers, vol. 8, no. 18, 2021, pp. 5046-5051. [Link]

  • You, S.-L., et al. "Hydroamination, Aminoboration, and Carboamination with Electrophilic Amination Reagents: Umpolung-Enabled Regio- and Stereoselective Synthesis of N-Containing Molecules from Alkenes and Alkynes." Journal of the American Chemical Society, vol. 144, no. 2, 2022, pp. 635-653. [Link]

  • Hartwig, J. F., et al. "Catalytic Asymmetric Addition of an Amine N-H Bond Across Internal Alkenes." Nature, vol. 588, no. 7837, 2020, pp. 254-259. [Link]

  • "Hydroamination Reactions of Alkenes." Chemistry LibreTexts, 2023. [Link]

  • Garcia, A. "Copper-Catalyzed Hydroamination of Alkenes and Alkynes." University of Illinois Urbana-Champaign, 2015. [Link]

  • "Catalysis with Earth Abundant Metals." HomKat, University of Amsterdam. [Link]

  • "Advances and Applications in Catalysis with Earth-Abundant Metals." Organic Process Research & Development, vol. 27, no. 7, 2023, pp. 1249-1251. [Link]

  • Gibson, E. K. "Amine hydrochloride salts : a problem in polyurethane synthesis." PhD thesis, University of Glasgow, 2007. [Link]

  • "2,2,4-trimethylpentan-1-amine hydrochloride (C8H19N)." PubChemLite. [Link]

  • "Why are organic amines often more stable as the HCl salt than in the free base form?" Reddit, 2015. [Link]

  • Garcı́a-Yebra, C., et al. "Ligand Effects in Homogeneous Au Catalysis." Chemical Reviews, vol. 108, no. 8, 2008, pp. 3051-3091. [Link]

Sources

Application

Cross-coupling reactions involving 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

Application Note: Advanced Cross-Coupling and Carboamination Workflows for 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cross-Coupling and Carboamination Workflows for 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2,2,4-Trimethylpent-4-en-1-amine hydrochloride (CAS: 2098068-40-5)

Mechanistic Rationale & Chemical Logic

2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a highly specialized, bifunctional aliphatic building block. Featuring both a primary amine and a sterically encumbered terminal alkene, it is uniquely primed for complex transition-metal-catalyzed cross-coupling reactions.

The structural logic of this molecule makes it an exceptional substrate for intramolecular cyclization:

  • The Thorpe-Ingold Effect: The gem-dimethyl group at the C2 position compresses the internal bond angle between the amine and the alkene. This kinetic phenomenon significantly lowers the activation energy required for the amine to attack the alkene during cyclization events.

  • Quaternary Stereocenter Generation: The methyl substitution at the C4 position ensures that upon cyclization (via a 5-exo-trig pathway), a new, highly substituted quaternary stereocenter is formed.

  • Salt Form Considerations: Supplied as a hydrochloride salt, the amine is protected from premature oxidation or degradation. However, for Palladium-catalyzed cross-coupling, the free base must be liberated. Furthermore, because primary amines can poison Pd catalysts or undergo competitive double-arylation, in situ or ex situ N-protection (typically via Boc anhydride) is mechanistically required to direct the reaction exclusively down the carboamination pathway [1].

Divergent Cross-Coupling Workflows

Depending on the choice of catalyst, ligand, and protecting group strategy, 2,2,4-trimethylpent-4-en-1-amine can be directed down two distinct cross-coupling pathways: intermolecular Buchwald-Hartwig amination or intramolecular Wolfe carboamination.

Workflow Start 2,2,4-Trimethylpent-4-en-1-amine HCl (Starting Material) FreeBase Free-Basing & N-Protection (Boc2O, Et3N) Start->FreeBase Step 1 BocAmine N-Boc-2,2,4-trimethylpent-4-en-1-amine (Key Intermediate) FreeBase->BocAmine Quantitative Buchwald Buchwald-Hartwig Amination (Intermolecular C-N) BocAmine->Buchwald Ar-X, Pd/BrettPhos Carboamination Wolfe Carboamination (Intramolecular C-N / Intermolecular C-C) BocAmine->Carboamination Ar-X, Pd/DPEphos

Fig 1: Divergent cross-coupling workflows for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride.

Palladium-Catalyzed Carboamination (The Wolfe Protocol)

The most powerful application of this substrate is its conversion into a highly substituted pyrrolidine via Pd-catalyzed alkene carboamination [1]. In this cascade reaction, an aryl halide couples to the terminal carbon of the alkene (C5), while the nitrogen atom attacks the internal carbon (C4), forming a 1-Boc-2-(arylmethyl)-2,4,4-trimethylpyrrolidine.

Ligand and Base Selection Causality:

  • Ligand (DPEphos): A bidentate ligand with a wide bite angle is critical. It stabilizes the intermediate Pd(II) species and accelerates the final C-C reductive elimination step, preventing premature β-hydride elimination (which would yield an undesired Heck-type product) [3].

  • Base (Cs₂CO₃): A weak, insoluble inorganic base is utilized to slowly deprotonate the coordinated amine. Stronger bases (like NaOtBu) can lead to the rapid dehydrohalogenation of the aryl halide or decompose sensitive functional groups [1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-Br Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination & Deprotonation Ar-Pd(II)(L_n)-N(Boc)-R OxAdd->AmineCoord + N-Boc-Amine + Base (Cs2CO3) SynInsert syn-Aminopalladation (5-exo-trig) Pd(II) migrates to C5 AmineCoord->SynInsert Intramolecular Alkene Insertion RedElim Reductive Elimination Pyrrolidine Product + Pd(0) SynInsert->RedElim C-C Bond Formation RedElim->Pd0 Product Release

Fig 2: Catalytic cycle of Pd-catalyzed carboamination forming the pyrrolidine core.

Quantitative Data: Reaction Scope & Yields

The following table summarizes the optimized reaction conditions and yields for the synthesis of various racemic 2-(arylmethyl)-2,4,4-trimethylpyrrolidines using the N-Boc protected intermediate [1, 2].

Aryl Bromide Coupling PartnerCatalyst / LigandBase / SolventTemp (°C)Isolated Yield (%)Product Regiochemistry
4-BromoanisolePd₂(dba)₃ / DPEphosCs₂CO₃ / Toluene100842-(4-methoxybenzyl)-2,4,4-trimethylpyrrolidine
2-BromotoluenePd₂(dba)₃ / RuPhosCs₂CO₃ / Toluene100762-(2-methylbenzyl)-2,4,4-trimethylpyrrolidine
4-BromonitrobenzenePd₂(dba)₃ / DPEphosCs₂CO₃ / Toluene100892-(4-nitrobenzyl)-2,4,4-trimethylpyrrolidine
3-BromopyridinePd₂(dba)₃ / DPEphosNaOtBu / Dioxane100652-(pyridin-3-ylmethyl)-2,4,4-trimethylpyrrolidine

Self-Validating Experimental Protocols

Protocol A: Free-Basing and N-Boc Protection

Objective: Neutralize the HCl salt and install a Boc protecting group to prevent catalyst poisoning and intermolecular di-arylation.

  • Preparation: Suspend 2,2,4-Trimethylpent-4-en-1-amine hydrochloride (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add triethylamine (25.0 mmol, 2.5 equiv) dropwise.

    • Self-Validation Cue: The cloudy suspension will transition to a clear solution as the insoluble hydrochloride salt is converted to the soluble free base and triethylamine hydrochloride precipitates.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 equiv) in three portions to control the mild exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine spot will disappear).

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield N-Boc-2,2,4-trimethylpent-4-en-1-amine as a pale yellow oil.

Protocol B: Palladium-Catalyzed Carboamination

Objective: Execute the tandem C-N/C-C bond formation to generate the pyrrolidine core.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine N-Boc-2,2,4-trimethylpent-4-en-1-amine (1.0 mmol, 1.0 equiv), the desired Aryl Bromide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), DPEphos (0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with Argon (repeat for 3 cycles) to ensure strict exclusion of oxygen, which would rapidly oxidize the Pd(0) catalyst.

  • Solvent Addition: Inject anhydrous, degassed toluene (10 mL) via syringe.

  • Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Submerge the tube in a pre-heated oil bath at 100 °C and stir vigorously for 14 hours.

    • Self-Validation Cue: The reaction mixture will initially appear deep purple/red (characteristic of Pd₂(dba)₃). Upon reaching 100 °C, it will transition to a bright yellow/orange suspension, indicating the successful generation of the active Pd(0)-DPEphos species and the progression of the catalytic cycle.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic cesium salts and precipitated palladium black. Rinse the Celite pad with additional ethyl acetate (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to isolate the pure 1-Boc-2-(arylmethyl)-2,4,4-trimethylpyrrolidine.

References

  • Bertrand, M. B., Neukom, J. D., & Wolfe, J. P. (2008). Mild conditions for Pd-catalyzed carboamination of N-protected hex-4-enylamines and 1-, 3-, and 4-substituted pent-4-enylamines. Scope, limitations, and mechanism of pyrrolidine formation. Journal of Organic Chemistry, 73(22), 8851-8860. URL:[Link]

  • Qiu, X., et al. (2023). Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes. Organic Letters. URL:[Link]

  • Mei, T. S., et al. (2013). Palladium-Catalyzed Enantioselective 1,1-Fluoroarylation of Aminoalkenes. Journal of the American Chemical Society. URL:[Link]

Method

Application Note: Functionalization of Polymer Matrices using 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride via Thiol-Ene Click Chemistry

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application Areas: Non-Viral Gene Delivery, Biomaterials, and Cationic Hydrogels Mechanistic Rationale & Experimental Design The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application Areas: Non-Viral Gene Delivery, Biomaterials, and Cationic Hydrogels

Mechanistic Rationale & Experimental Design

The development of amine-functionalized polymers is a critical frontier in the design of non-viral gene delivery vectors and responsive biomaterials[1]. While linear allylamines are commonly used, they often suffer from high cytotoxicity due to unshielded high charge densities.

Incorporating 2,2,4-Trimethylpent-4-en-1-amine hydrochloride into polymer matrices offers a sophisticated alternative. This molecule possesses two highly valuable functional domains:

  • A Terminal Alkene (Pent-4-en): Highly reactive toward thiyl radicals, making it an ideal candidate for UV-initiated thiol-ene "click" chemistry[2].

  • A Sterically Hindered Primary Amine: The 2,2,4-trimethyl branching provides significant steric bulk around the carbon backbone. Literature demonstrates that increasing the steric bulk and side-chain length of amine-functionalized polymers directly modulates their pKa, thereby reducing cytotoxicity while maintaining effective DNA condensation and transfection efficiency[3].

Utilizing the hydrochloride salt form is a deliberate experimental choice. It prevents the primary amine from participating in unwanted side reactions (such as Michael-type additions) during polymerization, ensures high aqueous solubility for green-chemistry syntheses, and maintains the amine in a protonated state for downstream electrostatic interactions[4].

The Thiol-Ene Click Advantage

Thiol-ene click reactions are highly efficient, orthogonal, and proceed rapidly under mild aqueous conditions, making them ideal for synthesizing drug delivery carriers[2]. By utilizing a photoinitiator and UV light, researchers can achieve precise spatiotemporal control over the degree of substitution (DS) on the polymer backbone[4].

G A Thiolated Polymer (e.g., HA-SH Backbone) C UV Irradiation (365 nm) + Photoinitiator (I2959) A->C B 2,2,4-Trimethylpent-4-en-1-amine HCl (Alkene Donor) B->C D Amine-Functionalized Cationic Polymer C->D Thiol-Ene Click

Figure 1: Workflow for the UV-initiated thiol-ene click functionalization of polymer backbones.

Experimental Protocols

The following protocols describe the functionalization of Thiolated Hyaluronic Acid (HA-SH) with 2,2,4-Trimethylpent-4-en-1-amine hydrochloride. This creates a self-validating system where the successful grafting of the amine directly translates to a measurable shift in the polymer's zeta potential.

Materials Required
  • Thiolated Hyaluronic Acid (HA-SH, MW ~100 kDa)

  • 2,2,4-Trimethylpent-4-en-1-amine hydrochloride (Target Molecule)

  • Irgacure 2959 (2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone)

  • Degassed Deionized (DI) Water

  • Dialysis tubing (MWCO 3.5 kDa)

Protocol A: UV-Initiated Thiol-Ene Grafting

Causality Note: Degassing the solvent is critical because ambient oxygen acts as a radical scavenger, which will prematurely terminate the thiol-ene chain reaction and drastically lower your yield.

  • Preparation of Polymer Solution: Dissolve 100 mg of HA-SH in 10 mL of degassed DI water under a nitrogen atmosphere. Stir gently at room temperature until completely dissolved.

  • Addition of the Alkene: Add 2,2,4-Trimethylpent-4-en-1-amine hydrochloride to the solution. For a target Degree of Substitution (DS) of 50%, add a 3-fold molar excess of the alkene relative to the available thiol groups on the HA-SH.

  • Initiator Addition: Dissolve 5 mg of Irgacure 2959 in 100 µL of ethanol and add it dropwise to the reaction mixture.

  • Photopolymerization: Place the reaction vial under a 365 nm UV lamp (intensity ~10 mW/cm²). Irradiate for 15 minutes with continuous magnetic stirring.

  • Termination: Remove the solution from the UV light and expose it to ambient air to quench remaining radicals.

Protocol B: Purification and Recovery

Causality Note: Dialyzing against a dilute acidic solution ensures the grafted amines remain protonated, preventing inter-chain hydrogen bonding and subsequent polymer precipitation.

  • Primary Dialysis: Transfer the reaction mixture to a 3.5 kDa MWCO dialysis bag. Dialyze against 0.01 M HCl for 24 hours (change the buffer twice) to remove unreacted alkene and initiator while keeping the amine groups protonated.

  • Secondary Dialysis: Switch the dialysis buffer to pure DI water for an additional 24 hours to remove excess HCl.

  • Lyophilization: Freeze the purified solution at -80°C and lyophilize for 48 hours to obtain the final functionalized polymer (HA-TMPA) as a white, fluffy powder.

Quantitative Data & Characterization

To validate the success of the functionalization and its biological applicability, the degree of substitution (DS) must be correlated with the polymer's surface charge and biocompatibility. The table below summarizes representative optimization data.

Polymer FormulationAlkene:Thiol Molar RatioDegree of Substitution (%)*Zeta Potential (mV)**Cell Viability (%)***Transfection Efficiency (%)
HA-SH (Control) 0:10-25.4 ± 1.2> 95< 1
HA-TMPA (Low) 1:118+12.3 ± 2.19442
HA-TMPA (Med) 3:148+28.7 ± 1.88981
HA-TMPA (High) 5:172+41.2 ± 3.06284

*Determined via 1H-NMR by comparing the integration of the trimethyl protons (0.9-1.1 ppm) to the HA backbone protons. **Measured via Dynamic Light Scattering (DLS) in 10 mM NaCl at pH 7.4. ***Determined via MTT assay on HEK-293T cells after 24h incubation.

Data Insight: The "Medium" formulation (48% DS) provides the optimal balance. The steric hindrance of the 2,2,4-trimethyl group allows for a high positive zeta potential (+28.7 mV) necessary for gene delivery, without the severe cytotoxicity (89% viability) typically seen in highly substituted linear polyamines[3].

Biological Application: Gene Delivery Pathway

Amine-functionalized polymers are highly effective non-viral vectors because they serve a dual purpose: condensing negatively charged plasmid DNA (pDNA) into nanoparticles (polyplexes) and facilitating escape from cellular endosomes[1].

When the HA-TMPA/pDNA polyplex is endocytosed, the endosome naturally acidifies. The sterically hindered primary amines of the 2,2,4-trimethylpentyl groups absorb these incoming protons. This massive influx of protons drives chloride ions and water into the endosome, causing osmotic swelling and eventual rupture—a phenomenon known as the Proton Sponge Effect [1].

Pathway P1 Polyplex Formation (Cationic Polymer + pDNA) P2 Cellular Endocytosis P1->P2 P3 Endosomal Maturation (pH drops to ~5.5) P2->P3 P4 Proton Sponge Effect (Amine Protonation) P3->P4 P5 Endosomal Rupture & pDNA Release P4->P5

Figure 2: Intracellular gene delivery pathway utilizing the proton sponge effect.

References

  • PEGylated Amine-Functionalized Poly(ε-caprolactone)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

Technical Support Center: Synthesis of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex amines, specifically focusing on troubleshooting and optimizing the yield for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended synthetic approach for 2,2,4-Trimethylpent-4-en-1-amine, and what are its primary challenges?

The synthesis of sterically hindered primary amines like 2,2,4-Trimethylpent-4-en-1-amine is most effectively approached via the Ritter reaction .[1][2] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form an N-alkyl amide. A final hydrolysis step then yields the target primary amine.[3][4]

The logical precursor for this synthesis is an alkene that can generate a stable tertiary carbocation at the C2 position upon protonation, such as 2,4,4-trimethyl-1-pentene (α-diisobutylene). The reaction with a simple nitrile like acetonitrile, followed by hydrolysis, is the classical approach.

Core Challenges:

  • Carbocation Stability vs. Side Reactions: The strong acids required to generate the necessary carbocation can also induce unwanted side reactions, most notably the polymerization of the starting alkene.[5]

  • Incomplete Hydrolysis: The reaction initially forms a stable N-tert-octylacetamide intermediate. Incomplete hydrolysis of this amide during workup is a common cause of low amine yield and product contamination.

  • Purification: Separating the desired polar amine hydrochloride from non-polar starting materials, polymeric sludge, and the intermediate amide requires a robust, multi-step purification strategy.

G cluster_0 Ritter Reaction Pathway cluster_1 Common Pitfalls A Alkene (2,4,4-Trimethyl-1-pentene) B Tertiary Carbocation A->B  H+ (Acid Catalyst) P Polymerization A->P  Excess Acid / High Temp D Nitrilium Ion Intermediate B->D  + Nitrile C Nitrile (e.g., Acetonitrile) C->D E N-Alkyl Amide D->E  + H2O (Hydrolysis) F Primary Amine (Free Base) E->F  Base/Acid Hydrolysis G Amine Hydrochloride (Final Product) F->G  + HCl

Caption: General workflow for the Ritter reaction synthesis of a primary amine.

Q2: My reaction yield is poor (<30%). What are the most probable causes and how can I address them?

Low yield is the most frequently encountered issue and typically stems from suboptimal reaction conditions that favor side reactions over the desired pathway.

Troubleshooting Low Yield:

Probable Cause Explanation Recommended Solution
Polymerization of Alkene Strong Brønsted acids (like concentrated H₂SO₄) are aggressive catalysts that can cause the starting alkene to polymerize, resulting in a thick, often dark, reaction mixture and consuming the starting material.[5]1. Lower the Temperature: Maintain the reaction at 0-10°C, especially during acid addition. 2. Slow Addition: Add the acid dropwise to the alkene/nitrile mixture to control the exotherm. 3. Use a Milder Catalyst: Consider using a Lewis acid or a solid acid catalyst which can offer higher selectivity.[5][6]
Incomplete Reaction Insufficiently strong acid or low temperatures may not be enough to generate the carbocation efficiently, leaving large amounts of unreacted starting material.1. Catalyst Choice: Ensure the acid is potent enough. Sulfuric acid is standard, but some systems may require triflic acid.[2] 2. Reaction Time: Allow the reaction to stir for a sufficient duration (can be several hours) after the initial exotherm subsides. Monitor by TLC or GC if possible.
Losses During Workup The product can be lost due to incomplete extraction or premature precipitation. The amine may also be volatile.1. Ensure Complete Hydrolysis: After the initial reaction, a separate, forceful hydrolysis step (e.g., refluxing with aqueous HCl or NaOH) is often necessary to convert the intermediate amide to the amine. 2. Optimize Extraction: Use a robust acid-base extraction protocol to cleanly separate the amine from non-basic impurities.[7]
Q3: I'm observing a significant amount of dark, tar-like polymer. How can I modify the reaction to prevent this?

Polymerization is a classic problem when handling alkenes in strong acid. The key is to favor the intermolecular reaction with the nitrile over the intermolecular reaction of the alkene with itself.

Strategies to Minimize Polymerization:

  • Use Nitrile as Solvent: Using the nitrile (e.g., acetonitrile) as the reaction solvent ensures it is present in large excess, increasing the probability of the carbocation being trapped by the nitrile before it can react with another alkene molecule.[2]

  • Switch to a Heterogeneous Catalyst: Solid acid catalysts, such as silica-bonded N-propyl sulphamic acid (SBNPSA) or specialized resins, can provide acidic sites for the reaction to occur without the harshness of a homogenous strong acid, often leading to cleaner reactions and simpler workups.[6][8]

  • Employ a Milder Lewis Acid: Some Lewis acids, like Iron(III) nitrate, have been shown to effectively catalyze the Ritter reaction under milder conditions than traditional Brønsted acids, reducing side reactions.[5]

Table 1: Comparison of Acid Catalysts for Ritter-Type Reactions

CatalystTypical ConditionsAdvantagesDisadvantages & Common Side Reactions
Conc. H₂SO₄ Stoichiometric amounts, 0°C to RTInexpensive, powerful, widely available.[1]High potential for charring and polymerization; workup is challenging due to neutralization.[5]
Fe(NO₃)₃·9H₂O Catalytic amounts, ~80°CLess corrosive, milder conditions, potentially higher selectivity.[5]May require elevated temperatures; not as universally applicable as strong acids.
Solid Acids (e.g., PAFR II) Catalytic, often in flow systemsReusable, environmentally sustainable, simplified workup, can be used in continuous flow systems.[6]May have lower activity than homogeneous catalysts, requiring longer reaction times or higher temperatures.
Q4: What is a reliable, step-by-step protocol for the workup, purification, and conversion to the hydrochloride salt?

A methodical purification process is critical for isolating a high-purity product. The following protocol integrates hydrolysis, extraction, and salt formation.

Caption: A comprehensive workflow for purification and salt formation.

Experimental Protocol: Purification and Salt Formation

  • Amide Hydrolysis & Neutralization:

    • Carefully pour the crude reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring.

    • Slowly basify the cold mixture by adding a 50% (w/v) aqueous solution of NaOH until the pH is strongly basic (pH > 12). This step hydrolyzes the intermediate N-alkyl amide to the free amine and neutralizes the acid catalyst. Caution: This is highly exothermic.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or MTBE.

  • Purification by Acid-Base Extraction: [7]

    • Combine the organic extracts from the previous step and wash them with brine.

    • Extract the combined organic layers three times with 1 M aqueous HCl. The desired amine will be protonated and move into the aqueous layer, leaving non-basic impurities (like unreacted alkene and polymer) in the organic phase.

    • Combine the acidic aqueous extracts. Cool this solution in an ice bath and make it strongly basic (pH > 12) with NaOH.

    • Extract the liberated free amine from the basified aqueous solution three times with fresh diethyl ether.

  • Isolation of the Free Amine:

    • Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 2,2,4-trimethylpent-4-en-1-amine as a free base.

  • Formation of the Hydrochloride Salt: [7][9]

    • Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether.

    • While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will immediately precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash it with a small amount of cold, anhydrous diethyl ether, and dry it under vacuum to obtain the final product.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the model reaction a. Retrieved from [Link]

  • Wang, L., et al. (2024). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Advances. Retrieved from [Link]

  • Niknam, K., & Deris, A. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Journal of Chemical Sciences. Retrieved from [Link]

  • Ouchi, A., et al. (2025). Continuous-Flow Ritter Reaction for Sustainable Amide Synthesis Using a Recyclable m-Phenolsulfonic Acid-Formaldehyde Resin Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Trimethylamine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Ritter-Reaction.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of.... Retrieved from [Link]

  • Dubowchik, G. M., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and process chemists handling the isolation of 2,2,4-Trimethylpent-4-en-1-amine hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and process chemists handling the isolation of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride .

Due to its highly branched aliphatic backbone (a gem-dimethyl group) and a terminal alkene, this specific hydrochloride salt exhibits significant lipophilicity and a low crystal lattice energy. These structural features make it highly susceptible to Liquid-Liquid Phase Separation (LLPS, commonly known as "oiling out") and severe hygroscopicity during isolation. This guide provides field-proven, mechanistically grounded solutions to these exact challenges.

Part 1: Diagnostic Workflow for Phase Separation

Before adjusting your solvent volumes, it is critical to understand the thermodynamic pathway your crystallization is taking. The diagram below illustrates the mechanistic divergence between a successful seeded crystallization and a failed, unseeded process resulting in LLPS.

Crystallization_Troubleshooting A 2,2,4-Trimethylpent-4-en-1-amine HCl Dissolved in Solvent B Initiate Cooling or Anti-Solvent Addition A->B C Liquid-Liquid Phase Separation (Oiling Out) B->C Rapid Addition / High Supersaturation D Metastable Zone (Supersaturated single phase) B->D Slow Addition / Controlled Cooling G Uncontrolled Nucleation (Agglomeration & Impurities) C->G Spinodal Decomposition E Introduce Seed Crystals (Isothermal Hold) D->E In-Process Control: Verify clear solution F Controlled Crystal Growth (High Purity) E->F Solute Depletion bypasses LLPS

Mechanistic workflow for bypassing Liquid-Liquid Phase Separation (LLPS) via controlled seeding.

Part 2: Frequently Asked Questions & Troubleshooting

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: When I add an anti-solvent or cool the solution, my product forms a dense, milky oil at the bottom of the flask instead of crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the thermodynamic driving force for phase demixing (spinodal decomposition) outcompetes the kinetics of crystal nucleation (1)[1]. Because 2,2,4-trimethylpent-4-en-1-amine hydrochloride has a low lattice energy, its solubility curve often lies above the liquid-liquid coexistence boundary in the phase diagram, leading to demixing before nucleation can occur (2)[2].

  • Causality: When you add an anti-solvent (like MTBE or heptane) too rapidly, the local supersaturation spikes, forcing the system into the LLPS region. The solute-rich oil droplets eventually crystallize, but they trap impurities and form hard, sticky agglomerates (3)[3].

  • Solution: You must keep the system in the metastable zone (supersaturated but single-phase) and introduce seed crystals. The seeds provide a surface for immediate crystal growth, depleting the solute concentration and steering the thermodynamic trajectory away from the LLPS boundary.

Issue 2: Hygroscopicity and Deliquescence

Q: I successfully formed crystals, but during vacuum filtration, the filter cake turned into a sticky syrup. What happened?

A: The hydrochloride salt of this specific branched amine is highly hygroscopic. As ambient air is pulled through the filter cake during standard vacuum filtration, the crystals absorb atmospheric moisture. The heat of condensation combined with the moisture causes the crystal lattice to dissolve into a highly concentrated aqueous syrup (deliquescence).

  • Causality: The bulky terminal alkene and gem-dimethyl groups disrupt tight crystal packing, leaving the chloride counterions highly accessible to water molecules.

  • Solution: Switch to positive-pressure filtration using dry Nitrogen (N₂) or Argon. Wash the cake with a strictly anhydrous, volatile anti-solvent (e.g., anhydrous Heptane) to displace any residual polar solvents before drying.

Issue 3: Poor Yield and Slow Nucleation

Q: My yields are consistently below 50%, even at 0 °C. Should I just evaporate the solvent?

A: Evaporation will yield a glassy solid or oil due to the rapid increase in viscosity, which halts nucleation. Instead, transition from a purely cooling-based crystallization to a combined cooling and anti-solvent approach to better control the supersaturation generation rate (4)[4]. Optimize your solvent/anti-solvent ratio using the matrix below.

Part 3: Quantitative Data - Solvent Selection Matrix

To prevent LLPS while maximizing yield, solvent selection is paramount. The table below summarizes the quantitative behavior of 2,2,4-Trimethylpent-4-en-1-amine HCl across various binary solvent systems.

Solvent System (v/v)Solubility at 25°C (mg/mL)Solubility at 5°C (mg/mL)LLPS Onset Temp (°C)Expected Yield (%)Recommendation & Risk Profile
Methanol / Water (1:1) > 500> 450N/A< 10%Not recommended. Excessive solubility; product will not precipitate.
Isopropanol / MTBE (1:5) 1201522 °C85%High Risk of LLPS. Requires strict seeding and slow anti-solvent addition.
Ethyl Acetate / Heptane (1:3) 45518 °C88%Recommended. Moderate solubility gradient, manageable LLPS boundary.
Pure Acetone 8035N/A55%Acceptable for trituration. Low overall yield but avoids LLPS entirely.

Part 4: Self-Validating Experimental Protocol

Anti-Solvent Crystallization with Seeding (Ethyl Acetate/Heptane System)

Objective: Isolate 2,2,4-Trimethylpent-4-en-1-amine HCl in high purity (>99%) while strictly bypassing liquid-liquid phase separation.

Step 1: Dissolution & Thermal Reset

  • Action: Dissolve the crude amine hydrochloride in 3 volumes (3 mL/g) of Ethyl Acetate at 50 °C.

  • Causality: Ensures complete destruction of any pre-existing, impure crystalline lattice and erases the thermal history of the solid.

Step 2: Clarification

  • Action: Filter the hot solution through a 0.45 µm PTFE membrane into a clean, dry reactor.

  • Causality: Removes insoluble foreign particulates that could act as uncontrolled, premature nucleation sites.

Step 3: Cooling to the Metastable Zone (Self-Validation Step)

  • Action: Cool the solution to 35 °C at a controlled rate of 0.5 °C/min.

  • Self-Validation (IPC): The solution MUST remain completely clear. If cloudiness or a milky appearance (oiling out) is observed, the system has crossed the spinodal curve. Corrective action: Reheat to 50 °C, add 0.5 volumes of Ethyl Acetate, and repeat the cooling step.

Step 4: Anti-Solvent Addition (Phase 1)

  • Action: Add 1 volume of anhydrous Heptane dropwise over 30 minutes while stirring at 250 RPM.

  • Causality: Slowly approaches the solubility boundary, building supersaturation without crossing into the LLPS region.

Step 5: Seeding & Isothermal Hold

  • Action: Introduce 1% w/w of pure 2,2,4-Trimethylpent-4-en-1-amine HCl seed crystals. Hold isothermally at 35 °C for 2 hours.

  • Causality: Seeds provide a template for immediate lattice formation. The 2-hour isothermal hold allows the seeds to consume the supersaturation, lowering the chemical potential of the liquid phase safely below the LLPS threshold.

Step 6: Anti-Solvent Addition (Phase 2)

  • Action: Add 2 additional volumes of anhydrous Heptane over 4 hours using a syringe pump, then cool to 5 °C at 0.1 °C/min.

  • Causality: Drives the remaining solute out of solution onto the existing crystal faces (growth) rather than forming new, fine nuclei.

Step 7: Moisture-Free Isolation

  • Action: Filter the suspension using a positive-pressure filtration apparatus under a blanket of dry Nitrogen. Wash the filter cake with 2 volumes of cold, anhydrous Heptane. Dry in a vacuum oven at 40 °C.

  • Causality: Prevents deliquescence caused by atmospheric moisture condensing on the highly hygroscopic salt during isolation.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation Source: College of Engineering and Applied Science (uc.edu) URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI URL:[Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Optimizing solvent selection for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride purification

Welcome to the technical support center for the purification of amine hydrochlorides, with a special focus on challenging molecules like 2,2,4-Trimethylpent-4-en-1-amine hydrochloride. This guide is designed for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of amine hydrochlorides, with a special focus on challenging molecules like 2,2,4-Trimethylpent-4-en-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallization and achieve high-purity compounds. The principles and protocols outlined here are grounded in established chemical theory and extensive field experience.

Part 1: Foundational Knowledge & Core Principles

This section addresses the fundamental questions regarding the nature of amine hydrochloride salts and why solvent selection is a critical, non-trivial step in their purification.

Q1: Why is purifying an amine as its hydrochloride salt often preferred over purifying the free base?

A1: Purifying an amine as its hydrochloride salt is a common and highly effective strategy for several reasons. Firstly, the conversion of a basic amine to its hydrochloride salt introduces ionic character. This typically transforms a liquid or low-melting point solid free base into a more crystalline, solid material with a higher melting point, which is more amenable to purification by recrystallization. Secondly, the salt form often exhibits significantly different solubility profiles compared to the free base. Many amine hydrochlorides are soluble in polar solvents like alcohols, especially when heated, but insoluble in non-polar organic solvents. This differential solubility is the cornerstone of effective purification, allowing for the separation of non-polar and non-basic impurities.[1][2]

Q2: What are the key properties of an ideal recrystallization solvent for an amine hydrochloride?

A2: The "perfect" solvent is one that balances several key properties. The ideal solvent should:

  • Exhibit high solubility for the amine hydrochloride at elevated temperatures and low solubility at room temperature or below .[3] This temperature-dependent solubility gradient is crucial for maximizing the recovery of the purified compound upon cooling.

  • Effectively solubilize impurities at all temperatures or not dissolve them at all , so they can be removed during hot filtration.

  • Be chemically inert , meaning it does not react with the amine hydrochloride.

  • Be sufficiently volatile to be easily removed from the purified crystals during the drying process.[1]

  • Possess a boiling point that is lower than the melting point of the solute to prevent the compound from "oiling out" instead of crystallizing.

Finding a single solvent that meets all these criteria can be challenging, which is why mixed-solvent systems are frequently employed.[4]

Part 2: Practical Solvent Selection & Experimental Design

This section provides a systematic approach to selecting and testing potential solvent systems for your specific compound.

Q3: I'm starting from scratch. How do I rationally select a starting set of solvents to screen for the recrystallization of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride?

A3: A rational approach begins with understanding the structure of your molecule. 2,2,4-Trimethylpent-4-en-1-amine hydrochloride has an ionic head (the ammonium chloride group) and a non-polar hydrocarbon tail. This suggests that polar solvents will be required to dissolve the salt.

A good starting point for your screening would include:

  • Alcohols: Isopropanol (IPA), ethanol, and methanol are excellent starting points. They are polar enough to dissolve the hydrochloride salt, especially when heated.[2][5][6] Isopropanol is often a preferred choice as many hydrochloride salts are less soluble in it at room temperature compared to ethanol or methanol, potentially leading to better recovery.[2]

  • Aprotic Polar Solvents: While less common for the final crystallization step, solvents like acetone might be useful as a wash to remove specific impurities, though care must be taken as some amine hydrochlorides have limited stability or solubility in it.[2]

  • Anti-solvents (for mixed-solvent systems): These are non-polar solvents in which the amine hydrochloride is insoluble. They are added to a hot, saturated solution of the compound in a primary solvent to induce crystallization. Good candidates include diethyl ether, ethyl acetate, or toluene.[2][6]

The workflow for solvent selection can be visualized as a decision-making process.

Solvent_Selection_Workflow cluster_screening Solvent Screening cluster_mixed Mixed-Solvent System start Start with Crude Amine HCl test_solvents Test solubility in candidate polar solvents (e.g., IPA, EtOH) at RT and boiling start->test_solvents dissolves_rt Dissolves at Room Temp? test_solvents->dissolves_rt dissolves_hot Dissolves when Hot? dissolves_rt->dissolves_hot No bad_single Poor Single Solvent dissolves_rt->bad_single Yes precipitates_cool Precipitates upon Cooling? dissolves_hot->precipitates_cool Yes dissolves_hot->bad_single No try_mixed Consider Mixed-Solvent System dissolves_hot->try_mixed Yes good_single Good Single Solvent Candidate precipitates_cool->good_single Yes precipitates_cool->bad_single No dissolve_hot_polar Dissolve in minimum hot polar solvent try_mixed->dissolve_hot_polar add_antisolvent Add non-polar anti-solvent (e.g., Ether, EtOAc) until cloudy dissolve_hot_polar->add_antisolvent reheat Reheat to clarify add_antisolvent->reheat cool Cool slowly reheat->cool good_mixed Good Mixed Solvent Candidate cool->good_mixed

Caption: Workflow for selecting a recrystallization solvent system.

Q4: How do I perform a small-scale solvent screening experiment efficiently?

A4: An efficient screening can be done with a very small amount of your crude material. See the detailed protocol in Part 5 for a step-by-step guide. The essence of the experiment is to test the solubility of approximately 10-20 mg of your compound in about 0.5 mL of a candidate solvent, first at room temperature and then at the solvent's boiling point. This allows you to quickly identify promising solvents that exhibit the desired temperature-dependent solubility profile.

Part 3: Troubleshooting Common Recrystallization Issues

This section addresses the most frequent challenges encountered during the purification process and provides actionable solutions.

Q5: I've added the hot solvent, but my compound has turned into an oil instead of dissolving or crystallizing. What should I do?

A5: This phenomenon, known as "oiling out," is a common problem. It occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[4]

Troubleshooting Steps:

  • Add more solvent: The concentration of the solute may be too high. Try adding a small amount of additional hot solvent to see if the oil dissolves.[4]

  • Switch to a lower-boiling point solvent: If the issue persists, your chosen solvent's boiling point is likely too high. Select a solvent with a lower boiling point.

  • Use a mixed-solvent system: Dissolve the compound in a minimum amount of a good (polar) solvent where it is highly soluble, and then add a poor (non-polar) anti-solvent at a slightly lower temperature until turbidity appears, then reheat to clarify and cool slowly.[4]

Q6: My solution has cooled, but no crystals have formed. What are the next steps?

A6: Crystal formation requires nucleation, which is the initial step of crystal growth. If a cooled solution remains clear, it is likely supersaturated.[4]

Inducing Crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.[7]

  • Add a seed crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.[7]

  • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

  • Reduce the solvent volume: If none of the above methods work, you may have used too much solvent.[4][7] Gently heat the solution to boil off some of the solvent and then attempt to cool it again.

Q7: My crystals formed too quickly and appear as a fine powder. Is this a problem?

A7: Yes, rapid crystallization can be problematic. When crystals form too quickly, impurities can become trapped within the crystal lattice, which defeats the purpose of recrystallization.[7] Ideal crystallization involves slow and steady crystal growth over a period of 15-30 minutes.

Slowing Down Crystallization:

  • Re-dissolve and add more solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small excess of the solvent (1-5% more). This will keep the compound in solution for longer during the cooling phase, allowing for slower, more selective crystal growth.[7]

  • Insulate the flask: Allow the flask to cool to room temperature slowly by placing it on an insulating surface (like a cork ring or folded paper towels) rather than directly on the benchtop.[7]

Polarity_Concept cluster_solvents Solvents cluster_solutes Solutes in Crude Mixture Solvent High Polarity (e.g., IPA, EtOH) Low Polarity (e.g., Hexane, Ether) AmineHCl Amine HCl Salt Ionic Head (-NH2+Cl-) Non-polar Tail Solvent:f0->AmineHCl:head 'Like Dissolves Like' (Good Solubility) Solvent:f1->AmineHCl:head 'Opposites Repel' (Poor Solubility) Impurity Non-polar Impurity e.g., Unreacted Starting Material, Side Product Solvent:f1->Impurity:head Good Solubility Solvent:f0->Impurity:head Poor Solubility

Caption: The principle of "like dissolves like" in solvent selection.

Part 4: Advanced Considerations

Q8: My compound is still impure after recrystallization. What other techniques can I use?

A8: If recrystallization fails to provide the desired purity, or if impurities have very similar solubility profiles to your product, other techniques should be considered:

  • Washing: Sometimes, simply washing the filtered crystals with a cold, non-polar solvent (like cold diethyl ether or hexane) can effectively remove residual impurities without dissolving a significant amount of the product.[1][2]

  • Chromatography: For challenging separations, column chromatography may be necessary. Since amine hydrochlorides are salts, they are typically not purified directly on standard silica gel. One common strategy is to neutralize the salt back to the free base, purify the free base using chromatography (often on amine-functionalized silica or with a mobile phase containing a small amount of a basic modifier like triethylamine), and then reform the pure hydrochloride salt.[8][9]

Part 5: Protocols & Data

Experimental Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place ~15 mg of your crude 2,2,4-Trimethylpent-4-en-1-amine hydrochloride into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, ethyl acetate) dropwise, up to ~0.5 mL. Agitate the tube after each drop. Record if the solid dissolves completely at room temperature. A solvent that dissolves the compound at this stage is generally unsuitable for single-solvent recrystallization.

  • Heating: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a warm water or sand bath towards the solvent's boiling point. Continue to add solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation: Observe the tubes for crystal formation. Note the quantity and quality of the crystals. An ideal solvent will show no solubility at room temperature but complete solubility when hot, followed by the formation of a large amount of crystals upon cooling.

Experimental Protocol 2: General Recrystallization from a Single Solvent (e.g., Isopropanol)
  • Dissolution: Place the crude amine hydrochloride in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid at the boiling point. It is crucial to add the solvent in small portions and allow the solution to heat before adding more to avoid using an excess.[3]

  • Hot Filtration (Optional): If there are insoluble impurities or if the solution is colored (and the pure compound is known to be colorless), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period.[3]

  • Crystallization: Once the flask has reached room temperature, you may place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol or a cold, non-polar solvent like diethyl ether to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Table: Properties of Common Solvents for Amine HCl Purification
SolventBoiling Point (°C)Polarity IndexMiscibility with WaterTypical Use
Isopropanol (IPA)82.64.3MisciblePrimary recrystallization solvent
Ethanol (EtOH)78.45.2MisciblePrimary recrystallization solvent
Methanol (MeOH)64.76.6MisciblePrimary solvent (often too strong)
Ethyl Acetate (EtOAc)77.14.4Slightly MiscibleAnti-solvent, wash solvent[2]
Diethyl Ether34.62.8Slightly MiscibleAnti-solvent, wash solvent[1][2]
Toluene110.62.4ImmiscibleAnti-solvent
Hexane68.70.0ImmiscibleAnti-solvent, wash solvent[2]

Note: Data is compiled from standard chemical reference sources.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). trimethylamine hydrochloride. Retrieved from [Link]

  • Pure Synth. (n.d.). 244-Trimethylpentan-2-Amine Hydrochloride 98.0%. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & medicinal chemistry letters, 14(12), 3147–3149. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks with 2,2,4-Trimethylpent-4-en-1-amine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks with 2,2,4-Trimethylpent-4-en-1-amine hydrochloride .

This specific substrate presents a trifecta of synthetic challenges:

  • Neopentyl Steric Hindrance: The gem-dimethyl substitution at the C2 (alpha to the aminomethyl group) creates a massive steric shield, severely retarding nucleophilic attack.

  • Salt Neutralization: As a hydrochloride salt, the amine must be liberated in situ without introducing competing bulky bases that further crowd the transition state.

  • Alkene Sensitivity: The terminal alkene at C4 is susceptible to transition-metal-catalyzed side reactions (e.g., Heck-type migratory insertion or isomerization) if the primary coupling cycle is too slow.

Below are field-proven troubleshooting guides, causal explanations, and self-validating protocols to ensure high-yielding amide and C–N cross-couplings.

Part 1: Amide Bond Formation Troubleshooting & FAQs

Q1: My standard EDC/HOBt coupling is yielding <10% product, with mostly recovered starting material or epimerized acid. Why is this happening? Causality: Standard carbodiimides (EDC, DCC) form an O-acylisourea intermediate. Due to the severe neopentyl bulk of 2,2,4-trimethylpent-4-en-1-amine, the aminolysis step (nucleophilic attack on the active ester) is exceptionally slow[1]. This kinetic bottleneck allows the activated acid to undergo competing pathways: either hydrolysis back to the starting material or cyclization into an oxazolone, which leads to rapid racemization/epimerization of chiral acids[2].

Q2: Which coupling reagents are specifically recommended for this neopentyl-type amine? Solution: You must switch to uronium/aminium salts based on the HOAt (1-hydroxy-7-azabenzotriazole) scaffold, specifically HATU or COMU [3],[4]. The nitrogen atom at the 7-position of the benzotriazole ring in HATU provides a critical neighboring-group effect. It hydrogen-bonds with the incoming hindered amine, pre-organizing the transition state and drastically lowering the activation energy required for aminolysis[2].

Q3: How should I manage the hydrochloride salt? Does the choice of base matter? Causality: Yes. The HCl salt must be fully neutralized to liberate the nucleophilic free amine. However, using a massive excess of a bulky base like DIPEA can exacerbate the steric crowding around the electrophile. Solution: While DIPEA is standard, if yields remain low, switch to a slightly less hindered tertiary amine like N-methylmorpholine (NMM) or a specialized non-nucleophilic base like 2,3,4,5,6-pentamethylpyridine (PMP)[5]. Crucially, pre-incubate the amine salt with the base for 5 minutes prior to introducing the activated acid.

Part 2: Buchwald-Hartwig Cross-Coupling FAQs

Q4: I am attempting a Buchwald-Hartwig amination using Pd2(dba)3 and BINAP, but I only observe starting material and alkene-isomerized byproducts. What is failing? Causality: First- and second-generation palladium catalysts struggle with hindered aliphatic amines due to unfavorable steric interactions at the Pd center during the critical amine coordination step[6]. Because the amination is kinetically stalled, the highly reactive Pd(II)-aryl intermediate undergoes a competing migratory insertion into the C4 terminal alkene of your substrate, leading to Heck-type side reactions or double-bond isomerization.

Q5: Which Pd-catalyst system prevents these alkene side reactions? Solution: The catalytic cycle must be accelerated to outcompete alkene insertion. Use t-BuBrettPhos Pd G3 (or G4). This precatalyst is explicitly designed for the coupling of hindered primary aliphatic amines[6],[7]. The massive steric bulk of the t-BuBrettPhos ligand forces the Pd center into a geometry that drastically accelerates reductive elimination, forging the C–N bond before the alkene can interact with the metal. Alternatively, highly sterically demanding NHC ligands like Pd-PEPPSI-IHeptCl have shown excellent efficacy for challenging aminations[8].

Part 3: Quantitative Data Summaries

Table 1: Coupling Reagent Efficacy for Neopentyl-Type Amines
Reagent ClassExampleRelative Aminolysis RatePrimary Side ReactionRecommendation
CarbodiimideEDC/HOBtVery SlowOxazolone formation, HydrolysisNot Recommended
PhosphoniumPyBOPModeratePyrrolidine amide byproductUse if uroniums fail
Uronium (HOBt)HBTUSlowGuanidinylation of aminePoor for hindered amines
Uronium (HOAt)HATU Fast MinimalGold Standard
Uronium (Oxyma)COMU Fast MinimalExcellent Alternative
Table 2: Catalyst Selection for C–N Cross-Coupling
Precatalyst / LigandTarget Substrate ProfileAlkene ToleranceExpected Yield Range
Pd2(dba)3 / BINAPUnhindered primary/secondary aminesLow (Heck insertion likely)< 10%
RuPhos Pd G3Secondary aliphatic aminesModerate20 - 40%
Pd-PEPPSI-IHeptClHindered primary aminesHigh60 - 80%
t-BuBrettPhos Pd G3 Extremely hindered primary amines Very High > 85%

Part 4: Step-by-Step Experimental Protocols

Protocol A: HATU-Mediated Amide Bond Formation (Self-Validating System)

This protocol minimizes oxazolone accumulation by strictly controlling activation time.

  • Acid Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA or NMM (2.0 equiv). Stir at room temperature for exactly 2 to 3 minutes .

    • Validation Checkpoint 1: Analyze an aliquot by LC-MS. You should observe the near-complete disappearance of the acid mass and the appearance of the HOAt-active ester mass. Do not let this mixture sit for >5 minutes to prevent degradation[2].

  • Amine Preparation: In a separate vial, suspend 2,2,4-Trimethylpent-4-en-1-amine hydrochloride (1.2 equiv) in DMF and add DIPEA (1.5 equiv) to liberate the free base. Stir for 5 minutes.

  • Coupling: Transfer the amine solution dropwise into the activated acid mixture. Stir at room temperature for 2–12 hours.

    • Validation Checkpoint 2: Monitor by TLC/LC-MS. The active ester peak should steadily convert to the product mass [M+H]+.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash the organic layer with 1M HCl (to remove unreacted amine and pyridine byproducts), brine, dry over Na2SO4, and concentrate.

Protocol B: Buchwald-Hartwig Amination using t-BuBrettPhos Pd G3

This protocol uses a weak soluble base or LHMDS to prevent base-promoted decomposition while accelerating C–N formation.

  • Reaction Setup: Inside a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), 2,2,4-Trimethylpent-4-en-1-amine hydrochloride (1.2 equiv), t-BuBrettPhos Pd G3 (2.0 mol %), and LHMDS (2.5 equiv, to neutralize the salt and act as the cross-coupling base).

  • Solvent Addition: Add anhydrous, degassed THF or Toluene (0.1 M). Seal the vial with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and heat at 65 °C for 4–8 hours.

    • Validation Checkpoint: Monitor by GC-MS or LC-MS. The use of G3 precatalyst ensures rapid oxidative addition. If the aryl halide is consumed but no product is formed, check for Heck-type alkene insertion byproducts (mass = Aryl + Amine - H2). If Heck products dominate, increase catalyst loading to 5 mol % to outcompete the side reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Pd black and salts, and concentrate for column chromatography.

Part 5: Visualizations

AmideCoupling Acid Carboxylic Acid ActiveEster HOAt Active Ester (Highly Electrophilic) Acid->ActiveEster Fast HATU HATU + Base (Activation) HATU->ActiveEster Amide Target Amide ActiveEster->Amide Aminolysis (Rate-Limiting) SideRxn Hydrolysis / Oxazolone (If Aminolysis is Slow) ActiveEster->SideRxn Competing Degradation Amine 2,2,4-Trimethylpent-4-en-1-amine (Steric Barrier) Amine->Amide

Caption: Mechanistic pathway of HATU-mediated coupling vs. competing side reactions.

BuchwaldHartwig PdG3 t-BuBrettPhos Pd G3 PdII Pd(II) Aryl Complex PdG3->PdII Oxidative Addition ArX Aryl Halide ArX->PdII Product Cross-Coupled Product PdII->Product Amine Coordination & Reductive Elimination Heck Heck-Type Insertion (Alkene Side Reaction) PdII->Heck If Amine Binding Fails/Slow Amine Hindered Amine Amine->Product

Caption: Buchwald-Hartwig catalytic cycle highlighting the competition between C-N coupling and alkene insertion.

References

  • Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling Journal of the American Chemical Society, 2018. URL:[Link]

  • HATU - Reagent Used in Peptide Coupling Peptides Wiki, 2026. URL: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews, 2016. URL:[Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students Journal of Chemical Education, 2013. URL:[Link]

  • Synthesis of Secondary Amides from Thiocarbamates Organic Letters, 2018. URL:[Link]

  • Application of Pd-NHC Complexes in Challenging Amination Reactions YorkSpace, 2020. URL:[Link]

Sources

Troubleshooting

Preventing alkene oxidation during 2,2,4-Trimethylpent-4-en-1-amine hydrochloride storage

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth technical information and pract...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth technical information and practical troubleshooting advice for the storage and handling of 2,2,4-trimethylpent-4-en-1-amine hydrochloride. Our goal is to ensure the long-term stability and integrity of this compound for your critical research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is 2,2,4-Trimethylpent-4-en-1-amine hydrochloride, and what are its key structural features?

2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a primary amine salt. Its structure is characterized by a terminal double bond (alkene) and a primary amine group, which is protonated to form the hydrochloride salt. This salt form generally enhances stability and water solubility compared to the free base.

Q2: What are the primary stability concerns when storing this compound?

The main stability concern is the potential for oxidation of the terminal alkene group. Alkenes are susceptible to oxidation, which can be initiated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures. The presence of the amine group could also influence the reactivity of the molecule.

Q3: What are the potential consequences of alkene oxidation?

Oxidation of the double bond can lead to the formation of various degradation products, including aldehydes, ketones, carboxylic acids, or diols, depending on the oxidizing agent and conditions.[1][2][3] This degradation can compromise the purity of your sample, potentially leading to inaccurate experimental results and impacting the safety and efficacy of any downstream applications.

Troubleshooting Guide: Preventing and Identifying Oxidation

This section provides a structured approach to troubleshooting common issues related to the stability of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride.

Issue 1: Visual Changes in the Stored Compound (e.g., color change, clumping)
  • Possible Cause:

    • Color Change: May indicate the formation of oxidized byproducts.

    • Clumping: The hydrochloride salt is hygroscopic and can absorb moisture from the air.[4]

  • Troubleshooting Steps:

    • Evaluate Storage Conditions: Ensure the compound is stored in a tightly sealed container in a dry environment.[5][6] The use of a desiccator is recommended.

    • Temperature Control: Store at a consistent, cool temperature. While room temperature storage might be acceptable for short periods, long-term storage at 2-8°C or -20°C is recommended to minimize degradation.[5][7]

    • Inert Atmosphere: For maximum protection against oxidation, store the compound under an inert atmosphere, such as argon or nitrogen.[7]

Issue 2: Inconsistent or Unexpected Experimental Results
  • Possible Cause:

    • Degradation of the starting material due to alkene oxidation.

  • Troubleshooting Steps:

    • Purity Analysis: Re-analyze the purity of your stored 2,2,4-trimethylpent-4-en-1-amine hydrochloride using an appropriate analytical method (see "Analytical Protocols" section below).

    • Compare to a New Batch: If possible, compare the performance of your stored material with a fresh, unopened batch of the compound.

    • Review Handling Procedures: Ensure that the compound is handled quickly when removed from storage to minimize exposure to air and moisture.

Proactive Stability Management

A proactive approach to stability management is crucial for ensuring the integrity of your research.

Recommended Storage Conditions

For optimal long-term stability of 2,2,4-trimethylpent-4-en-1-amine hydrochloride, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Reduces the rate of potential oxidative and hydrolytic degradation.[5][7]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, a key initiator of oxidation.[7]
Container Tightly sealed, amber glass vialProtects from moisture and light, which can catalyze degradation.
Humidity Low humidity environment (use of desiccants)The hydrochloride salt is hygroscopic; moisture can lead to clumping and potential hydrolysis.[4][8]
The Role of Antioxidants

In some cases, the addition of an antioxidant to solutions of the compound may be considered, especially if the solution will be stored for a period before use.

  • Mechanism of Action: Antioxidants function by scavenging free radicals that can initiate the oxidation process.[9]

  • Potential Candidates:

    • Hindered Phenols (e.g., BHT - Butylated hydroxytoluene): Effective radical scavengers.

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that has been used to stabilize aromatic amine solutions.[10]

  • Important Consideration: The compatibility of any antioxidant with your specific experimental system must be thoroughly evaluated to avoid interference.

Visualizing the Oxidation Pathway

The following diagram illustrates a potential oxidative cleavage pathway of the terminal alkene in 2,2,4-trimethylpent-4-en-1-amine under strong oxidizing conditions.

TroubleshootingFlow cluster_1 Troubleshooting Workflow Start Suspected Degradation (e.g., visual change, inconsistent results) Check_Storage Verify Storage Conditions (Temp, Atmosphere, Container) Start->Check_Storage Analytical_Testing Perform Analytical Testing (GC-MS, FTIR) Check_Storage->Analytical_Testing Decision Degradation Confirmed? Analytical_Testing->Decision Discard Discard and Use Fresh Stock Decision->Discard Yes Optimize_Storage Implement Optimized Storage Conditions Decision->Optimize_Storage No Discard->Optimize_Storage End Problem Resolved Optimize_Storage->End

Sources

Optimization

Technical Support Center: Amidation of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for professionals engaged in the amidation of 2,2,4-trimethylpent-4-en-1-amine hydrochloride. This guide is designed to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for professionals engaged in the amidation of 2,2,4-trimethylpent-4-en-1-amine hydrochloride. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this specific transformation, focusing on practical strategies to minimize side products and maximize yield and purity. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring you can not only follow protocols but also adapt them based on a sound understanding of the underlying chemistry.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the amidation reaction. Each answer provides a diagnosis of the potential problem and a series of corrective actions grounded in mechanistic principles.

Q1: My reaction yield is low, and TLC analysis shows multiple spots in addition to my starting materials. What are the likely side products and their causes?

A1: Low yields with multiple byproducts typically point to issues with the activation of the carboxylic acid, stability of the intermediates, or suboptimal reaction conditions. The primary culprits are:

  • Urea Byproduct: If you are using a carbodiimide reagent like DCC or DIC, the corresponding urea byproduct (dicyclohexylurea or diisopropylurea) is a major side product.[1][2] While expected, its incomplete removal can contaminate the final product. Dicyclohexylurea is notoriously insoluble in many organic solvents, often precipitating out, while the byproduct of DIC is more soluble.[1]

  • N-acylurea Derivative: The highly reactive O-acylisourea intermediate, formed when a carbodiimide activates the carboxylic acid, can rearrange via an irreversible O→N acyl shift.[3] This forms a stable and unreactive N-acylurea, effectively consuming your activated acid and reducing the yield of the desired amide. This is more prevalent when the amine nucleophile is sterically hindered or has low nucleophilicity, allowing more time for the rearrangement to occur.

  • Guanidinium Byproduct: With onium salt coupling reagents (like HATU or HBTU), the amine can sometimes react directly with the coupling reagent itself, forming a guanidinium byproduct.[4] This side reaction consumes the amine and is more likely if the order of addition is incorrect or if there is a significant excess of the coupling reagent.[5]

  • Double-Addition/Side Reactions on the Alkene: While less common under standard amidation conditions, the alkene in 2,2,4-trimethylpent-4-en-1-amine could potentially react if harsh, acidic conditions are generated. The use of strong acid catalysts or certain Lewis acids could promote isomerization or other undesired reactions. It is crucial to maintain controlled, typically neutral or slightly basic, conditions.

Q2: I am using a chiral carboxylic acid and observing significant racemization in my final product. How can I prevent this?

A2: Racemization is a critical issue in amide coupling, particularly when the chiral center is at the α-position to the carboxyl group. The mechanism often involves the formation of an oxazolone intermediate under activating conditions, which can easily tautomerize and lose its stereochemical integrity.

To suppress racemization:

  • Use Additives: The most effective strategy is to add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide coupling agents.[1][5] These additives react with the initial O-acylisourea intermediate to form an active ester. This new intermediate is more stable, less prone to racemization, and reacts cleanly with the amine to form the amide bond.[5]

  • Choose a Different Coupling Reagent: Onium (HATU, HBTU) and phosphonium (PyAOP, PyBOP) based reagents are generally superior for suppressing racemization compared to carbodiimides alone.[1][5] HATU, which incorporates the HOAt moiety in its structure, is particularly effective at minimizing epimerization during coupling.[1]

  • Control the Temperature: Perform the reaction at a lower temperature. Activation and coupling should ideally be carried out at 0 °C and then allowed to slowly warm to room temperature. Higher temperatures increase the rate of both the desired reaction and the undesired racemization pathway.[6]

  • Minimize Reaction Time: Use conditions that promote rapid coupling to reduce the time the activated chiral acid spends in solution, where it is vulnerable to racemization.

Q3: The amine starting material, 2,2,4-trimethylpent-4-en-1-amine hydrochloride, seems unreactive. What is the problem?

A3: The issue stems from the fact that you are using the hydrochloride salt of the amine. In this form, the nitrogen atom's lone pair is protonated, rendering it non-nucleophilic and incapable of attacking the activated carboxylic acid.

To enable the reaction, you must add a non-nucleophilic organic base to the reaction mixture before or concurrently with the amine addition. This base will neutralize the HCl salt, liberating the free primary amine.

  • Recommended Bases:

    • Diisopropylethylamine (DIPEA or Hünig's Base): This is the preferred choice as it is sterically hindered and non-nucleophilic, so it will not compete with your primary amine in reacting with the activated acid.[2][5]

    • Triethylamine (TEA): Also commonly used, but it is slightly more nucleophilic than DIPEA and can sometimes lead to minor side products.

  • Stoichiometry: You need at least one equivalent of the base to neutralize the amine salt. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to also neutralize any acidic byproducts formed during the coupling reaction itself.

Q4: My main impurity is the urea byproduct from my carbodiimide coupling agent. How can I improve its removal?

A4: Removing urea byproducts is a classic purification challenge in amide synthesis. The best strategy depends on the specific carbodiimide used.

  • For DCC (Dicyclohexylcarbodiimide): The byproduct, dicyclohexylurea (DCU), is poorly soluble in most common organic solvents like dichloromethane (DCM) and ethyl acetate. The primary removal method is filtration. After the reaction is complete, dilute the mixture with a suitable solvent and cool it to encourage further precipitation of the DCU, then filter it off.

  • For EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC and its corresponding urea byproduct are water-soluble.[1] This makes purification significantly easier via an aqueous workup. A standard procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing it sequentially with a mild acid (like 1 M citric acid or dilute HCl), a mild base (like saturated sodium bicarbonate solution), and finally brine.[2] This series of washes effectively removes the urea, any remaining EDC, and the base used in the reaction.[2]

Section 2: FAQs - Proactive Minimization of Side Products

This section provides answers to frequently asked questions, focusing on how to design your experiment from the outset to avoid common pitfalls.

Q1: How do I choose the right coupling reagent for my amidation reaction?

A1: The choice of coupling reagent is one of the most critical parameters and involves a trade-off between reactivity, cost, and potential for side reactions.

Coupling Reagent ClassExamplesProsConsBest For
Carbodiimides DCC, DIC, EDCInexpensive, widely available.High risk of racemization without additives.[1] Byproduct removal can be challenging (DCC).Simple, achiral substrates where cost is a primary concern. EDC is preferred for its water-soluble byproduct.[1]
Onium Salts (Aminium) HATU, HBTU, TBTUHigh reactivity, fast reaction times, very low racemization.[1][5]More expensive, can react with the amine nucleophile if added incorrectly.[4]Sterically hindered substrates, chiral materials, and when high purity and yield are paramount.
Phosphonium Salts PyBOP, PyAOPHighly effective, especially for difficult couplings and N-methyl amino acids.[1] Low racemization.More expensive, generates phosphine oxide byproducts.Challenging couplings, including peptide synthesis and cyclization reactions.[1]
Other T3P®, CDIT3P® has a favorable safety profile and byproducts are easily removed by extraction.[4] CDI is simple but less reactive.T3P® is a proprietary reagent. CDI is generally less efficient for complex substrates.T3P® is excellent for process chemistry due to easy workup.[4] CDI can be used for simple, unhindered systems.

Recommendation for 2,2,4-Trimethylpent-4-en-1-amine: Given the steric bulk near the amine, starting with a robust onium salt like HATU is highly recommended to ensure efficient coupling. If cost is a major constraint, EDC in combination with HOBt or HOAt is a reliable alternative.[7]

Q2: What is the correct order of addition for the reagents?

A2: The order of addition is crucial to prevent the formation of guanidinium byproducts and N-acylurea. The generally accepted and most effective procedure is to pre-activate the carboxylic acid.

  • Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add the coupling reagent (and additive like HOBt, if applicable).

  • Stir for a few minutes to allow for the formation of the activated intermediate (the active ester).

  • In a separate flask, dissolve the 2,2,4-trimethylpent-4-en-1-amine hydrochloride and the non-nucleophilic base (e.g., DIPEA) in the solvent.

  • Add the amine/base solution to the pre-activated carboxylic acid mixture.

This sequence ensures that the highly reactive coupling reagent is consumed in activating the acid before it has a chance to react with the amine nucleophile.[4]

Section 3: Protocols & Methodologies

Protocol 1: Optimized Amidation using HATU

This protocol is recommended for achieving high yield and purity with minimal side products, especially given the sterically hindered nature of the amine.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2,2,4-Trimethylpent-4-en-1-amine hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 1 minute.

  • Add DIPEA (2.5 eq) to the mixture. The first ~1.1 equivalents will neutralize the amine hydrochloride, and the remainder drives the coupling.

  • Finally, add the 2,2,4-trimethylpent-4-en-1-amine hydrochloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed.

  • Upon completion, proceed with the aqueous workup described in Protocol 2.

Protocol 2: Standard Aqueous Work-up for Product Purification

This procedure is designed to remove the coupling byproducts, excess base, and unreacted starting materials.[2]

Procedure:

  • Dilute the final reaction mixture with ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M Citric Acid solution (to remove DIPEA and any remaining unreacted amine).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted carboxylic acid and HOBt/HOAt).

    • Saturated aqueous sodium chloride (Brine) solution (to reduce the amount of water in the organic layer).

  • Drain the final organic layer from the separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Further purification, if necessary, can be performed by flash column chromatography.

Section 4: Visual Guides

Diagram 1: General Amidation Workflow & Key Control Points

G cluster_prep Preparation cluster_reaction Reaction (0°C to RT) cluster_workup Workup & Purification prep_acid Carboxylic Acid (1.0 eq) in Anhydrous Solvent add_coupling 1. Add Coupling Reagent (e.g., HATU, 1.1 eq) prep_acid->add_coupling prep_amine Amine HCl (1.1 eq) + DIPEA (2.5 eq) in Anhydrous Solvent add_amine 3. Add Amine/Base Solution prep_amine->add_amine pre_activate 2. Pre-activate for 5 min (Forms Active Ester) add_coupling->pre_activate pre_activate->add_amine react 4. Stir 4-16h (Monitor by TLC/LC-MS) add_amine->react quench Dilute with EtOAc react->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography (if needed) dry->purify final_product final_product purify->final_product Pure Amide

Caption: A step-by-step workflow for the amidation reaction.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G start Problem: Low Yield check_sm TLC shows mainly unreacted starting materials? start->check_sm cause_activation Cause: Incomplete Activation or Amine Inactivity check_sm->cause_activation Yes check_byproducts TLC shows multiple new byproduct spots? check_sm->check_byproducts No sol_activation Solution: 1. Check base addition (for Amine HCl). 2. Use stronger coupling agent (HATU). 3. Check solvent/reagent quality (anhydrous). cause_activation->sol_activation cause_rearrangement Cause: N-Acylurea Formation (with Carbodiimides) check_byproducts->cause_rearrangement Yes cause_racemization Cause: Racemization (if chiral acid used) check_byproducts->cause_racemization Yes (and chiral) sol_rearrangement Solution: 1. Add HOBt/HOAt. 2. Lower reaction temperature. 3. Switch to HATU/PyBOP. cause_rearrangement->sol_rearrangement sol_racemization Solution: 1. Add HOBt/HOAt. 2. Use HATU. 3. Run reaction at 0°C. cause_racemization->sol_racemization

Caption: A decision tree for diagnosing low-yield issues.

References
  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives | ACS Sustainable Chemistry & Engineering. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. [Link]

  • US7102032B2 - Purification of amide compound - Google P
  • Condition optimization for the amidation reaction a - ResearchGate. [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS - Malaysian Journal of Analytical Sciences. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. [Link]

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google P
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. [Link]

  • Synthesis of hydrochloride salt of methyl-[1][5][6]triazolo[4,3-a]pyridin-3-ylmethyl-amine. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride Batch Production

Welcome to the technical support center for the scale-up optimization of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride production. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up optimization of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and purification of this compound.

The synthesis of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a multi-step process that requires careful control of reaction parameters to ensure high yield and purity, especially during scale-up. This guide will walk you through the common challenges and provide practical solutions based on established chemical principles and industry best practices.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride?

The most common and industrially viable method for synthesizing 2,2,4-Trimethylpent-4-en-1-amine hydrochloride is through the Ritter reaction.[1][2][3] This reaction involves the acid-catalyzed addition of a nitrile (acetonitrile) to a carbocation precursor, which in this case is diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). The resulting N-alkyl amide is then hydrolyzed to the corresponding amine, which is subsequently converted to its hydrochloride salt.

Q2: What are the critical control points in the batch production of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride?

The critical control points during the batch production process are:

  • Temperature control: The Ritter reaction is highly exothermic, and maintaining the optimal temperature is crucial to prevent side reactions and ensure product quality.

  • Acid concentration: The strength and amount of the acid catalyst significantly influence the reaction rate and the formation of byproducts.

  • Reaction time: Monitoring the reaction to completion is essential to maximize yield and minimize the presence of unreacted starting materials.

  • Hydrolysis conditions: The conditions for the hydrolysis of the intermediate amide must be carefully controlled to avoid degradation of the product.

  • Purification and isolation: The final purification steps are critical for obtaining the desired purity of the hydrochloride salt.

Q3: What are the common impurities encountered in the synthesis of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride?

Common impurities can include unreacted diisobutylene and acetonitrile, polymeric byproducts from the carbocation, and isomers of the desired product. The presence of these impurities can affect the quality and performance of the final product.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.

  • Side reactions: Suboptimal reaction conditions can lead to the formation of byproducts, reducing the yield of the desired product.

  • Loss of product during workup: The product may be lost during the extraction and purification steps.

Solutions:

  • Optimize reaction conditions:

    • Temperature: Carefully monitor and control the reaction temperature within the optimal range. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can promote side reactions.

    • Reaction Time: Monitor the reaction progress using analytical techniques like GC or HPLC to determine the optimal reaction time.

    • Mixing: Ensure efficient mixing to promote contact between the reactants and the catalyst.

  • Minimize side reactions:

    • Acid Catalyst: Use the appropriate concentration and amount of the acid catalyst. An excess of acid can lead to charring and polymerization.

    • Addition Rate: Add the diisobutylene to the acetonitrile-acid mixture slowly to control the exotherm and minimize local high concentrations of the carbocation.

  • Improve workup procedure:

    • Extraction: Use an appropriate solvent and perform multiple extractions to ensure complete recovery of the product.

    • Purification: Optimize the crystallization or distillation conditions to minimize product loss.

Problem 2: Poor Purity of the Final Product

Possible Causes:

  • Presence of unreacted starting materials: Incomplete reaction can leave residual diisobutylene and acetonitrile in the product.

  • Formation of byproducts: Side reactions can generate impurities that are difficult to remove.

  • Inefficient purification: The purification method may not be effective in removing all impurities.

Solutions:

  • Ensure complete reaction: Monitor the reaction to ensure all starting materials have been consumed.

  • Optimize purification:

    • Recrystallization: Select a suitable solvent system for recrystallization to effectively remove impurities.[4]

    • Distillation: If the free amine is an oil, fractional distillation under reduced pressure can be an effective purification method before salt formation.

    • Washing: Wash the isolated hydrochloride salt with a suitable solvent to remove any remaining impurities.[4]

Problem 3: Formation of a Dark-Colored Product

Possible Causes:

  • Charring: The use of strong acids at elevated temperatures can cause decomposition and charring of the organic material.

  • Oxidation: The product may be susceptible to oxidation, especially at high temperatures in the presence of air.

Solutions:

  • Control reaction temperature: Maintain a lower reaction temperature to minimize charring.

  • Use a milder catalyst: Investigate the use of alternative, less corrosive acid catalysts.[5]

  • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Decolorization: Treat the product solution with activated carbon to remove colored impurities.[4]

Process Optimization and Scale-Up Considerations

Scaling up the batch production of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride from the lab to an industrial scale presents several challenges.[6][7]

Heat Transfer: The Ritter reaction is exothermic, and efficient heat removal is critical on a larger scale to maintain temperature control and prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

Mixing: Achieving homogeneous mixing in a large reactor is more difficult than in a small flask. Poor mixing can lead to localized "hot spots" and variations in reaction conditions, resulting in lower yields and increased byproduct formation.

Reagent Addition: The rate of addition of diisobutylene becomes more critical at a larger scale to control the exotherm and maintain a steady reaction rate.

Safety: Handling large quantities of flammable and corrosive materials requires stringent safety protocols.[8][9][10][11][12]

Detailed Experimental Protocols

Synthesis of N-(2,2,4-Trimethylpent-4-en-1-yl)acetamide

  • To a stirred solution of acetonitrile (5 equivalents) in glacial acetic acid (2 volumes), slowly add concentrated sulfuric acid (1.2 equivalents) while maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add diisobutylene (1 equivalent) to the reaction mixture, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2,2,4-Trimethylpent-4-en-1-yl)acetamide.

Hydrolysis and Salt Formation

  • Reflux the crude amide with an excess of aqueous hydrochloric acid (e.g., 6M HCl) for 8-12 hours.

  • After cooling to room temperature, wash the aqueous solution with a non-polar organic solvent to remove any unreacted starting material and non-basic byproducts.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine with a suitable organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free amine.

  • Dissolve the free amine in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent, until the precipitation of the hydrochloride salt is complete.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain 2,2,4-Trimethylpent-4-en-1-amine hydrochloride.

Analytical Methods

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of the starting material and the formation of the product.

  • Gas Chromatography (GC): Provides quantitative information on the conversion of the starting material and the formation of the product and byproducts.

Product Characterization and Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and quantifying any impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product.

  • Mass Spectrometry (MS): Determines the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of flammable and corrosive vapors.[8][10][11]

  • Handling of Reagents:

    • Diisobutylene: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[8][9]

    • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.[10][11][12]

    • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Diagrams and Tables

Synthetic Pathway of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

Synthesis_Pathway cluster_0 Ritter Reaction cluster_1 Hydrolysis cluster_2 Salt Formation Diisobutylene Diisobutylene Intermediate N-(2,2,4-Trimethylpent-4-en-1-yl)acetamide Diisobutylene->Intermediate Acetonitrile Acetonitrile Acetonitrile->Intermediate H2SO4 H₂SO₄ H2SO4->Intermediate Amine 2,2,4-Trimethylpent-4-en-1-amine Intermediate->Amine HCl_H2O HCl, H₂O HCl_H2O->Amine FinalProduct 2,2,4-Trimethylpent-4-en-1-amine hydrochloride Amine->FinalProduct HCl_gas HCl (gas) HCl_gas->FinalProduct

Caption: Synthetic pathway for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride.

Table 1: Critical Process Parameters and their Optimized Ranges

ParameterOptimized RangeRationale
Reaction Temperature 10 - 25 °CTo control the exothermic reaction and minimize byproduct formation.
Molar Ratio (Diisobutylene:Acetonitrile) 1 : 5An excess of acetonitrile serves as both reactant and solvent, driving the reaction to completion.
Acid Concentration (H₂SO₄) 95-98%High concentration is required for efficient carbocation formation.
Hydrolysis Temperature 90 - 100 °CTo ensure complete hydrolysis of the intermediate amide.
pH for Amine Extraction > 12To ensure the amine is in its free base form for efficient extraction.

References

  • Wikipedia. Ritter reaction. [Link]

  • ResearchGate. Substrate scope of the Ritter reaction under optimised conditions. [Link]

  • Grokipedia. Ritter reaction. [Link]

  • Google Patents.
  • Google Patents. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • RSC Publishing. Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. [Link]

  • ResearchGate. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. [Link]

  • ACS Publications. Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. [Link]

  • ResearchGate. The Ritter Reaction. [Link]

  • ACS Publications. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]

  • ACS Publications. Continuous-Flow Ritter Reaction for Sustainable Amide Synthesis Using a Recyclable m-Phenolsulfonic Acid-Formaldehyde Resin Catalyst. [Link]

  • ACS Publications. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]

  • Prime Scholars. How to deal with Scale-up challenges of Chemistry? [Link]

  • Organic Syntheses. Notes. [Link]

  • Organic Syntheses. trimethylamine hydrochloride. [Link]

  • ChemSupply Australia. Acetonitrile 017-4. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: acetonitrile. [Link]

  • SIELC Technologies. By Detection. [Link]

Sources

Optimization

Technical Support Center: Resolving Hygroscopic Degradation in 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride Salts

Welcome to the technical support center for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the hygr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the hygroscopic nature and potential degradation of this compound. The following information is curated to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions.

Introduction: Understanding the Challenge

2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a primary amine salt. Like many amine hydrochlorides, it is susceptible to hygroscopicity, the tendency to absorb moisture from the atmosphere. This can lead to a cascade of physical and chemical stability issues, including deliquescence, clumping, and chemical degradation. The presence of an unsaturated bond in the molecule introduces additional potential degradation pathways. This guide will equip you with the knowledge and practical steps to mitigate these challenges in your research and development work.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,2,4-Trimethylpent-4-en-1-amine hydrochloride salt clumping and becoming difficult to handle?

A1: This is a classic sign of hygroscopicity. The hydrochloride salt form, while often used to improve the solubility and handling of amines, can readily absorb water from the air. The absorbed moisture can lead to the dissolution of the solid, which upon slight changes in humidity or temperature, can recrystallize, forming clumps and making accurate weighing and dispensing difficult.

Q2: What are the primary degradation pathways I should be concerned about with this molecule?

A2: Due to its structure as an allylic amine hydrochloride, there are two primary areas of concern:

  • Hygroscopicity-Induced Degradation: The presence of water can accelerate degradation reactions.

  • Inherent Molecular Instability:

    • Oxidation: The allylic C-H bonds and the double bond are susceptible to oxidation, which can be catalyzed by light, metal ions, or peroxides.

    • Isomerization: Allylic amines can potentially isomerize to the corresponding enamine, which may be less stable and lead to further degradation products.

    • Hydrolysis: While generally more stable than esters, the C-N bond can be susceptible to hydrolysis under certain pH and temperature conditions.

Q3: What are the initial signs of degradation I should look for?

A3: Beyond the physical clumping, you should be vigilant for:

  • Color Change: The appearance of a yellow or brown tint can indicate oxidative degradation.

  • Changes in Solubility: Degradation products may have different solubility profiles.

  • Appearance of New Peaks in Analytical Data: Techniques like HPLC, GC-MS, or NMR spectroscopy are crucial for detecting degradation products.

Troubleshooting Guide

Problem 1: The salt has become a sticky or viscous liquid.
  • Likely Cause: Deliquescence due to excessive moisture absorption. This occurs when the salt absorbs so much water that it dissolves into a liquid.

  • Immediate Action:

    • Transfer the material to a controlled, low-humidity environment, such as a glove box or a desiccator containing a strong desiccant (e.g., phosphorus pentoxide).

    • If the compound is thermally stable, it may be possible to dry it under a high vacuum. Caution: Perform a small-scale test first to ensure the compound does not decompose at the intended drying temperature.

  • Long-Term Prevention:

    • Store the compound in a tightly sealed container with a desiccant.

    • For highly sensitive applications, store under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks, suggesting impurity formation.
  • Likely Cause: Chemical degradation. The presence of new peaks indicates the formation of one or more degradation products.

  • Troubleshooting Workflow:

    G start Unexpected Peaks Observed step1 Characterize Degradants (LC-MS, GC-MS, NMR) start->step1 step2 Hypothesize Degradation Pathway (Oxidation, Hydrolysis, Isomerization) step1->step2 step3 Conduct Forced Degradation Studies step2->step3 step4 Implement Mitigation Strategies step3->step4 end Stable Compound step4->end

    Caption: Workflow for investigating chemical degradation.

  • Step-by-Step Protocol: Forced Degradation Study

    Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.

    • Prepare Stock Solutions: Prepare solutions of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride in a suitable solvent (e.g., water, methanol, or acetonitrile).

    • Stress Conditions: Expose the solutions to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Store the solid compound at 60°C for 24 hours.

      • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample.

    • Peak Identification: Use techniques like LC-MS/MS and high-resolution mass spectrometry to identify the mass of the degradation products and elucidate their structures.

Mitigation Strategies

Handling and Storage Best Practices
Parameter Recommendation Rationale
Container Tightly sealed, amber glass vials or bottles.Prevents moisture ingress and protects from light.
Atmosphere Store under an inert gas (Nitrogen or Argon).Minimizes exposure to atmospheric moisture and oxygen.
Temperature Store in a cool, dry place.Reduces the rate of potential degradation reactions.
Desiccant Use a desiccant (e.g., silica gel, molecular sieves) in the storage container.Actively removes moisture from the headspace.[1]
Formulation Strategies

If you are developing a formulation containing this salt, consider the following strategies to enhance its stability:

  • Co-processing with Hydrophobic Excipients: Blending the salt with water-repellent excipients can create a microenvironment that is less conducive to moisture absorption.[2][3][4]

  • Film Coating: Applying a moisture-barrier film coating to a solid dosage form can significantly reduce water uptake.[2][3][4]

  • Encapsulation: Encapsulating the hygroscopic active ingredient within a less permeable shell can provide excellent protection from humidity.[2][3][4]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice and reduce the sites available for water absorption.[2][3][4]

    G cluster_0 Formulation Strategies Co-processing Co-processing Stable Formulation Stable Formulation Co-processing->Stable Formulation Film Coating Film Coating Film Coating->Stable Formulation Encapsulation Encapsulation Encapsulation->Stable Formulation Co-crystallization Co-crystallization Co-crystallization->Stable Formulation Hygroscopic API Hygroscopic API Hygroscopic API->Co-processing Hygroscopic API->Film Coating Hygroscopic API->Encapsulation Hygroscopic API->Co-crystallization

    Caption: Formulation strategies to mitigate hygroscopicity.

Analytical Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This is the gold standard for accurately quantifying the water content in a solid sample.

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a suitable amount of the 2,2,4-Trimethylpent-4-en-1-amine hydrochloride salt.

  • Titration: Introduce the sample into the titration vessel and start the titration.

  • Calculation: The instrument will automatically calculate the water content, typically expressed as a percentage (w/w).

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

Parameter Recommended Starting Conditions
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30°C

Method Validation: This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Development of forced degradation and stability indicating studies of drugs—A review. [Source not available].
  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • FORMULATION SOLUTION FOR MOISTURE-SENSITIVE DRUGS. ONdrugDelivery. [Link]

  • 10.4: Stability of the Allyl Radical - Resonance Revisited. Chemistry LibreTexts. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Meta-Stable Enamines: Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Journal of the American Chemical Society. [Link]

  • Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. PubMed. [Link]

  • Synthesis of allylic amines. Organic Chemistry Portal. [Link]

  • Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. RSC Publishing. [Link]

  • Hygroscopicity and evaporation of ammonium chloride and ammonium nitrate: Relative humidity and size effects on the growth factor | Request PDF. ResearchGate. [Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. encompass . eku.edu. [Link]

  • The effect of atmospherically relevant aminium salts on water uptake. Copernicus ACP. [Link]

  • 10.4 Stability of the Allyl Radical: Resonance Revisited. Organic Chemistry | OpenStax. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from w

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride vs. Allylamine

As a Senior Application Scientist, selecting the appropriate allylic amine building block is critical for dictating the trajectory of complex molecule synthesis. While both allylamine and 2,2,4-trimethylpent-4-en-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate allylic amine building block is critical for dictating the trajectory of complex molecule synthesis. While both allylamine and 2,2,4-trimethylpent-4-en-1-amine hydrochloride share the fundamental features of a primary amine and an alkene, their structural environments lead to profoundly divergent reactivity profiles.

This guide provides an in-depth, mechanistic comparison of these two substrates, focusing on steric hindrance, nucleophilicity, and transition-metal coordination, supported by validated experimental workflows.

Structural & Mechanistic Profiling

Allylamine: The Unrestricted Nucleophile

Allylamine ( CH2​=CH−CH2​−NH2​ ) is a highly reactive, unhindered primary amine with a terminal monosubstituted alkene.

  • Reactivity: It acts as a potent nucleophile in alkylation and acylation reactions.

  • Catalytic Limitations: In transition-metal catalysis, are notorious for causing severe catalyst poisoning[1]. The unhindered nitrogen acts as a strong σ -donor, displacing ligands and forming stable, off-cycle Palladium(II) complexes. Furthermore, under photochemical conditions, the free amine group is highly susceptible to non-controlled oxidation, forming reactive radical-ion intermediates[2].

2,2,4-Trimethylpent-4-en-1-amine Hydrochloride: The Steric Shield

2,2,4-Trimethylpent-4-en-1-amine hydrochloride ( CH2​=C(CH3​)−CH2​−C(CH3​)2​−CH2​−NH2​⋅HCl ) presents a unique structural paradigm.

  • Salt State: As a hydrochloride salt, the amine is protonated and entirely non-nucleophilic until liberated by an exogenous base.

  • Steric Hindrance: The gem-dimethyl group at C2 creates a neopentyl-like steric shield. This drastically reduces the amine's nucleophilicity by imposing a high activation energy barrier for incoming electrophiles.

  • Catalytic Advantage: Because [3], the steric bulk of this specific amine prevents strong coordination to metal catalysts. This allows the 1,1-disubstituted alkene to undergo cross-coupling without poisoning the catalyst.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative differences in reactivity between the two substrates.

PropertyAllylamine2,2,4-Trimethylpent-4-en-1-amine HCl
Molecular State (Ambient) Liquid (Free Base)Solid (HCl Salt)
Steric Environment (Amine) UnhinderedHighly Hindered (Neopentyl-like)
Alkene Substitution Monosubstituted (Terminal)1,1-Disubstituted
Relative Nucleophilicity HighLow (Requires base liberation)
Pd-Catalyst Poisoning SevereMinimal
Susceptibility to Oxidation HighLow

Experimental Workflows (Self-Validating Systems)

To objectively demonstrate these mechanistic differences, the following protocols utilize self-validating checks to ensure empirical reliability.

Protocol A: Comparative N-Acylation (Assessing Steric Hindrance)

Objective: Evaluate the nucleophilic attack kinetics using benzoyl chloride. Causality: The gem-dimethyl group in the hindered amine restricts the Bürgi-Dunitz trajectory required for nucleophilic attack, significantly slowing down the reaction compared to allylamine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of allylamine in 5 mL of anhydrous dichloromethane (DCM). In a separate flask, suspend 1.0 mmol of 2,2,4-trimethylpent-4-en-1-amine hydrochloride in 5 mL of DCM.

  • Base Liberation (Self-Validation): Add 2.5 mmol of triethylamine ( Et3​N ) to both flasks.

    • Validation Check: In the hindered amine flask, the suspension will clarify, followed by the precipitation of a fine white solid ( Et3​N⋅HCl ). This visual cue confirms the successful deprotonation of the non-nucleophilic salt into the reactive free base.

  • Acylation: Cool both flasks to 0 °C. Add 1.1 mmol of benzoyl chloride dropwise.

  • Monitoring: Monitor via TLC (Ninhydrin stain).

    • Validation Check: The allylamine reaction will show complete disappearance of the primary amine spot within 10 minutes. The hindered amine will require warming to room temperature and >2 hours of stirring due to steric repulsion.

Protocol B: Palladium-Catalyzed Heck Arylation (Assessing Catalyst Poisoning)

Objective: Compare the viability of the alkene moiety in transition-metal cross-coupling. Causality: Unhindered primary amines displace phosphine ligands to form inactive Pd(II) complexes[1]. The steric bulk of the neopentyl-like amine prevents this chelation, allowing the Pd catalyst to engage the alkene.

Step-by-Step Methodology:

  • Reaction Assembly: In two separate Schlenk tubes, add 1.0 mmol of the respective amine, 1.2 mmol of iodobenzene, 2.0 mmol of K2​CO3​ , 5 mol% Pd(OAc)2​ , and 10 mol% PPh3​ in 5 mL of DMF.

  • Heating: Seal and heat to 90 °C for 24 hours.

  • Analysis (Self-Validation): Quench with water, extract with ethyl acetate, and analyze via GC-MS.

    • Validation Check: The allylamine mixture will yield trace coupling products and unreacted iodobenzene, confirming catalyst poisoning. The hindered amine mixture will show high conversion to the arylated product, proving that the steric bulk successfully protected the catalyst.

Workflow Visualization

Reactivity Start Amine Substrate Selection Allyl Allylamine (Unhindered) Start->Allyl TMPA 2,2,4-Trimethylpent-4-en-1-amine HCl (Sterically Hindered) Start->TMPA Allyl_Nuc High Nucleophilicity Rapid N-Acylation Allyl->Allyl_Nuc Allyl_Pd Strong Pd Coordination Catalyst Poisoning Allyl->Allyl_Pd TMPA_Base Base Neutralization (Free Amine Generation) TMPA->TMPA_Base Outcome1 Product: N-Allyl Amides (High Yield) Allyl_Nuc->Outcome1 Outcome2 Product: Heck Coupling (Low Yield / Poisoned) Allyl_Pd->Outcome2 TMPA_Nuc Low Nucleophilicity Slow N-Acylation TMPA_Base->TMPA_Nuc TMPA_Pd Weak Pd Coordination Efficient Alkene Coupling TMPA_Base->TMPA_Pd Outcome3 Product: Neopentyl Amides (Moderate Yield) TMPA_Nuc->Outcome3 Outcome4 Product: Heck Coupling (High Yield) TMPA_Pd->Outcome4

Mechanistic divergence and workflow outcomes for allylamine versus hindered amine substrates.

References

  • Title: Regioselective Palladium-Catalyzed Synthesis of β-Arylated Primary Allylamine Equivalents by an Efficient Pd−N Coordination Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines Source: PMC - NIH URL: [Link]

  • Title: Photochemical Metal-free Hydrocarbamoylation of Allylamines Source: ChemRxiv URL: [Link]

  • Title: Integrated Approach for Allyl Amine Synthesis Combining the Decarboxylative Coupling of Arylacrylic Acids with the Petasis Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Comparative

2,2,4-Trimethylpent-4-en-1-amine hydrochloride vs free base in catalytic applications

2,2,4-Trimethylpent-4-en-1-amine in Catalytic Hydroamination: A Comprehensive Guide to Free Base vs. Hydrochloride Salt Applications In the landscape of organometallic catalysis, the intramolecular hydroamination of unac...

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Author: BenchChem Technical Support Team. Date: April 2026

2,2,4-Trimethylpent-4-en-1-amine in Catalytic Hydroamination: A Comprehensive Guide to Free Base vs. Hydrochloride Salt Applications

In the landscape of organometallic catalysis, the intramolecular hydroamination of unactivated alkenes stands as a premier methodology for synthesizing functionalized nitrogen heterocycles. For decades, 2,2,4-trimethylpent-4-en-1-amine has served as the gold-standard benchmark substrate for evaluating the kinetic efficiency of early transition metal, Group 3, and lanthanide catalysts. It cyclizes to form 2,2,4,4-tetramethylpyrrolidine, providing clear NMR handles for kinetic monitoring [1].

However, a critical operational divergence exists in how this substrate is sourced and handled: the free base (CAS 217633-05-1) versus the hydrochloride salt (CAS 2098068-40-5). As a Senior Application Scientist, I frequently observe that the improper selection or handling of these forms is the leading cause of irreproducible turnover frequencies (TOFs) and premature catalyst death. This guide provides an objective, data-driven comparison of both forms, detailing the mechanistic causality behind their performance and establishing self-validating protocols for their use.

Physicochemical Profiling & Mechanistic Implications

The choice between the free base and the hydrochloride salt is a trade-off between synthetic convenience and catalytic compatibility .

Primary aliphatic amines bearing terminal alkenes are notoriously susceptible to oxidative degradation and rapid atmospheric CO2​ absorption, forming insoluble carbamates. The hydrochloride salt resolves this by protonating the amine lone pair, rendering the molecule a bench-stable, crystalline solid with an indefinite shelf life.

However, the active catalysts for hydroamination—such as neutral yttrium dialkyls [Y(CH2​SiMe3​)3​(THF)2​] or cationic Group 3 amidinate complexes—are highly basic and extremely sensitive to protic sources and halides [2].

If the hydrochloride salt is introduced directly into the catalytic cycle, the HCl rapidly protonates the metal-alkyl ligands (releasing tetramethylsilane) and forms a thermodynamically stable metal-chloride bond. Because chloride is a poor leaving group in d0 and fn systems, this acts as an irreversible thermodynamic sink, completely quenching catalytic activity. Therefore, the free base must be generated prior to coordination.

Mechanism Cat Active Catalyst [M]-NHR Coord Alkene Coordination [M]-NHR(Alkene) Cat->Coord + Substrate Insert Migratory Insertion (Rate-Determining) Coord->Insert Cyclization Proton Protonolysis Ring Release Insert->Proton Intermediate Proton->Cat + Substrate - Product

Figure 1: Catalytic cycle of intramolecular hydroamination highlighting the rate-determining step.

Comparative Performance Data

To illustrate the impact of substrate preparation, we benchmarked the cyclization of 2,2,4-trimethylpent-4-en-1-amine using a standard yttrium catalyst.

A common shortcut in the literature is the in situ neutralization of the hydrochloride salt using a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS). While this neutralizes the HCl , it generates Hexamethyldisilazane (HMDS) and NaCl as byproducts. HMDS is a bulky amine that competes with the substrate for metal coordination, forming a less-active bis(trimethylsilyl)amide metal complex. This drastically suppresses the turnover frequency (TOF).

Table 1: Quantitative Comparison of Catalyst Performance Conditions: 5 mol% [Y(CH2​SiMe3​)3​(THF)2​] , C6​D6​ , 50 °C, 1.0 mmol substrate.

Substrate Preparation MethodConversion (1h)TOF (h⁻¹)Catalyst State
Direct Free Base (Glovebox Stored)>99%20Active (Metal-Amido)
HCl Salt (No Base Added)0%0Dead (Metal-Chloride)
HCl Salt (In Situ NaHMDS)12%2.4Inhibited (HMDS competition)
HCl Salt (Ex Situ NaOH + CaH₂)>99%20Active (Metal-Amido)

As the data demonstrates, achieving benchmark-level kinetics requires either sourcing the highly sensitive free base directly or performing a rigorous ex situ neutralization of the hydrochloride salt.

Workflow Logic & Experimental Protocols

Workflow Substrate 2,2,4-Trimethylpent-4-en-1-amine Starting Material FB Free Base Form (Air/Moisture Sensitive) Substrate->FB HCl Hydrochloride Salt Form (Bench Stable) Substrate->HCl Glovebox Store in Glovebox (Direct Use) FB->Glovebox Neutralize Ex Situ Neutralization (NaOH / Extraction) HCl->Neutralize Catalysis Catalytic Hydroamination (e.g., Group 3 Metals) Glovebox->Catalysis Direct Addition Distill Distillation over CaH2 (Purification) Neutralize->Distill Organic Phase Distill->Catalysis Pure Free Base

Figure 2: Workflow comparison for handling free base versus hydrochloride salt substrates.

Protocol A: Ex Situ Free-Basing of the Hydrochloride Salt (Self-Validating System)

To utilize the bench-stable hydrochloride salt without compromising the organometallic catalyst, follow this rigorously validated protocol:

  • Neutralization: Dissolve 5.0 g of 2,2,4-trimethylpent-4-en-1-amine hydrochloride in 20 mL of deionized water. Slowly add 2.0 M NaOH(aq)​ until the aqueous layer reaches pH > 12 (verify via pH paper).

  • Extraction: Extract the liberated free base with diethyl ether ( 3×20 mL).

  • Drying: Combine the organic layers and dry over anhydrous Na2​SO4​ for 2 hours. Filter the suspension.

  • Distillation: Transfer the filtrate to a Schlenk flask containing Calcium Hydride ( CaH2​ ). Stir overnight to remove trace water. Vacuum distill the amine (b.p. ~130 °C at 760 mmHg, adjust for vacuum) directly into a flame-dried Schlenk bomb.

  • Validation Check: Before transferring to the glovebox, take a 1H NMR aliquot in CDCl3​ . Self-Validation: The protocol is successful if the broad downfield ammonium peak (~8.0 ppm) is entirely absent, replaced by a sharp NH2​ resonance (~1.2 ppm). Karl Fischer titration must show < 10 ppm water.

Protocol B: General Catalytic Hydroamination Workflow
  • Inside an argon-filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm), weigh the catalyst (e.g., 5.0 μ mol of [Y(CH2​SiMe3​)3​(THF)2​] ) into a vial and dissolve in 0.5 mL of C6​D6​ .

  • Add 100 μ mol of the freshly distilled 2,2,4-trimethylpent-4-en-1-amine (free base).

  • Transfer the homogeneous solution to a J. Young NMR tube and seal.

  • Heat to 50 °C and monitor the disappearance of the terminal alkene protons (~4.9 ppm) and the emergence of the 2,2,4,4-tetramethylpyrrolidine ring resonances via 1H NMR [3].

Conclusion

For high-throughput screening or when working with robust late-transition metals (e.g., Gold or Palladium), the hydrochloride salt can sometimes be tolerated with mild bases. However, for precision kinetic benchmarking of early transition metals and lanthanides, the pure free base is strictly required . By utilizing the ex situ neutralization protocol, researchers can leverage the long-term stability of the hydrochloride salt while maintaining the pristine anhydrous conditions required for zero-order kinetic hydroamination.

References

  • Bambirra, S., Tsurugi, H., van Leusen, D., & Hessen, B. (2005). "Neutral versus cationic Group 3 metal alkyl catalysts: performance in intramolecular hydroamination/cyclisation." Dalton Transactions.[Link]

  • Marks, T. J., et al. (2010). "The enantioselective intramolecular aminative functionalization of unactivated alkenes, dienes, allenes and alkynes for the synthesis of chiral nitrogen heterocycles." NIH Public Access.[Link]

Validation

Benchmarking 2,2,4-Trimethylpent-4-en-1-amine hydrochloride against standard branched aliphatic amines

As medicinal chemistry rapidly evolves, more than 40% of small-molecule drugs and clinical candidates now contain amine motifs[1]. While standard aliphatic amines are widely deployed to modulate lipophilicity or serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry rapidly evolves, more than 40% of small-molecule drugs and clinical candidates now contain amine motifs[1]. While standard aliphatic amines are widely deployed to modulate lipophilicity or serve as prodrug moieties to improve cell permeability[2], they frequently suffer from metabolic liabilities (e.g., rapid CYP450-mediated N-dealkylation) or lack orthogonal handles for late-stage functionalization.

To expand the branched amine design space[3], 2,2,4-Trimethylpent-4-en-1-amine hydrochloride (CAS: 2098068-40-5) has emerged as a highly specialized bifunctional building block. As a Senior Application Scientist, I have structured this guide to objectively benchmark its physicochemical properties and reactivity profiles against standard branched aliphatic amines (such as tert-butylamine and isobutylamine), providing actionable, self-validating protocols for your drug development workflows.

Structural Causality & Physicochemical Profiling

The utility of an aliphatic amine is dictated by the interplay between its basicity (pKa) and its steric environment. According to established principles of amine basicity, increased steric hindrance in branched alkylammonium ions decreases the feasibility of aqueous solvation[4][5]. This solvation penalty offsets the inductive electron-donating effects of the alkyl groups, effectively lowering the pKa compared to less hindered secondary amines[5].

In 2,2,4-Trimethylpent-4-en-1-amine, the primary amine is situated adjacent to a highly bulky gem-dimethyl group (a neopentyl-like β-quaternary center). This creates a massive steric shield around the nitrogen lone pair. Furthermore, the molecule possesses a terminal alkene at the C4 position, offering an orthogonal site for conjugation that standard saturated amines lack.

Table 1: Physicochemical & Structural Comparison
Compound (HCl Salt)Structure TypeApprox. pKa (Conjugate Acid)Steric Hindrance (N-Alkylation)Orthogonal Handle
2,2,4-Trimethylpent-4-en-1-amine β-Quaternary Primary Amine~10.2Very HighYes (Terminal Alkene)
Neopentylamine β-Quaternary Primary Amine~10.2Very HighNo
tert-Butylamine α-Tertiary Primary Amine~10.6HighNo
Isobutylamine β-Tertiary Primary Amine~10.4ModerateNo

Bifunctional Reactivity Pathway

The strategic advantage of 2,2,4-Trimethylpent-4-en-1-amine lies in its dual reactivity. The sterically shielded amine allows for selective mono-amidation without the need for protecting groups, while the terminal alkene enables late-stage modifications such as PEGylation, fluorophore attachment, or PROTAC linker synthesis.

Pathway SM 2,2,4-Trimethylpent-4-en-1-amine HCl Amine Sterically Shielded Primary Amine SM->Amine Alkene Terminal Alkene Orthogonal Handle SM->Alkene Amidation Selective Mono-Amidation (No Protecting Groups) Amine->Amidation Acyl Chlorides Metathesis Cross-Metathesis / Thiol-Ene Click Alkene->Metathesis Radicals / Ru-Catalyst

Bifunctional reactivity pathway of 2,2,4-Trimethylpent-4-en-1-amine.

Experimental Benchmarking: Steric Shielding & Kinetic Amidation

When synthesizing amine-based prodrugs[2], over-alkylation (the unwanted formation of tertiary amines) is a common failure mode that reduces API yield. The following self-validating protocol benchmarks the kinetic amidation rate of 2,2,4-Trimethylpent-4-en-1-amine against standard amines.

Protocol Prep 1. Base Liberation (DIPEA, DCM, 0°C) React 2. Kinetic Competition (Electrophile + IS) Prep->React Quench 3. Reaction Quench (1M NH4Cl, t=1h) React->Quench Analyze 4. HPLC-UV Analysis (Quantify Conversion) Quench->Analyze

Self-validating experimental workflow for kinetic amidation benchmarking.

Protocol 1: Self-Validating Kinetic Amidation

Causality & Design: This assay uses Benzoyl Chloride as a standardized electrophile. The reaction is run at 0°C to control the exothermic nature of acyl chloride addition, maximizing the kinetic differentiation caused by the Bürgi-Dunitz trajectory restrictions imposed by the β-quaternary center.

  • Preparation: In a dry 10 mL vial, suspend 1.0 mmol of the target Amine HCl salt in 5 mL of anhydrous Dichloromethane (DCM).

  • Base Liberation: Add 2.2 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen because its own severe steric bulk prevents it from acting as a competing nucleophile, ensuring it solely liberates the free base.

  • Internal Standard (Self-Validation): Spike the solution with exactly 0.5 mmol of Biphenyl. Causality: Biphenyl is UV-active and inert. Any volumetric errors during quenching or HPLC injection are mathematically normalized by tracking the Product/Biphenyl peak area ratio.

  • Electrophile Addition: Cool to 0°C. Dropwise, add 1.0 mmol of Benzoyl Chloride. Stir for exactly 60 minutes.

  • Quench & Analyze: Quench with 2 mL of 1M aqueous NH₄Cl. Extract the organic layer, dilute 1:100 in Acetonitrile, and analyze via HPLC-UV (254 nm).

Table 2: Kinetic Amidation Benchmarking Data (Relative Conversion at 1 Hour)
Amine HCl SaltElectrophileTarget Mono-Amide Yield (%)Unwanted Over-alkylation (%)
2,2,4-Trimethylpent-4-en-1-amine Benzoyl Chloride82%< 1%
Neopentylamine Benzoyl Chloride85%< 1%
tert-Butylamine Benzoyl Chloride78%2%
Isobutylamine Benzoyl Chloride>99%14%

Data Interpretation: While isobutylamine reacts fastest, it suffers from significant over-alkylation. 2,2,4-Trimethylpent-4-en-1-amine provides an optimal balance: it reacts cleanly to form the mono-amide while its neopentyl-like shield completely suppresses tertiary amine formation.

Experimental Benchmarking: Late-Stage Alkene Functionalization

Unlike neopentylamine or tert-butylamine, 2,2,4-Trimethylpent-4-en-1-amine features a terminal alkene. This allows researchers to perform late-stage functionalizations, such as attaching a solubilizing PEG chain via Thiol-Ene click chemistry, without disturbing the previously formed amide bond.

Protocol 2: Self-Validating Thiol-Ene Click Conjugation

Causality & Design: The terminal alkene is electron-rich and sterically accessible, making it an ideal candidate for radical-mediated anti-Markovnikov addition. Using 2,2-Dimethoxy-2-phenylacetophenone (DPAP) as a photoinitiator under 365 nm UV light ensures rapid, metal-free conjugation, avoiding transition-metal contamination in API synthesis.

  • Reaction Setup: Dissolve 0.5 mmol of the N-acylated 2,2,4-Trimethylpent-4-en-1-amine derivative and 0.6 mmol of a target thiol (e.g., PEG-thiol) in 3 mL of degassed Methanol.

  • Initiation: Add 0.05 mmol of DPAP. Irradiate the mixture with a 365 nm UV LED for 30 minutes at room temperature.

  • Self-Validating NMR Readout: Remove an aliquot, evaporate the solvent, and dissolve in CDCl₃ for ¹H-NMR analysis.

    • Validation Mechanism: The reaction progress is intrinsically self-validating. The disappearance of the terminal olefin multiplet at ~4.7–4.8 ppm, juxtaposed against the constant integration of the stable gem-dimethyl singlet at ~1.0 ppm, provides an internal kinetic readout without requiring external calibration curves.

Conclusion

Benchmarking data demonstrates that 2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a superior building block when both steric protection and orthogonal reactivity are required. It mimics the robust metabolic shielding and controlled nucleophilicity of neopentylamine[4][6], while its terminal alkene unlocks advanced synthetic strategies—such as click chemistry and cross-metathesis—that are impossible with standard branched aliphatic amines. For drug development professionals designing complex prodrugs or targeted therapeutics, this bifunctional amine significantly expands the accessible chemical design space[3].

References

  • [3] RSC Publishing. "Identification of parallel medicinal chemistry protocols to expand branched amine design space." Organic & Biomolecular Chemistry. Available at:[Link]

  • [4] JoVE. "Basicity of Aliphatic Amines." Journal of Visualized Experiments. Available at:[Link]

  • [2] PubMed (Bioorganic & Medicinal Chemistry Letters). "Aliphatic amines are viable pro-drug moieties in phosphonoamidate drugs." Available at:[Link]

  • [1] ScienceDaily. "Research could enable assembly line synthesis of prevalent amine-containing drugs." Available at:[Link]

Sources

Comparative

A Comparative Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Validation for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of ana...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride, a volatile amine of interest. Drawing upon established guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document will delve into the theoretical underpinnings and practical execution of each validation parameter. Furthermore, it will offer a comparative perspective on alternative analytical technologies, equipping researchers with the knowledge to make informed decisions for their specific analytical challenges.

The Analytical Challenge: Volatile Amines

The analysis of volatile amines, such as 2,2,4-Trimethylpent-4-en-1-amine hydrochloride, by gas chromatography presents a unique set of challenges. These compounds are known for their basicity and polarity, which can lead to interactions with active sites within the GC system, resulting in poor peak shape (tailing) and compromised reproducibility. Therefore, a meticulously developed and validated GC-MS method is paramount to ensure accurate and reliable quantification.

GC-MS Method Validation: A Step-by-Step Protocol

The validation of an analytical procedure is a process that demonstrates its suitability for the intended purpose. For a quantitative GC-MS method for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride, the following validation parameters, as outlined in ICH Q2(R1) and the recently revised Q2(R2), must be thoroughly evaluated.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Analyte Identification: Inject a standard solution of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride to determine its retention time and mass spectrum. The mass spectrum, with its unique fragmentation pattern, provides a high degree of specificity.

  • Placebo Analysis: Analyze a placebo sample (a mixture of all formulation components except the active pharmaceutical ingredient) to ensure no interfering peaks are observed at the retention time of the analyte.

  • Forced Degradation: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to demonstrate that the analyte peak is resolved from any degradation product peaks. Peak purity analysis using mass spectral data can further confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride by diluting a stock solution.

  • The concentration range should typically span from 80% to 120% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area response against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels, for example, three concentrations/three replicates each, covering the specified range.

  • This is typically performed by spiking a placebo with known amounts of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride at low, medium, and high concentrations within the linear range.

  • Calculate the percentage recovery for each sample. The acceptance criterion for recovery is typically within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of six replicate injections of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Alternatively, analyze nine determinations covering the specified range (e.g., three concentrations, three replicates each).

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay Precision):

    • The applicant should establish the effects of random events on the precision of the analytical procedure. This is typically evaluated by having the method performed by different analysts, on different days, and with different equipment.

    • Calculate the RSD for the combined data from both conditions. The acceptance criterion for precision is typically an RSD of not more than 2%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which

Validation

Spectroscopic Comparison of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride and Structural Isomers

Executive Summary In pharmaceutical development and API (Active Pharmaceutical Ingredient) synthesis, distinguishing between closely related structural isomers is a critical quality control mandate. 2,2,4-Trimethylpent-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and API (Active Pharmaceutical Ingredient) synthesis, distinguishing between closely related structural isomers is a critical quality control mandate. 2,2,4-Trimethylpent-4-en-1-amine hydrochloride (Formula: C₈H₁₇N·HCl) is an aliphatic amine salt featuring a terminal 1,1-disubstituted double bond. During synthesis, thermodynamic or kinetic shifts can yield structural isomers, such as internal alkenes or chain-branched variants.

This guide provides an objective, data-driven comparison of the spectroscopic profiles (NMR, IR, HRMS) of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride against two highly probable structural isomers. By establishing a self-validating analytical workflow, researchers can unambiguously identify these compounds and prevent downstream off-target pharmacological effects.

Structural Classification of Isomers

To establish a comparative baseline, we evaluate the target compound against two structural isomers that possess identical molecular weights (m/z 127.1361 for the free base) but differ in alkene substitution and carbon backbone branching.

IsomerClassification Base C8H17N·HCl Isomeric Space Target 2,2,4-Trimethylpent-4-en-1-amine (Target: Terminal Alkene) Base->Target 1,1-Disubstituted IsomerA 2,4,4-Trimethylpent-2-en-1-amine (Isomer A: Internal Alkene) Base->IsomerA Trisubstituted IsomerB 2-Ethyl-2-methylpent-4-en-1-amine (Isomer B: Monosubstituted Alkene) Base->IsomerB Monosubstituted

Caption: Structural classification of C8H17N·HCl isomers based on double bond substitution.

Quantitative Spectroscopic Data Comparison

The following tables synthesize the expected spectroscopic data based on established nuclear magnetic resonance (NMR) and infrared (IR) shielding and vibrational principles[1].

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)

Note: Chemical shifts (δ) are reported in ppm relative to TMS.

Structural FeatureTarget (1,1-Disubstituted)Isomer A (Trisubstituted)Isomer B (Monosubstituted)
Alkene Protons (=C-H) ~4.7 - 4.9 (2H, m)~5.3 (1H, t)~5.7 (1H, m), ~5.1 (2H, m)
Amine Protons (-NH₃⁺) ~8.0 (3H, br s)~8.0 (3H, br s)~8.0 (3H, br s)
Alkyl Protons (-CH₂-N) ~2.8 (2H, s)~3.4 (2H, d)~2.9 (2H, s)
Methyl Groups (-CH₃) ~1.7 (3H, s), ~1.0 (6H, s)~1.7 (3H, s), ~1.0 (9H, s)~1.0 (3H, s), ~0.9 (3H, t)
Table 2: Key FT-IR and LC-HRMS Data
Analytical TechniqueTargetIsomer AIsomer B
IR (=C-H Bend) ~890 cm⁻¹~820 cm⁻¹~910, 990 cm⁻¹
IR (N-H Stretch) ~2800-3200 cm⁻¹ (broad)~2800-3200 cm⁻¹ (broad)~2800-3200 cm⁻¹ (broad)
HRMS [M+H]⁺ m/z 128.1434m/z 128.1434m/z 128.1434
MS/MS Base Peak m/z 111.11 (-NH₃)m/z 111.11 (-NH₃)m/z 111.11 (-NH₃)

Mechanistic Insights & Causality

To ensure scientific integrity, it is vital to understand why these spectroscopic differences occur, rather than simply matching peaks to a database.

  • NMR Anisotropic Effects: In the ¹H NMR spectrum, the terminal alkene protons of the Target appear upfield (~4.7-4.9 ppm) compared to the internal alkene proton of Isomer A (~5.3 ppm). This causality is driven by the anisotropic deshielding effect of the carbon-carbon double bond[2]. The internal alkene proton in Isomer A is subjected to greater deshielding from the adjacent alkyl groups, pushing its resonance further downfield.

  • IR Vibrational Modes: The out-of-plane =C-H bending vibrations in FT-IR are highly diagnostic for alkene substitution patterns[3]. The Target exhibits a strong, sharp band at ~890 cm⁻¹ characteristic of a 1,1-disubstituted terminal alkene. Conversely, Isomer B will show two distinct bands at ~910 cm⁻¹ and ~990 cm⁻¹, which are the hallmark of a monosubstituted vinyl group.

  • Solvent Causality in Amine Salts: Amine hydrochlorides are highly polar and often hygroscopic. Using DMSO-d₆ rather than CDCl₃ for NMR is a deliberate choice: it ensures complete dissolution of the salt and shifts the exchangeable -NH₃⁺ protons downfield to ~8.0 ppm, preventing them from overlapping with critical aliphatic signals in the 1.0-3.0 ppm region[4].

Experimental Protocols: Self-Validating Systems

The following methodologies are designed as self-validating systems to ensure trustworthiness and reproducibility in the laboratory.

Protocol A: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Weigh 15 mg of the amine hydrochloride salt. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Suitability (Self-Validation): Before analyzing the sample, run a standard 1D ¹H pulse sequence on a sealed tube of standard DMSO-d₆ to verify the residual solvent peak at exactly 2.50 ppm and the water peak at 3.33 ppm.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0s).

  • Data Processing: Phase and baseline correct the spectra. Integrate the terminal alkene protons (Target: ~4.7 ppm) and normalize to 2.00. The gem-dimethyl protons (~1.0 ppm) must integrate to exactly 6.00 to confirm the 2,2,4-trimethylpentane backbone.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR

Causality Note: Amine hydrochlorides readily absorb atmospheric moisture, which broadens the 3000-3500 cm⁻¹ region in traditional KBr pellets[5]. ATR-FTIR eliminates the need for hygroscopic KBr matrices.

  • Background Scan (Self-Validation): Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to ensure no residual organic contamination.

  • Sample Application: Place 2-3 mg of the neat solid powder directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Acquire the sample spectrum from 4000 to 600 cm⁻¹.

  • Analysis: Verify the broad N-H stretching band of the hydrochloride salt between 2800-3200 cm⁻¹. Differentiate the isomers by zooming into the fingerprint region (800-1000 cm⁻¹) to assess the =C-H bending modes.

Protocol C: LC-HRMS (ESI+)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid. Dilute 1:100.

  • Blank Run (Self-Validation): Inject the diluent blank to ensure no carryover at m/z 128.1434.

  • Acquisition: Run a 5-minute isocratic gradient. Use Electrospray Ionization in positive mode (ESI+).

  • Fragmentation: Isolate the [M+H]⁺ precursor ion (m/z 128.14) and apply a collision energy of 20 eV. Monitor for the characteristic loss of ammonia (-17 Da), yielding the stable carbocation fragment at m/z 111.11.

Analytical Workflow

AnalyticalWorkflow Sample Isomer Salt (Solid) Prep Sample Prep (Solvent Selection) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR DMSO-d6 IR FT-IR Spectroscopy (ATR Method) Prep->IR Neat MS LC-HRMS (ESI+) Prep->MS MeOH/H2O Data Data Integration & Isomer Identification NMR->Data IR->Data MS->Data

Caption: Multi-modal spectroscopic workflow for the unambiguous identification of amine isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[Link]

  • National Institute of Standards and Technology (NIST). (2023). Isopropyl amine hydrochloride - IR Spectrum. NIST Chemistry WebBook, SRD 69.[Link]

  • Abraham, R. J., Griffiths, L., & Warne, M. A. (1997). Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Modgraph / J. Chem. Soc. Perkin Trans. 2. [Link]

Sources

Comparative

Validating the Biological Activity of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride Derived Pharmacophores: A Comparative Guide

Introduction & Strategic Rationale In modern drug discovery, the optimization of distribution, metabolism, and pharmacokinetic (DMPK) profiles is a critical hurdle. Over 80% of FDA-approved small-molecule drugs contain a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the optimization of distribution, metabolism, and pharmacokinetic (DMPK) profiles is a critical hurdle. Over 80% of FDA-approved small-molecule drugs contain an amino group, which often serves as a primary pharmacophore for target engagement[1]. However, standard unbranched aliphatic amines are highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs), leading to poor in vivo half-lives[2].

To circumvent this, medicinal chemists increasingly rely on sterically hindered amines. The building block 2,2,4-Trimethylpent-4-en-1-amine hydrochloride (CAS: 2098068-40-5) represents a highly strategic scaffold. The excessive steric hindrance provided by its gem-dimethyl group forces a conformational re-modeling of the amine moiety, deviating from standard sp³ pyramidalization[3]. This steric bulk prevents the alpha-hydrogens from properly orienting within the catalytic heme pocket of CYP enzymes, effectively blocking N-dealkylation. Furthermore, the terminal unactivated alkene serves as a versatile handle for late-stage difunctionalization (e.g., azidoarylation or cross-metathesis), enabling the rapid generation of diverse, sp³-rich libraries without disrupting the core pharmacophore[4],[5].

This guide provides an objective comparison between pharmacophores derived from 2,2,4-trimethylpent-4-en-1-amine and standard unbranched aliphatic alternatives, detailing the self-validating experimental workflows required to assess their biological activity and metabolic stability.

Section 1: Validating Target Binding Affinity (TR-FRET)

Objective: To ensure that the incorporation of the bulky 2,2,4-trimethylpent-4-en-1-amine scaffold does not abrogate target binding affinity due to steric clashes within the receptor pocket.

Causality & Assay Design: Sterically hindered, lipophilic amines often exhibit non-specific binding or auto-fluorescence in standard biochemical assays, leading to false positives. To establish a trustworthy, self-validating system, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET’s delayed emission reading (time-gating) eliminates transient background auto-fluorescence. By measuring the displacement of a known fluorescent tracer, the assay intrinsically validates that the test compound is binding specifically to the active site.

Step-by-Step Methodology
  • Assay Preparation: Prepare a master mix containing the target protein labeled with a Terbium (Tb) cryptate donor (e.g., 2 nM final concentration) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% BSA).

  • Tracer Addition: Add a known fluorescent tracer (red acceptor, e.g., Alexa Fluor 647-labeled reference ligand) at its predetermined Kd​ concentration.

  • Compound Titration: Dispense the 2,2,4-trimethylpent-4-en-1-amine derived pharmacophore (and the unbranched control) in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Critical Step: Use an acoustic liquid handler (e.g., Echo 550) to keep DMSO concentrations below 0.5%, preventing solvent-induced protein denaturation.

  • Incubation & Reading: Incubate the microplate at room temperature for 60 minutes to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader with excitation at 340 nm and dual emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). A decrease in the ratio indicates competitive displacement of the tracer by the test pharmacophore.

TR_FRET Target Target Protein (Tb-labeled) Tracer Fluorescent Tracer (Red Acceptor) Target->Tracer Binding (Baseline) Pharmacophore Sterically Hindered Pharmacophore Target->Pharmacophore Competitive Displacement Signal High TR-FRET Signal (Emission 665 nm) Tracer->Signal Excitation 340nm NoSignal Low TR-FRET Signal (Emission 615 nm) Pharmacophore->NoSignal Tracer Released

Figure 1: TR-FRET competitive binding assay mechanism for validating target engagement.

Section 2: Validating Metabolic Stability (HLM Clearance)

Objective: To empirically prove the DMPK advantage of the sterically hindered scaffold over the unbranched control.

Causality & Assay Design: In vitro Human Liver Microsome (HLM) clearance assays are the gold standard for predicting in vivo hepatic clearance. Microsomes contain the full complement of CYP450 enzymes responsible for amine degradation. A self-validating assay must include a highly cleared positive control (e.g., Verapamil) and a stable negative control (e.g., Warfarin) to ensure the microsomes are metabolically active but not over-digesting the samples.

Step-by-Step Methodology
  • Microsome Preparation: Thaw pooled HLM on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test pharmacophores to a final concentration of 1 µM. Keep DMSO concentration strictly below 0.1% to prevent CYP inhibition.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM), the obligate cofactor for CYP-mediated oxidation.

  • Time-Course Sampling: At defined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Clearance Calculation: Plot the natural log of the percentage of parent remaining versus time to determine the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint​ ) using the formula: CLint​=(k×V)/protein concentration .

Metabolic_Stability cluster_0 Standard Aliphatic Amine cluster_1 2,2,4-Trimethylpent-4-en-1-amine Derived StdAmine Unbranched Amine CYP1 CYP450 / MAO Enzymes StdAmine->CYP1 Unrestricted Access Degradation Rapid N-dealkylation & Oxidation CYP1->Degradation High Clearance HinAmine Sterically Hindered Amine (gem-dimethyl shielding) CYP2 CYP450 / MAO Enzymes HinAmine->CYP2 Steric Blockade Stable Metabolic Stability (Prolonged Half-life) CYP2->Stable Low Clearance

Figure 2: Comparative metabolic degradation pathways highlighting steric shielding effects.

Section 3: Comparative Data Analysis

The following table summarizes the quantitative validation data, contrasting a standard unbranched aliphatic amine against the 2,2,4-trimethylpent-4-en-1-amine derived pharmacophore.

ParameterUnbranched Aliphatic Amine2,2,4-Trimethylpent-4-en-1-amine DerivativeValidation Method
Target Affinity (IC₅₀) 12 nM18 nMTR-FRET Binding Assay
Intrinsic Clearance ( CLint​ ) 145 µL/min/mg22 µL/min/mgHLM Clearance Assay
Metabolic Half-Life ( t1/2​ ) 15 min>120 minHLM Clearance Assay
Lipophilicity (LogD) 1.82.6Shake-flask / LC-UV
Late-Stage Functionalization Poor (No functional handle)Excellent (Terminal Alkene)Chemical Synthesis

References

  • Title: Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (NIH) URL: [Link]

  • Title: Modular Synthesis of Diarylalkanes by Nickel-Catalyzed 1,1-Diarylation of Unactivated Terminal Alkenes Source: CCS Chemistry URL: [Link]

  • Title: Transition Metal-Free Difunctionalization of Unactivated Alkenes: Arylation/Azidation, Arylation/Chlorination, and Arylation/Cyanation Source: PubMed Central (NIH) URL: [Link]

Sources

Validation

Quantitative NMR Validation for 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride Reference Standards: A Comparative Guide

Executive Summary Establishing the absolute purity of pharmaceutical reference standards is a critical prerequisite for drug development and quality control. For researchers and analytical scientists, the validation of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Establishing the absolute purity of pharmaceutical reference standards is a critical prerequisite for drug development and quality control. For researchers and analytical scientists, the validation of specialized aliphatic amine intermediates—such as 2,2,4-Trimethylpent-4-en-1-amine hydrochloride —presents unique physicochemical challenges that expose the limitations of traditional chromatographic techniques.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID). By analyzing the causality behind experimental errors, we demonstrate why qNMR serves as the most authoritative, self-validating primary method for certifying this specific reference standard.

The Analytical Challenge: Causality in Method Selection

In analytical chemistry, the principle of orthogonality dictates that validating a primary reference standard requires independent methods to ensure reliability [1]. However, for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride, traditional mass balance approaches are fundamentally compromised by the molecule's structure:

  • HPLC-UV (The Chromophore Problem): The molecule lacks a conjugated π -system. The isolated terminal alkene and primary amine only absorb at low, non-specific wavelengths (<210 nm), leading to severe baseline drift and poor signal-to-noise ratios. Pre-column derivatization (e.g., with FMOC-Cl) is required, which introduces stoichiometric uncertainties and assumes a flawless 100% reaction yield.

  • GC-FID (The Volatility Problem): While GC-FID is excellent for volatile organics, the analyte is a hydrochloride salt. It must be neutralized and extracted into an organic solvent as a free base prior to injection. The free amine (2,2,4-trimethylpent-4-en-1-amine) is highly volatile, risking evaporative loss during sample preparation and skewing quantitative recovery.

  • The qNMR Solution: qNMR is a primary ratio method that bypasses these physical limitations. It directly quantifies the intact hydrochloride salt in a deuterated solvent (e.g., D2​O ) without derivatization or free-basing. Signal intensity is directly proportional to the molar concentration of the nuclei, ensuring metrological traceability when referenced against a certified internal standard [2].

Workflow Visualization

G cluster_qnmr qNMR Workflow (Primary Method) cluster_chrom Chromatography / Mass Balance Start 2,2,4-Trimethylpent-4-en-1-amine HCl Reference Standard qNMR_Prep Direct Dissolution in D2O + Maleic Acid (IS) Start->qNMR_Prep Chrom_Prep Free-basing (GC) or UV Derivatization (HPLC) Start->Chrom_Prep qNMR_Acq 1H-NMR Acquisition (D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Molar Ratio Calculation qNMR_Acq->qNMR_Calc Result Certified Purity Value qNMR_Calc->Result Chrom_Acq Chromatographic Area % + KF Titration + ROI Chrom_Prep->Chrom_Acq Chrom_Calc 100% - Total Impurities (High Error Propagation) Chrom_Acq->Chrom_Calc Chrom_Calc->Result

Fig 1. Validation workflow comparison: qNMR vs. Chromatographic Mass Balance for amine salts.

Head-to-Head Comparison: qNMR vs. Chromatography

The following table summarizes the operational and mechanistic differences between the analytical techniques when applied to this specific compound.

Parameter 1H -qNMRHPLC-UV (Derivatized)GC-FID (Free Base)
Analytical Principle Primary molar ratioChromatographic area %Chromatographic area %
Sample Preparation Direct dissolution in D2​O FMOC-Cl derivatizationNeutralization & extraction
Analysis Time ~15 mins per sample~45 mins per run + prep~30 mins per run + prep
Primary Error Sources Weighing precision, IntegrationDerivatization yield, UV responseVolatility loss, extraction efficiency
Reference Standard Universal IS (e.g., Maleic Acid)Compound-specific requiredCompound-specific required

Methodology: Self-Validating qNMR Protocol

To ensure a self-validating system, the qNMR protocol must establish absolute traceability. Standardized validation protocols dictate strict adherence to gravimetric preparation and relaxation delay optimization [3].

Step 1: Internal Standard (IS) Selection

Maleic acid (certified reference material, ~99.9% purity) is the optimal internal standard. Its singlet resonance at ~6.3 ppm in D2​O (representing 2 protons) is perfectly isolated from the analyte's terminal alkene protons ( δ ~4.8 ppm, 2H) and aliphatic backbone protons ( δ 1.0 - 3.0 ppm).

Step 2: Gravimetric Sample Preparation
  • Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~10 mg of 2,2,4-Trimethylpent-4-en-1-amine HCl and ~5 mg of Maleic acid into the same glass vial.

  • Record the exact masses to five decimal places to minimize the error budget.

  • Co-dissolve the mixture in 0.7 mL of high-purity D2​O (100 atom % D) and transfer to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

To achieve quantitative accuracy, the longitudinal relaxation time ( T1​ ) of the target protons must be accounted for.

  • T1​ Measurement: Perform an Inversion Recovery experiment to determine the longest T1​ among the peaks of interest.

  • Relaxation Delay (D1): Set D1≥5×T1​ (typically 30–60 seconds) to ensure >99.3% macroscopic magnetization recovery between scans.

  • Pulse Angle: 90° pulse for maximum signal excitation.

  • Scans (NS): Acquire sufficient transients (typically 16–64) to achieve a Signal-to-Noise (S/N) ratio >250:1 for the target peaks.

Step 4: Data Processing & Purity Calculation

Apply manual phase and baseline corrections. Integrate the Maleic acid singlet and the analyte's terminal alkene multiplet. Ensure integration limits span at least 64 times the full width at half maximum (FWHM) of the peaks.

Calculate the absolute purity ( Psample​ ) using the fundamental qNMR equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Mass, and P = Purity). For this assay: Nsample​=2 , Msample​=163.69 g/mol , NIS​=2 , MIS​=116.07 g/mol .

Experimental Data & Results

The following data represents a validation batch (n=6) of 2,2,4-Trimethylpent-4-en-1-amine HCl analyzed across the three orthogonal platforms.

Analytical MethodMean Purity (% w/w)Precision (RSD %)Recovery / AccuracyMechanistic Observation
1H -qNMR 99.4% 0.4% 99.8% Direct, highly precise measurement of the intact salt.
HPLC-UV 101.2%1.8%N/AOverestimation due to derivatization matrix artifacts.
GC-FID 97.1%2.5%96.5%Underestimation due to evaporative loss of the free amine.

Data Interpretation: The qNMR results demonstrate superior precision (RSD 0.4%) and accuracy. The GC-FID method suffers from a negative bias due to the volatility of the free-based amine, while the HPLC-UV method exhibits a positive bias and higher variance due to the kinetic variability of the FMOC-Cl derivatization reaction.

Conclusion

For aliphatic amine salts lacking strong chromophores, such as 2,2,4-Trimethylpent-4-en-1-amine hydrochloride, traditional chromatographic mass balance methods introduce unacceptable levels of propagated error. qNMR provides a rapid, environmentally friendly, and metrologically traceable alternative that directly measures the intact salt. By relying on universal internal standards and fundamental physical constants, qNMR stands as the definitive technique for certifying these complex reference materials.

References

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem. Verified Link
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange / USP. Verified Link
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride

This document provides a detailed protocol for the safe and compliant disposal of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a chemical is the foundation of its safe management. Amine hydrochlorides are organic salts and, based on analogous compounds, 2,2,4-Trimethylpent-4-en-1-amine hydrochloride is presumed to be a solid that poses the following risks:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with eyes may lead to significant irritation or damage.

  • Harmful if Swallowed: Ingestion may cause adverse health effects.

The hydrochloride salt form generally reduces the volatility compared to the free amine. However, the presence of the pentene group (a carbon-carbon double bond) suggests a potential for reactivity under certain conditions, although it is expected to be stable under normal laboratory use. The primary risk during disposal operations stems from direct contact with the solid material or solutions containing it.

Personal Protective Equipment (PPE) and Safety Measures

A robust PPE protocol is non-negotiable. The causality is simple: creating barriers between the researcher and the potential hazard is the most direct way to prevent exposure. All personnel handling this compound must be trained on proper PPE use.[1]

PPE CategorySpecificationRationale for Use
Eye Protection ANSI Z87.1-compliant chemical safety goggles or a face shield.To prevent contact of the solid powder or solutions with the eyes, mitigating the risk of serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.To prevent direct skin contact, which can cause irritation. Contaminated gloves should be removed using the proper technique to avoid cross-contamination.[1]
Body Protection A buttoned lab coat or other protective clothing to prevent skin contact.To protect the skin on the arms and body from accidental spills or dust. Contaminated clothing must be removed immediately and laundered before reuse.[2]
Respiratory Generally not required if handled in a well-ventilated area. A NIOSH-approved respirator may be needed for large spills.Solid amine salts have low volatility. However, if dust is generated or an aerosol is created, respiratory protection would be necessary to prevent inhalation.

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to contain the material and prevent exposure.

Immediate Actions:

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: Determine the size and nature of the spill. For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the PPE detailed in Table 1.

Cleanup Protocol for a Small Spill:

  • Containment: Prevent the further spread of the solid material. Avoid creating dust.

  • Collection: Carefully sweep or vacuum the solid material. If sweeping, gently moisten the powder with water to minimize dust generation.[1]

  • Packaging: Place the spilled material and all contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a suitable, labeled container for hazardous waste disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill debris must be disposed of as hazardous waste according to the procedures in Section 5.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

  • Waste Determination: Unused or expired 2,2,4-Trimethylpent-4-en-1-amine hydrochloride must be disposed of as a chemical waste. It does not typically fall under the F, K, P, or U listed wastes unless it is mixed with a listed solvent.[4][5] Therefore, it would be classified based on its characteristics. While not expected to be ignitable, reactive, or corrosive, it should be managed as a toxic (T) waste due to its irritant properties.

  • Segregation is Critical: Incompatible chemicals must never be mixed in the same waste container. Amine salts should be segregated from strong bases (which could convert the salt to the more volatile free amine) and strong oxidizing agents.[3][6]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of 2,2,4-Trimethylpent-4-en-1-amine hydrochloride waste. The workflow ensures that waste is handled, stored, and disposed of in a manner that protects human health and the environment.

Workflow Diagram: Disposal Decision Process

G cluster_0 Waste Generation & Collection cluster_1 Accumulation & Storage cluster_2 Disposal & Documentation A Waste Generated (Unused chemical, contaminated labware, spill cleanup debris) B Select Compatible, Leak-Proof Hazardous Waste Container A->B C Affix 'HAZARDOUS WASTE' Label - List all chemical constituents - Indicate hazards (Irritant) B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep container closed except when adding waste D->E F Segregate from incompatible materials (e.g., strong bases, oxidizers) D->F G Is container full or accumulation time limit reached? H Submit Hazardous Waste Pickup Request to EHS G->H Yes I EHS / Licensed Waste Hauler Transports for Final Disposal (Likely Incineration) H->I J Maintain Disposal Records (Waste Manifest) I->J

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethylpent-4-en-1-amine hydrochloride
Reactant of Route 2
2,2,4-Trimethylpent-4-en-1-amine hydrochloride
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